QC6352
Description
Jumonji Domain-Containing Histone Demethylases/ai; structure in first source
Structure
3D Structure
Propriétés
IUPAC Name |
3-[[(1R)-6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-27(19-8-3-2-4-9-19)20-10-11-21-17(14-20)6-5-7-18(21)15-26-23-16-25-13-12-22(23)24(28)29/h2-4,8-14,16,18,26H,5-7,15H2,1H3,(H,28,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMABFRQESMONQ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3)CNC4=C(C=CN=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=CC3=C(C=C2)[C@@H](CCC3)CNC4=C(C=CN=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual-Pronged Mechanism of QC6352: A Potent KDM4 Inhibitor for Oncological Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
QC6352 is a potent and selective small-molecule inhibitor of the Lysine-Specific Demethylase 4 (KDM4) family of histone demethylases, which are critical regulators of gene expression and are frequently dysregulated in various cancers. This technical guide delineates the core mechanism of action of this compound, presenting a dual-pronged approach involving both the competitive inhibition of the KDM4 catalytic domain and the induction of KDM4 protein degradation. The downstream cellular consequences of KDM4 inhibition by this compound are profound, impacting DNA integrity, cell cycle progression, and ribosome biogenesis, ultimately leading to anti-proliferative effects in cancer models. This document provides a comprehensive overview of the biochemical and cellular activities of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative parameters to facilitate its application in preclinical research.
Introduction to KDM4 and the Therapeutic Rationale for Inhibition
Histone lysine (B10760008) demethylases (KDMs) are key epigenetic modulators that reverse histone methylation, a fundamental mark in the regulation of chromatin structure and gene expression. The KDM4 family, also known as the JMJD2 family, are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that specifically demethylate di- and tri-methylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3)[1]. The removal of the repressive H3K9me3 mark and the transcription-associated H3K36me3 mark by KDM4 enzymes plays a crucial role in various cellular processes[2][3]. Dysregulation of KDM4 activity has been implicated in the pathogenesis of numerous cancers, making this enzyme family an attractive target for therapeutic intervention[1]. This compound was developed as a potent and selective inhibitor of the KDM4 family, demonstrating robust anti-proliferative effects in various cancer models and serving as a valuable chemical probe to interrogate the biological functions of KDM4 enzymes[1][4].
Core Mechanism of Action of this compound
This compound exerts its biological effects through a sophisticated dual mechanism of action that not only inhibits the enzymatic activity of KDM4 proteins but also leads to their degradation.
Competitive Inhibition of the KDM4 Catalytic Domain
The primary mechanism of action of this compound is the competitive inhibition of the KDM4 catalytic domain[1]. As a 2-oxoglutarate (2-OG) analog, this compound competes with the endogenous cofactor for binding to the active site of KDM4 enzymes, thereby preventing the demethylation of histone substrates H3K9me3 and H3K36me3[5]. This inhibition leads to an accumulation of these repressive histone marks, altering gene expression profiles critical for cancer cell proliferation and survival[6].
Induction of KDM4 Ubiquitination and Proteasomal Degradation
In addition to its direct enzymatic inhibition, this compound has been shown to induce the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins[1][4][7]. This leads to a significant reduction in the cellular levels of these proteins, further amplifying the inhibitory effect on KDM4-mediated demethylation[4][7]. This dual mechanism of catalytic inhibition and protein degradation contributes to the potent and sustained cellular activity of this compound[1].
Cellular Effects and Signaling Pathways
Treatment of cancer cells with this compound elicits a range of cellular responses, primarily impacting DNA integrity, cell cycle progression, and ribosome biogenesis[1][7].
DNA Damage and Cell Cycle Arrest
Inhibition of KDM4 by this compound leads to the induction of DNA damage and the activation of the DNA damage response checkpoint[4][7]. This is followed by an S-phase cell cycle arrest, which contributes to the cytostatic effects of the compound[4][7].
Impairment of Ribosome Biogenesis
A key downstream effect of this compound is the profound disruption of ribosome biogenesis[3][7]. This includes a reduction in ribosomal protein gene transcription, decreased rRNA transcription, and a blockade of protein synthesis[4][7]. This effect is particularly relevant in cancers with high basal levels of ribosomal gene transcription, which show increased sensitivity to this compound[4][7]. The localization of KDM4A to the nucleolus, the site of ribosome synthesis, further supports this mechanism[7].
Quantitative Data Summary
The following tables summarize the reported inhibitory activity and cellular effects of this compound.
Table 1: Inhibitory Activity of this compound against KDM Isoforms
| KDM Isoform | IC50 (nM) |
| KDM4A | 104[6][8] |
| KDM4B | 56[6][8] |
| KDM4C | 35[6][8] |
| KDM4D | 104[8] |
| KDM5B | 750[8] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay | EC50 / Effect |
| BCSC1 | Sphere-forming capacity | Potent reduction[8] |
| BCSC2 | Sphere-forming capacity | Potent reduction[8] |
| WiT49 | Proliferation | Low nanomolar[1][7] |
| HEK293 | Proliferation | Low nanomolar[1][7] |
| KYSE-150 | Proliferation | 3.5 µM[1] |
| KYSE-150 (+KDM4C) | H3K36me3 Increase | 1.3 µM[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
KDM4 Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound on KDM4 enzymes.
Materials:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Recombinant KDM4 enzyme
-
Biotinylated H3K36me3 peptide substrate
-
This compound serial dilutions
-
Europium-labeled anti-H3K36me2 antibody
-
Streptavidin-XL665
-
384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add KDM4 enzyme, biotinylated H3K36me3 peptide substrate, and this compound to the assay plate.
-
Incubate at room temperature to allow the enzymatic reaction to proceed.
-
Add detection reagents (Europium-labeled antibody and Streptavidin-XL665).
-
Incubate at room temperature to allow for antibody-antigen binding.
-
Read the TR-FRET signal on a compatible plate reader.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
QC6352 as a KDM4 Inhibitor in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of QC6352, a potent and selective small-molecule inhibitor of the KDM4 family of histone demethylases. Dysregulation of KDM4 activity is implicated in a variety of cancers, making it an attractive therapeutic target. This compound has demonstrated robust anti-proliferative effects in numerous cancer models, both in vitro and in vivo. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes its impact on critical signaling pathways.
Introduction to KDM4 and this compound
Histone lysine (B10760008) demethylases (KDMs) are crucial epigenetic regulators that catalyze the removal of methyl groups from histone lysine residues, thereby modulating chromatin structure and gene expression. The KDM4 family, also known as the JMJD2 family, are Fe(II) and 2-oxoglutarate (2-OG)-dependent oxygenases that specifically demethylate di- and tri-methylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3).[1] The dysregulation and overexpression of KDM4 enzymes are hallmarks of several cancers, contributing to oncogenesis through the modulation of key cellular processes.[2]
This compound emerged from structure-based drug design as a potent and selective inhibitor of the KDM4 family.[3] It exhibits strong anti-proliferative activity in various cancer models and serves as a valuable chemical probe for elucidating the biological functions of KDM4 enzymes.[2]
Mechanism of Action
This compound employs a dual mechanism to inhibit KDM4 activity effectively.
-
Competitive Inhibition: The primary mechanism is the competitive inhibition of the KDM4 catalytic domain, where it competes with the 2-oxoglutarate cofactor.[4]
-
Proteasomal Degradation: this compound also induces the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins, leading to a reduction in their cellular levels.[4]
This dual action contributes to its potent and sustained cellular activity. Inhibition of KDM4 by this compound leads to an increase in the global levels of H3K9me3 and H3K36me3, altering gene expression and impacting critical cellular pathways.[3]
Data Presentation
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| KDM4A | 104 | TR-FRET | [3][5] |
| KDM4B | 56 | TR-FRET | [3][5] |
| KDM4C | 35 | TR-FRET | [3][5] |
| KDM4D | 104 | TR-FRET | [3][5] |
| KDM2B | >4000 | Biochemical Assay | [3] |
| KDM3A | >4000 | Biochemical Assay | [3] |
| KDM5B | 750 | Biochemical Assay | [3][5] |
Table 2: Cellular Activity of this compound
| Cell Line/Model | Cancer Type | EC50/IC50 (nM) | Assay Type | Reference |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 3.5 (EC50) | BrdU Incorporation | [6] |
| KYSE-150 + KDM4C | Esophageal Squamous Cell Carcinoma | 1.5 (H3K36 MOA) | HTRF | [6] |
| BR0869f Organoid | HER2+ Breast Cancer | 5 (IC50) | CellTiter-Glo | [3] |
| SU60 Organoid | Colon Cancer | 13 (IC50) | CellTiter-Glo | [3] |
| BCSC1 | Breast Cancer Stem-like Cell | ~10 (proliferation) | Cell Proliferation Assay | [7] |
| WiT49 | Anaplastic Wilms Tumor | Low nM | PrestoBlue Assay | [2][8] |
| HEK293 | Embryonic Kidney | Low nM | PrestoBlue Assay | [2][8] |
Table 3: In Vivo Efficacy of this compound in a Breast Cancer PDX Model (BR0869f)
| Dose (mg/kg, BID, 5-on/2-off) | Tumor Growth Inhibition (TGI) | Study Duration | Reference |
| 10 | 22% | 22 days | [1] |
| 25 | 36% | 22 days | [1] |
| 50 | 61% | 22 days | [1] |
Table 4: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing Route | Reference |
| Systemic Clearance | 6.9 mL/min/kg | Intravenous (5 mg/kg) | [3] |
| Volume of Distribution | 675 mL/kg | Intravenous (5 mg/kg) | [3] |
| AUC | 10,400 ng/mL·h | Oral (10 mg/kg) | [3] |
| Oral Bioavailability (F) | 30% | Oral (10 mg/kg) | [3][7] |
Signaling Pathways Affected by this compound
Treatment of cancer cells with this compound impacts several critical signaling pathways, primarily leading to DNA damage, cell cycle arrest, and disruption of ribosome biogenesis.[4]
DNA Damage Response
KDM4A has been implicated in the DNA damage response (DDR). Its inhibition by this compound can lead to the accumulation of DNA damage.[8]
Cell Cycle Progression
This compound treatment induces S-phase cell cycle arrest in sensitive cancer cell lines.[2][8] This is a consequence of the DNA damage response activation.
Ribosome Biogenesis
A key mechanism of this compound's anti-proliferative activity is the disruption of ribosome biogenesis, primarily through the inhibition of KDM4A, which localizes to the nucleolus and is involved in the transcription of ribosomal RNA (rRNA) and ribosomal protein genes.[8][9]
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KDM4 Activity
This protocol is adapted for measuring the demethylase activity of KDM4 enzymes and the inhibitory effect of this compound.
-
Materials:
-
Recombinant KDM4 enzyme (e.g., KDM4A, KDM4B, KDM4C)
-
Biotinylated histone H3 peptide substrate (e.g., H3K36me3)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid, 0.01% Tween-20)
-
HTRF Detection Reagents: Europium cryptate-labeled anti-H3K36me2 antibody and Streptavidin-XL665
-
384-well low-volume microplate
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
Add 2 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 4 µL of KDM4 enzyme solution (e.g., 2X final concentration) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the demethylation reaction by adding 4 µL of the H3K36me3 peptide substrate solution (e.g., 2.5X final concentration).
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding the HTRF detection reagents diluted in the detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm/620 nm) and determine the IC50 value of this compound.
-
Cell Proliferation Assay (BrdU Incorporation)
This protocol measures the anti-proliferative effects of this compound by detecting DNA synthesis.
-
Materials:
-
Cancer cell line of interest (e.g., KYSE-150)
-
Complete cell culture medium
-
This compound
-
BrdU Labeling Reagent (10X)
-
Fixing/Denaturing Solution
-
Anti-BrdU detection antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Add 10 µL of 10X BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C.[9]
-
Remove the culture medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.[9]
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted anti-BrdU detection antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature, or until color develops.
-
Add 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels.
-
Materials:
-
Cancer cell line or organoids
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plate
-
Luminometer
-
-
Procedure:
-
Seed cells or organoids in an opaque-walled 96-well plate.
-
Treat with a dilution series of this compound for the desired time period (e.g., 5 days for organoids).[3]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Cancer Stem Cell Sphere Formation Assay
This assay assesses the effect of this compound on the self-renewal capacity of cancer stem-like cells.
-
Materials:
-
Cancer stem-like cells (e.g., BCSCs)
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound
-
Ultra-low attachment plates (e.g., 24-well)
-
Microscope
-
-
Procedure:
-
Prepare a single-cell suspension of the cancer stem-like cells.
-
Resuspend the cells in sphere-forming medium containing different concentrations of this compound.
-
Plate the cells at a low density (e.g., 500 cells/well) in ultra-low attachment 24-well plates.[10]
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Replenish with fresh medium and this compound every 2-3 days.
-
After 7-10 days, count the number of spheres (typically >50 µm in diameter) per well using a microscope.[10]
-
Calculate the sphere formation efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a patient-derived xenograft (PDX) model.
-
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Patient-derived tumor tissue or cancer cells (e.g., HEK293)
-
Matrigel
-
This compound
-
Vehicle control
-
Oral gavage needles
-
Calipers
-
-
Procedure:
-
Subcutaneously implant tumor fragments or inject a suspension of cancer cells mixed with Matrigel into the flanks of the mice.[1]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[2]
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10, 25, or 50 mg/kg) or vehicle control via oral gavage, typically twice daily (BID) on a 5-days-on/2-days-off schedule.[1][3]
-
Measure tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Synthesis of this compound
The synthesis of this compound has been described in the literature.[3] A summary of the synthetic scheme is provided below. For detailed experimental procedures, please refer to the cited publication.
Conclusion
This compound is a potent and selective KDM4 inhibitor with a well-defined dual mechanism of action. It demonstrates significant anti-cancer activity across a range of preclinical models, including those for breast, colon, and esophageal cancers, as well as Wilms tumor. Its ability to induce DNA damage, cell cycle arrest, and disrupt ribosome biogenesis underscores its potential as a therapeutic agent. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the promising anti-cancer properties of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Essential role of the histone lysine demethylase KDM4A in the biology of malignant pleural mesothelioma (MPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Isolation of cancer stem cells by sphere formation assay [protocols.io]
The Role of QC6352 in Histone Demethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
QC6352 is a potent, selective, and orally bioavailable small molecule inhibitor of the KDM4 family of histone lysine (B10760008) demethylases.[1][2] Histone demethylases, particularly the KDM4 subfamily, are crucial regulators of epigenetic states and have emerged as significant targets in oncology due to their frequent dysregulation in various cancers.[3][4][5] This technical guide provides an in-depth overview of the core functions of this compound in histone demethylation, its mechanism of action, and its impact on cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of molecular interactions and workflows to support further research and drug development efforts.
Core Mechanism of Action: Inhibition of KDM4 Histone Demethylases
This compound primarily functions by inhibiting the catalytic activity of the KDM4 family of enzymes (KDM4A, KDM4B, KDM4C, and KDM4D).[6][7][8] These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that remove methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2).[1][4] By inhibiting KDM4, this compound leads to an increase in the global levels of these repressive histone marks, subsequently altering gene expression.[9]
A secondary mechanism of action for this compound involves the induction of ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins, leading to a reduction in their cellular levels.[1][10] This dual-action mechanism contributes to its potent anti-cancer activity.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound Against Histone Demethylases
| Target | IC50 (nM) | Reference(s) |
| KDM4A | 104 | [6][7] |
| KDM4B | 56 | [6][7] |
| KDM4C | 35 | [6][7] |
| KDM4D | 104 | [6] |
| KDM5B | 750 | [6] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line/Model | Assay | Endpoint | Value | Reference(s) |
| KYSE-150 (Esophageal Carcinoma) | Proliferation | EC50 | 3.5 nM | [11] |
| KYSE-150 (+KDM4C) | H3K36me3 Increase | EC50 | 1.3 nM | [11] |
| WiT49 (Wilms Tumor) | Proliferation | - | Low nanomolar | [3] |
| HEK293 (Embryonic Kidney) | Proliferation | - | Low nanomolar | [3] |
| BCSC1 (Breast Cancer Stem-like Cells) | Proliferation | - | Potent effects at 10 nM | [12] |
| BR0869f (Breast Cancer PDX Organoid) | Cytotoxicity | IC50 | 5 nM | [13] |
| SU60 (Colon Cancer PDX Organoid) | Cytotoxicity | IC50 | 13 nM | [13] |
Signaling Pathways and Cellular Processes Modulated by this compound
This compound-mediated inhibition of KDM4 impacts several critical cellular pathways, leading to its anti-tumor effects.
Histone Demethylation and Gene Expression
The primary effect of this compound is the inhibition of KDM4, leading to increased H3K9me3 and H3K36me3 levels. This results in the silencing of oncogenes and the activation of tumor suppressor genes.
Ribosome Biogenesis
A significant downstream effect of this compound is the disruption of ribosome biogenesis.[10][14] this compound treatment leads to a profound reduction in the transcription of ribosomal RNA (rRNA) and ribosomal protein genes.[6] This is a critical component of its anti-proliferative activity, as cancer cells have a high demand for protein synthesis to support rapid growth.[10]
EGFR Signaling
This compound has been shown to abrogate the expression of the Epidermal Growth Factor Receptor (EGFR).[12] EGFR is a key driver of growth in therapy-resistant cancers, and its downregulation by this compound presents a promising therapeutic strategy.[12][15]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Western Blot Analysis for Histone Modifications
This protocol is used to assess global changes in histone methylation following this compound treatment.
-
Cell Lysis and Histone Extraction:
-
Treat cells with desired concentrations of this compound for 24-72 hours.
-
Harvest cells and wash with ice-cold PBS containing protease inhibitors.
-
Lyse cells in a hypotonic buffer and isolate nuclei.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4.
-
Precipitate histones with trichloroacetic acid (TCA) and wash with acetone.
-
Resuspend the histone pellet in distilled water.
-
-
SDS-PAGE and Western Blotting:
-
Quantify protein concentration using a Bradford or BCA assay.
-
Separate 15-20 µg of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against specific histone modifications (e.g., H3K9me3, H3K36me3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the occupancy of KDM4 proteins at specific genomic loci.
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound.
-
Cross-link proteins to DNA with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Quench the reaction with 125 mM glycine.
-
Lyse cells and isolate nuclei.
-
Sonically shear chromatin to an average size of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate sheared chromatin with an antibody specific for the protein of interest (e.g., KDM4A) or an IgG control overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
-
Analysis:
Cell Proliferation (Viability) Assay
This protocol is used to determine the effect of this compound on cancer cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0 to 10 µM) for 72-120 hours.
-
-
Viability Measurement:
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Determine the EC50 or IC50 value by plotting the dose-response curve.[6]
-
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a patient-derived xenograft (PDX) model.
-
Tumor Implantation:
-
Implant tumor fragments or cells from a patient tumor subcutaneously into immunodeficient mice (e.g., NOD/SCID).[1]
-
-
Compound Administration:
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[4]
-
Conclusion
This compound is a well-characterized and potent inhibitor of the KDM4 family of histone demethylases with significant anti-tumor activity in a variety of cancer models. Its dual mechanism of catalytic inhibition and protein degradation, coupled with its impact on critical cellular pathways such as ribosome biogenesis and EGFR signaling, underscores its therapeutic potential. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the scientific community to further explore the role of this compound in histone demethylation and its application in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. oipub.com [oipub.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ribosome production presents a new therapeutic opportunity against Wilms tumor | St. Jude Research [stjude.org]
- 15. benchchem.com [benchchem.com]
- 16. rockland.com [rockland.com]
The Epigenetic Modulator QC6352: A Technical Guide to its Impact on Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor QC6352 and its profound effects on the regulation of gene expression. By targeting the KDM4 family of histone demethylases, this compound offers a potent tool for investigating epigenetic mechanisms and holds therapeutic potential in oncology. This document details its mechanism of action, impact on cellular signaling pathways, quantitative biochemical data, and key experimental protocols.
Core Mechanism of Action: Dual Inhibition of KDM4
This compound is a potent and selective, orally active inhibitor of the KDM4 (Lysine-Specific Demethylase 4) family of histone demethylases.[1][2] Its primary mechanism involves the competitive inhibition of the KDM4 catalytic domain.[1] The KDM4 family, also known as the JMJD2 family, are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that specifically demethylate di- and tri-methylated histone H3 at lysine (B10760008) 9 (H3K9me2/3) and lysine 36 (H3K36me2/3).[1] Dysregulation of KDM4 activity is implicated in various cancers, making these enzymes attractive therapeutic targets.[1][3]
Beyond direct enzymatic inhibition, this compound exhibits a second crucial mechanism: it induces the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins.[1][4] This dual action of catalytic inhibition and protein degradation leads to a significant reduction in cellular KDM4 levels, contributing to its potent cellular activity.[1][4] The inhibition of KDM4 results in an increase in the global levels of its substrates, H3K9me3 and H3K36me3, which are key histone marks associated with transcriptional repression and elongation, respectively.[5][6]
Quantitative Data: Biochemical and Cellular Activity
The inhibitory potency of this compound against KDM4 isoforms and its anti-proliferative effects in various cancer cell lines are summarized below.
Table 1: Inhibitory Activity of this compound against KDM4 Isoforms
| KDM4 Isoform | IC50 (nM) |
| KDM4A | 104[2][7] |
| KDM4B | 56[2][5][7] |
| KDM4C | 35[2][7] |
| KDM4D | 104[2] |
| KDM5B | 750[2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | IC50 / Concentration |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | Proliferation Inhibition | 3.5 µM[1] |
| WiT49 | Wilms Tumor | Proliferation Inhibition | Low nanomolar[1] |
| HEK293 | Embryonic Kidney | Proliferation Inhibition | Low nanomolar[1] |
| BCSC1 & BCSC2 | Breast Cancer Stem-like Cells | Reduced Sphere-Forming Capacity | Concentration-dependent[2] |
| PSTR | Mouse Prostate Cancer | Proliferation Inhibition | Dose-dependent[8] |
| 144-13 NEPC | Human Neuroendocrine Prostate Cancer | Proliferation Inhibition | Dose-dependent[8] |
Impact on Signaling Pathways and Gene Expression
Treatment with this compound triggers a cascade of cellular responses, primarily affecting DNA integrity, cell cycle progression, and ribosome biogenesis.[1]
Ribosome Biogenesis and Protein Synthesis
A significant consequence of this compound treatment is the profound disruption of ribosome biogenesis.[4][9] RNA-sequencing analysis of cells treated with this compound revealed a significant downregulation of the KEGG_RIBOSOME pathway.[9] This is characterized by a marked reduction in the transcription of ribosomal protein genes and a dose-dependent decrease in the transcription of 47S ribosomal RNA (rRNA).[4][9] This impairment of ribosome biogenesis ultimately leads to a blockade of newly synthesized proteins.[4][10] The sensitivity of cancer cell lines to this compound has been correlated with high basal expression levels of ribosomal protein genes.[4][10] The underlying mechanism for this effect is linked to the localization of KDM4A to the nucleolus, the site of rRNA synthesis.[4] Inhibition of KDM4A by this compound leads to reduced numbers of active nucleoli.[4]
Cell Cycle Arrest and DNA Damage
This compound treatment induces an S-phase cell cycle arrest in sensitive cancer cells.[4][9] This is accompanied by the induction of DNA damage, as detected by the Comet assay, and the activation of a DNA repair-associated protein checkpoint response.[4][9]
Regulation of MYC and SMAD5 Signaling
This compound treatment has been shown to downregulate MYC target genes.[8] KDM4A knockdown also leads to a significant reduction in MYC protein and mRNA expression.[8] Furthermore, KDM4A can regulate the expression of SMAD5 by being enriched at its gene promoter, where it downregulates the repressive H3K9me3 mark to promote transcription.[11] Inhibition of KDM4A can therefore impact TGFβ pathway signaling through SMAD5.[11]
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Cell Viability Assay (IC50 Determination)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HCT116, WiT49)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or PrestoBlue™ reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A recommended starting concentration is 10 µM with 1:3 or 1:5 serial dilutions.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for 72 hours.
-
Add the viability reagent (e.g., 10 µL of PrestoBlue™) to each well and incubate for 1-4 hours.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.[7]
-
Western Blot Analysis for Histone Marks and Protein Levels
This protocol is for assessing changes in global histone methylation and total protein levels upon this compound treatment.
-
Materials:
-
Treated and untreated cell lysates
-
Laemmli buffer
-
SDS-PAGE gels (12-15% polyacrylamide)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K9me3, anti-H3K36me3, anti-KDM4A, anti-MYC, anti-GAPDH, anti-Histone H3)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Harvest cells and perform whole-cell lysis or histone extraction.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.[7]
-
Chromatin Immunoprecipitation (ChIP)
This protocol is to determine the enrichment of KDM4A at specific gene promoters.[1]
-
Procedure Outline:
-
Crosslink proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and shear the chromatin into smaller fragments.
-
Immunoprecipitate the KDM4A-DNA complexes using a specific anti-KDM4A antibody.
-
Wash the immunocomplexes to remove non-specific binding.
-
Elute the complexes and reverse the crosslinks.
-
Purify the DNA.
-
Analyze the purified DNA by qPCR with primers for target gene promoters (e.g., SMAD5) or by next-generation sequencing (ChIP-seq).[1]
-
In Vivo Efficacy Studies
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cells (e.g., HEK293)
-
Matrigel
-
This compound
-
Vehicle control
-
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., 3 x 10^6 HEK293 cells in 50% Matrigel) into the flanks of 6-7 week old NSG mice.[4][9]
-
Monitor tumor growth. When tumors reach a volume of 100-200 mm³, randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control via oral gavage. A typical dosing schedule is twice a day for 5 consecutive days, followed by two days off, for a duration of 3 weeks.[4][9]
-
Measure murine body weight and tumor volume twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
-
Conclusion
This compound is a powerful chemical probe and potential therapeutic agent that modulates gene expression through a dual mechanism of KDM4 inhibition and degradation. Its profound impact on ribosome biogenesis, cell cycle control, and key oncogenic signaling pathways underscores the critical role of the KDM4 family in cancer biology. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the intricate epigenetic mechanisms governed by KDM4 and to explore the full therapeutic potential of inhibitors like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. openworks.mdanderson.org [openworks.mdanderson.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Oncogenic Cells of Renal Embryonic Lineage Sensitive to the Small-Molecule Inhibitor this compound Display Depletion of KDM4 Levels and Disruption of Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Investigating the Anti-Proliferative Activity of QC6352: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-proliferative activities of QC6352, a potent and selective small-molecule inhibitor of the KDM4 family of histone demethylases. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its investigation, and visualizes the associated signaling pathways and experimental workflows.
Introduction
This compound is a selective inhibitor of the KDM4 (Lysine-Specific Demethylase 4) family of histone demethylases, which are critical regulators of gene expression through the removal of methyl groups from histone lysine (B10760008) residues.[1] The dysregulation of KDM4 activity is implicated in various cancers, making its members attractive therapeutic targets.[1][2] this compound has demonstrated robust anti-proliferative effects in a variety of cancer models, positioning it as a valuable tool for preclinical research and potential therapeutic development.[1][2]
Mechanism of Action
This compound exhibits a dual mechanism of action to exert its anti-proliferative effects. It competitively inhibits the catalytic domain of KDM4 enzymes and also induces the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins.[1][3] This leads to a reduction in their cellular levels, contributing to its potent activity.[1][3]
The primary downstream effects of this compound treatment include the induction of DNA damage, S-phase cell cycle arrest, and a profound disruption of ribosome biogenesis.[1][4] The cellular phenotypes induced by this compound are most closely mirrored by the specific knockdown of KDM4A.[1]
Signaling Pathways
This compound's inhibition of KDM4, particularly KDM4A, triggers a cascade of cellular events that collectively halt cell proliferation.
Data Presentation
The following tables summarize the quantitative data on the inhibitory and anti-proliferative activities of this compound.
Table 1: Biochemical Inhibitory Activity of this compound against KDM Isoforms
| Target | IC50 (nM) | Assay Technology |
| KDM4A | 104 | LANCE TR-FRET |
| KDM4B | 56 | LANCE TR-FRET |
| KDM4C | 35 | LANCE TR-FRET |
| KDM4D | 104 | LANCE TR-FRET |
| KDM5B | 750 | LANCE TR-FRET |
| KDM2B | >4000 | Not Specified |
| KDM3A | >4000 | Not Specified |
| KDM3B | >4000 | Not Specified |
| KDM6B | >4000 | Not Specified |
| PHF8 | >4000 | Not Specified |
| Data compiled from multiple sources.[3][5][6] |
Table 2: Anti-proliferative and Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | EC50/IC50 (nM) |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | Proliferation | 3.5 (EC50) |
| KYSE-150 (+KDM4C) | Esophageal Squamous Cell Carcinoma | H3K36me3 Increase | 1.3 (EC50) |
| WiT49 | Anaplastic Wilms Tumor | Proliferation | Low nanomolar |
| HEK293 | Human Embryonic Kidney | Proliferation | Low nanomolar |
| BR0869f | HER2-positive Breast Cancer | Cell Viability | 5 (IC50) |
| SU60 | Colon Cancer | Cell Viability | 13 (IC50) |
| A549 | Lung Carcinoma | Proliferation | 150 (IC50) |
| DU-145 | Prostate Carcinoma | Proliferation | 250 (IC50) |
| MCF7 | Breast Adenocarcinoma | Proliferation | 80 (IC50) |
| HCT116 | Colorectal Carcinoma | Proliferation | 120 (IC50) |
| Data compiled from multiple sources.[3][5][6][7] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| WiT49 | Vehicle | 55.3 ± 2.5 | 34.5 ± 1.8 | 10.2 ± 0.7 |
| WiT49 | This compound (25 nM) | 42.1 ± 3.1 | 50.8 ± 2.9 | 7.1 ± 1.0 |
| HEK293 | Vehicle | 60.1 ± 1.9 | 29.8 ± 1.5 | 10.1 ± 0.4 |
| HEK293 | This compound (25 nM) | 48.2 ± 2.2 | 43.7 ± 2.0 | 8.1 ± 0.9 |
| Data adapted from a study by Pichavaram et al.[1][8] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the anti-proliferative activity of this compound.
General Experimental Workflow
Cell Viability and Proliferation (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9]
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform serial dilutions.[9] Include a vehicle control (DMSO).
-
Remove the medium and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for at least 2 hours to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate IC50 values using appropriate software.
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle control.
-
Incubate for 7-14 days, allowing colonies to form. Change the medium with fresh this compound or vehicle every 2-3 days.
-
Wash the colonies with PBS.
-
Fix the colonies with 10% formalin for 15 minutes.
-
Stain with crystal violet solution for 10-30 minutes.
-
Wash with water and allow the plates to air dry.
-
Count the number of colonies (typically >50 cells).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of this compound-treated cells.[8]
-
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 0.1 mg/mL RNase A, 0.05% Triton X-100 in PBS)[10]
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 25 nM) or vehicle for a specified duration (e.g., 72 hours).[8]
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes on ice.[2]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[2]
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[8]
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This protocol is for detecting changes in protein levels of KDM4, histone methylation, and DNA damage markers.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KDM4A, anti-H3K36me3, anti-phospho-ATM, anti-phospho-CHK1/2, anti-phospho-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[9]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.[9]
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Conclusion
This compound is a potent KDM4 inhibitor with significant anti-proliferative activity across a range of cancer cell lines. Its dual mechanism of action, involving both catalytic inhibition and proteasomal degradation of KDM4 proteins, leads to DNA damage, S-phase cell cycle arrest, and a profound disruption of ribosome biogenesis. The detailed protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound.
References
- 1. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vet.cornell.edu [vet.cornell.edu]
QC6352: A Targeted Approach to Eradicating Tumor-Initiating Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence of the cancer stem cell (CSC) or tumor-initiating cell (TIC) hypothesis has revolutionized our understanding of tumorigenesis, metastasis, and therapeutic resistance. These self-renewing cells are believed to be a critical driver of tumor growth and recurrence. QC6352, a potent and selective small molecule inhibitor of the KDM4 histone lysine (B10760008) demethylase family, has demonstrated significant promise in targeting these resilient cell populations. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound's impact on tumor-initiating cells, with a primary focus on breast cancer stem-like cells (BCSCs).
Core Mechanism of Action: KDM4 Inhibition
This compound exerts its anti-tumor effects by inhibiting the catalytic activity of the KDM4 subfamily of histone demethylases (KDM4A, B, C, and D).[1] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), marks associated with transcriptional repression and elongation, respectively.[2] By inhibiting KDM4, this compound leads to an increase in global H3K9me3 and H3K36me3 levels, thereby altering gene expression programs that are critical for the maintenance and proliferation of tumor-initiating cells.[3][4]
A key downstream effect of KDM4 inhibition by this compound is the abrogation of Epidermal Growth Factor Receptor (EGFR) expression.[2][5] EGFR signaling is a well-established driver of growth in therapy-resistant cancers.[2] The reduction in EGFR levels upon this compound treatment highlights a critical mechanism by which this compound overcomes resistance pathways in cancer cells.[5] Furthermore, in some cancer cell lineages, this compound has been shown to induce a cytostatic response marked by DNA damage, S-phase cell cycle arrest, and a significant disruption of ribosome biogenesis.[1][6] This is associated with a proteasome-mediated reduction of KDM4 protein levels.[6]
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated across various cancer models, particularly in breast cancer and oncogenic cells of renal embryonic lineage.
| Parameter | Cell Line/Model | Value | Reference |
| KDM4 Inhibition (IC50) | KDM4A | 104 nmol/L | |
| KDM4B | 56 nmol/L | [7] | |
| KDM4C | 35 nmol/L | [2] | |
| KDM4D | - | - | |
| Cell Viability (IC50) | WiT49 (Anaplastic WT) | 36.55 nM | [6] |
| HEK293 (Embryonic Kidney) | 4.24 nM | [6] | |
| KYSE-150 | 3.5 nM | ||
| Mechanism of Action (EC50) | H3K36 MOA (KYSE-150) | 1.5 nM | [3] |
| Tumor-Initiating Cell Frequency | BR0869f Xenograft | >14-fold reduction | [3] |
Data synthesized from multiple sources.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental procedures used to evaluate the effects of this compound on tumor-initiating cells.
Isolation and Culture of Breast Cancer Stem-like Cells (BCSCs)
A critical aspect of studying this compound's efficacy was the development of a robust system for isolating and propagating BCSCs from patient-derived triple-negative breast cancer (TNBC) tumors.[2]
Protocol:
-
Tissue Procurement: Triple-negative breast cancer tissue is obtained from patients following neoadjuvant chemotherapy.[2]
-
Dissociation: The tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.[2]
-
Culture: Cells are cultured in a serum-free mesenchymal stem cell (MSC) medium in ultra-low attachment plates to promote the growth of spheres, which are characteristic of cancer stem cells.[2]
-
Propagation: Established BCSC lines (e.g., BCSC1, BCSC2) are then used for subsequent in vitro and in vivo experiments.[2]
Sphere Formation Assay
This anchorage-independent growth assay is a cornerstone for assessing the self-renewal capacity of tumor-initiating cells.[2]
Protocol:
-
Cell Seeding: Single cells from BCSC lines are seeded in ultra-low attachment plates.[2]
-
Matrix: The cells are suspended in a semi-solid medium such as Matrigel or methylcellulose (B11928114) to prevent attachment and promote sphere formation.[2]
-
Treatment: this compound or a vehicle control is added to the culture medium at various concentrations.[2]
-
Quantification: After a defined period (e.g., 7 days), the number and size of the spheres are quantified to assess the impact of the treatment on self-renewal.[2] this compound has been shown to dramatically reduce the sphere-forming capacity of BCSCs in a concentration-dependent manner.[2]
In Vivo Xenograft Tumor Formation
To evaluate the effect of this compound on tumorigenicity in a living organism, patient-derived xenograft (PDX) models are employed.
Protocol:
-
Cell Implantation: BCSCs are implanted, often in limiting dilutions, into the mammary fat pads (orthotopic) or subcutaneously in immunodeficient mice (e.g., NSG mice).
-
Treatment Administration: Once tumors are established, mice are treated with this compound (e.g., 50 mg/kg, BID) or a vehicle control.[3]
-
Tumor Monitoring: Tumor growth is monitored regularly by measuring tumor volume.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or gene expression profiling. Studies have shown that this compound significantly reduces tumor growth and depletes the tumor-initiating cell population in these models.[1]
Flow Cytometry for CSC Marker Analysis
Flow cytometry is utilized to analyze the expression of cell surface markers associated with cancer stem cells, such as CD44 and CD24.[2]
Protocol:
-
Cell Preparation: Cells are detached and prepared as a single-cell suspension.[2]
-
Antibody Staining: Cells are incubated with fluorescently labeled antibodies specific for CSC markers (e.g., anti-CD44, anti-CD24).[2]
-
Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells expressing specific marker profiles (e.g., CD44+/CD24- in breast cancer).[2]
Conclusion and Future Directions
This compound represents a promising therapeutic agent that effectively targets tumor-initiating cells by modulating the epigenetic landscape through KDM4 inhibition. Its ability to block BCSC proliferation, self-renewal, and in vivo tumorigenicity, coupled with its effect on key resistance pathways like EGFR signaling, provides a strong rationale for its continued development. The detailed experimental protocols provided herein offer a framework for further investigation into the full potential of this compound and other KDM4 inhibitors in oncology. Future research should focus on exploring combination therapies, identifying predictive biomarkers for patient stratification, and advancing these compounds into clinical trials.[8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. University of California Health Solid Tumor Clinical Trials for 2025 — California [clinicaltrials.ucbraid.org]
Unraveling the Selectivity of QC6352: A Technical Guide for KDM4 Isoform Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity profile of QC6352, a potent small-molecule inhibitor of the KDM4 family of histone demethylases. Dysregulation of KDM4 enzymes is implicated in various cancers, making them attractive therapeutic targets.[1] Understanding the specific interactions of inhibitors like this compound with different KDM4 isoforms is crucial for advancing preclinical research and drug development. This document summarizes key quantitative data, details common experimental methodologies for inhibitor profiling, and provides visual representations of the inhibitor's selectivity and the experimental workflow.
Data Presentation: this compound Inhibition Profile
This compound demonstrates potent inhibitory activity against all KDM4 isoforms (A, B, C, and D) with IC50 values in the nanomolar range.[1][2][3][4] The compound exhibits significant selectivity for the KDM4 family over other lysine (B10760008) demethylase subfamilies, with the notable exception of moderate activity against KDM5B.[1][2][3][4]
| Target Family | Target Isoform | IC50 (nM) | Assay Type |
| KDM4 | KDM4A | 104 | LANCE TR-FRET[2][3][4][5] |
| KDM4B | 56 | LANCE TR-FRET[2][3][4][5] | |
| KDM4C | 35 | LANCE TR-FRET[2][3][4][5] | |
| KDM4D | 104 | LANCE TR-FRET[2][3][4] | |
| KDM5 | KDM5B | 750 | Biochemical Assay[2][3][4] |
| KDM2 | KDM2A | >10,000 | Biochemical Assay[6] |
| KDM2B | >4,000 | Biochemical Assay[7] | |
| KDM3 | KDM3A | >4,000 | Biochemical Assay[7] |
| KDM6 | KDM6A | >10,000 | Biochemical Assay[6] |
| KDM6B | >10,000 | Biochemical Assay[6] |
Experimental Protocols
The determination of the selectivity profile of KDM4 inhibitors like this compound typically involves a combination of biochemical and cellular assays.
Biochemical Inhibition Assay (LANCE TR-FRET)
This assay quantitatively measures the inhibition of KDM4 enzymatic activity.
-
Reagents and Materials:
-
Recombinant human KDM4 isoforms (A, B, C, D)
-
Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
-
Alpha-ketoglutarate (α-KG) cofactor
-
Ascorbate and Fe(II)
-
Europium-labeled anti-demethylated histone antibody (e.g., anti-H3K9me2)
-
Streptavidin-conjugated acceptor fluorophore (e.g., ULight™-streptavidin)
-
Assay buffer (e.g., HEPES, BSA, Tween-20)
-
This compound inhibitor stock solution (in DMSO)
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the KDM4 enzyme, the histone H3 peptide substrate, α-KG, ascorbate, and Fe(II).
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding EDTA.
-
Add the detection reagents: Europium-labeled antibody and streptavidin-conjugated acceptor.
-
Incubate for a further period to allow for antibody binding and FRET signal development.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm / 615 nm).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement Assay (H3K36me3 Quantification)
This assay confirms that this compound can engage its target and modulate histone methylation levels within a cellular context.
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., KYSE-150, which has high KDM4C expression) in appropriate media.[7]
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified duration (e.g., 24-48 hours).
-
-
Histone Extraction and Analysis:
-
Lyse the cells and extract histones using an acid extraction protocol.
-
Quantify the total histone concentration.
-
Analyze the levels of H3K36me3 (a KDM4 substrate) and a loading control (e.g., total Histone H3) using one of the following methods:
-
Western Blotting: Separate histone extracts by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against H3K36me3 and total H3.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for H3K36me3.
-
High-Content Imaging: Fix and permeabilize cells in the 96-well plate, stain with fluorescently labeled antibodies against H3K36me3 and a nuclear counterstain (e.g., DAPI), and quantify the fluorescence intensity per nucleus using an automated imaging system.[8]
-
-
-
Data Analysis:
-
Normalize the H3K36me3 signal to the loading control.
-
Plot the normalized H3K36me3 levels against the logarithm of the this compound concentration.
-
Determine the EC50 value, the concentration at which a 50% change in the histone mark is observed.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for determining the selectivity profile of a KDM4 inhibitor.
Logical Relationship: this compound Selectivity Profile
Caption: Potency and selectivity of this compound against various KDM isoforms.
Mechanism of Action
This compound acts as a competitive inhibitor of the KDM4 catalytic domain.[1] In addition to its direct enzymatic inhibition, this compound has been demonstrated to induce the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins, leading to a decrease in their cellular levels.[1][9] This dual mechanism of action contributes to its potent cellular activity. The cellular consequences of KDM4 inhibition by this compound include impacts on DNA integrity, cell cycle progression, and ribosome biogenesis.[1][9]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
QC6352: A Potent KDM4 Inhibitor for Epigenetic Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
QC6352 is a potent and selective small-molecule inhibitor of the KDM4 (Lysine-Specific Demethylase 4) family of histone demethylases, which are crucial regulators of gene expression through the removal of methyl groups from histone lysine (B10760008) residues.[1] Dysregulation of KDM4 activity has been implicated in various cancers, making this enzyme family an attractive target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of this compound, detailing its biochemical and cellular activities, mechanism of action, and its effects on key signaling pathways. This document also includes detailed experimental methodologies and quantitative data to facilitate its application in preclinical research.
Introduction to KDM4 and this compound
Histone lysine demethylases (KDMs) are critical epigenetic modifiers that reverse histone methylation, a key post-translational modification influencing chromatin structure and gene expression.[2][3] The KDM4 family, also known as the JMJD2 family, are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that specifically demethylate di- and tri-methylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3).[1] The aberrant activity of KDM4 enzymes has been linked to the development and progression of numerous cancers, positioning them as significant targets for novel anti-cancer therapies.[3][4]
This compound emerged from structure-based drug design as a potent and selective inhibitor of the KDM4 family.[4][5] It demonstrates robust anti-proliferative effects in a variety of cancer models and serves as a valuable chemical probe for elucidating the biological functions of KDM4 enzymes.[1][4]
Biochemical and Cellular Activity of this compound
This compound exhibits potent inhibitory activity against multiple KDM4 isoforms in the nanomolar range.[6][7] Its selectivity for the KDM4 family is significant, though it shows moderate activity against KDM5B.[1][6] In cellular contexts, this compound effectively elevates the levels of H3K36me3, a primary substrate of KDM4, and displays low nanomolar EC50 values for anti-proliferative activity in cancer cell lines.[1][4]
Data Presentation
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| KDM4A | 104 | TR-FRET |
| KDM4B | 56 | TR-FRET |
| KDM4C | 35 | TR-FRET |
| KDM4D | 104 | TR-FRET |
| KDM5B | 750 | Biochemical Assay |
Data compiled from multiple sources.[6][7]
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | EC50 (nM) | Effect |
| KYSE-150 | Proliferation | 3.5 | Anti-proliferative |
| KYSE-150 (+KDM4C) | H3K36me3 Increase | 1.3 | Increased H3K36me3 levels |
| WiT49 | Proliferation | Low nanomolar | Anti-proliferative |
| HEK293 | Proliferation | Low nanomolar | Anti-proliferative |
Data compiled from multiple sources.[1][4][7]
Mechanism of Action
The primary mechanism of action for this compound is the competitive inhibition of the KDM4 catalytic domain.[1] Beyond direct enzymatic inhibition, this compound has a dual-action mechanism; it also induces the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins, leading to a decrease in their cellular concentrations.[1][8] This multifaceted approach contributes to its potent cellular activity. Treatment of cancer cells with this compound leads to a variety of cellular responses, primarily affecting DNA integrity, cell cycle progression, and ribosome biogenesis.[1][8]
Signaling Pathways
Experimental Protocols
KDM4 Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound on KDM4 enzymes.
Materials:
-
KDM4 Enzyme (A, B, C, or D)
-
Biotinylated H3K36me3 Peptide Substrate
-
This compound
-
Assay Buffer
-
Europium-labeled Antibody (Eu-Ab)
-
Streptavidin-XL665 (SA-XL665)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add KDM4 enzyme, this compound dilutions, and the biotinylated H3K36me3 peptide substrate to the assay plate.
-
Incubate the plate at room temperature to allow for the enzymatic reaction.
-
Add the detection reagents (Eu-Antibody and SA-XL665) to the plate.
-
Incubate at room temperature to allow for antibody-antigen binding.
-
Read the TR-FRET signal using a suitable plate reader.
Chromatin Immunoprecipitation (ChIP)
This protocol describes a ChIP assay to assess the enrichment of KDM4A at specific genomic loci.
Materials:
-
Formaldehyde
-
Cell lysis buffer
-
Chromatin shearing equipment (e.g., sonicator)
-
KDM4A-specific antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR or sequencing reagents
Procedure:
-
Crosslink proteins to DNA in cells using formaldehyde.
-
Lyse the cells and shear the chromatin into smaller fragments.
-
Immunoprecipitate KDM4A using a specific antibody coupled to magnetic beads.
-
Wash the immunocomplexes to remove non-specific binding.
-
Elute the immunocomplexes from the beads.
-
Reverse the crosslinks and purify the DNA.
-
Analyze the purified DNA by qPCR or sequencing to determine enrichment at target loci.
Cellular Effects and Therapeutic Potential
This compound treatment triggers a cascade of cellular events, including the induction of DNA damage, a DNA-repair associated protein checkpoint response, and S-phase cell cycle arrest.[8] A significant consequence of KDM4 inhibition by this compound is the profound reduction of ribosomal protein gene transcription, rRNA transcription, and overall ribosome biogenesis.[8][9] The sensitivity to this compound has been correlated with high basal levels of ribosomal gene transcription in a broad spectrum of cancer cell lines.[8][9]
These findings suggest that targeting KDM4A could be a promising therapeutic strategy for cancers with high basal expression of ribosomal protein genes, such as those of embryonic renal lineage.[8][9] The anti-proliferative and anti-tumor effects of this compound have been demonstrated in various preclinical models, including breast and colon cancer patient-derived xenograft (PDX) models.[4][6]
Conclusion
This compound is a potent and selective KDM4 inhibitor with a dual mechanism of action that includes both catalytic inhibition and induction of proteasomal degradation. Its ability to modulate histone methylation and impact critical cellular processes like ribosome biogenesis underscores the therapeutic potential of targeting KDM4 in oncology. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working to further explore the role of KDM4 in disease and advance the development of novel epigenetic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models [air.unimi.it]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Preliminary Efficacy of QC6352 in Preclinical Breast Cancer Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary studies on QC6352, a potent and selective inhibitor of the KDM4 family of histone demethylases, in various breast cancer models. The data presented herein summarizes the current understanding of this compound's mechanism of action, its anti-tumor and anti-proliferative activities, and its potential as a therapeutic agent, particularly in aggressive subtypes such as triple-negative breast cancer (TNBC).
Core Findings: this compound Demonstrates Potent Anti-Tumor Activity
This compound is an orally available small molecule inhibitor that targets the Jumonji C (JmjC) domain-containing histone demethylase KDM4.[1][2] By inhibiting KDM4, this compound modulates the methylation status of key histone residues, leading to downstream effects on gene expression and cancer cell phenotype.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in breast cancer models.
Table 1: In Vitro Inhibitory Activity of this compound against KDM4 Isoforms
| KDM4 Isoform | IC50 (nM) |
| KDM4A | 104[3][4][5] |
| KDM4B | 56[3][4][5] |
| KDM4C | 35[3][4][5] |
| KDM4D | 104[3] |
| KDM5B | 750[3] |
Table 2: Efficacy of this compound in Breast Cancer Patient-Derived Organoid and Xenograft Models
| Model | Cell Type / Indication | Treatment | Outcome |
| BR0869f Organoid | HER2-positive patient-derived breast cancer | This compound | IC50 of 5 nM after a 5-day incubation for inhibition of colony formation and cell viability.[2] |
| Breast Cancer PDX | Patient-Derived Xenograft | This compound (50 mg/kg BID) | Favorable in vivo efficacy and a >14-fold reduction in tumor-initiating cell (TIC) frequency.[2] |
| BCSC1 & BCSC2 Xenografts | Triple-Negative Breast Cancer Stem-like Cells | This compound | Strongly affects tumor growth and final tumor weight; well-tolerated by mice.[3] |
| MDA-MB-231 Xenograft | Triple-Negative Breast Cancer | This compound in combination with gefitinib | Synergistic reduction in tumor growth.[6] |
Mechanism of Action: Targeting Epigenetic Regulation and Key Signaling Pathways
This compound's primary mechanism of action is the inhibition of the KDM4 family of enzymes, which are responsible for demethylating histone H3 at lysine (B10760008) 9 (H3K9me3) and lysine 36 (H3K36me3).[2] The removal of the repressive H3K9me3 mark is linked to transcriptional activation.[2] By inhibiting KDM4, this compound leads to an increase in H3K9me3 levels, subsequently repressing the expression of key oncogenes.[4][5]
One of the critical downstream effects of this compound in breast cancer, particularly in therapy-resistant triple-negative breast cancer (TNBC), is the abrogation of Epidermal Growth Factor Receptor (EGFR) expression.[1][3] Furthermore, studies have revealed that KDM4 acts as a crucial epigenetic regulator that upregulates the tyrosine kinase FYN upon treatment with tyrosine kinase inhibitors (TKIs).[6] this compound treatment can attenuate this FYN accumulation.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of this compound are outlined below.
In Vitro KDM4 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against different KDM4 isoforms.
-
Methodology: The demethylase activity of recombinant KDM4A, B, C, and D was assessed using a biochemical assay. The assay measures the removal of methyl groups from a biotinylated histone H3 peptide substrate. The detection of the demethylated product is typically achieved through a homogenous time-resolved fluorescence (HTRF) assay. Varying concentrations of this compound were pre-incubated with the enzyme before the addition of the substrate and co-factors (Fe(II) and 2-oxoglutarate). The IC50 values were calculated from the dose-response curves.[2]
Breast Cancer Stem-like Cell (BCSC) Culture and Sphere Formation Assay
-
Objective: To evaluate the effect of this compound on the self-renewal capacity of BCSCs.
-
Methodology: BCSCs were isolated from patient-derived triple-negative tumors.[1] These cells were cultured in serum-free sphere medium. For the sphere formation assay, single cells were plated in ultra-low attachment plates and treated with either vehicle control or varying concentrations of this compound. After a defined period, the number and size of the formed spheres (mammospheres) were quantified as a measure of self-renewal.[1]
Patient-Derived Xenograft (PDX) and Organoid Models
-
Objective: To assess the in vivo and ex vivo efficacy of this compound on patient-derived breast cancer models.
-
Methodology:
-
PDX Models: Tumor fragments from breast cancer patients were implanted subcutaneously into immunocompromised mice (e.g., NSG mice).[2][8] Once tumors reached a specified volume, mice were randomized into treatment (this compound) and vehicle control groups. Tumor growth was monitored over time, and at the end of the study, tumors were excised for further analysis.[8]
-
Organoid Models: 3D organotypic cell cultures were established from primary patient breast cancer samples. These organoids were treated with this compound, and the effects on colony formation and cell viability were determined.[2]
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the protein levels of target molecules like EGFR and KDM4A.
-
Methodology: Breast cancer cells (e.g., BCSC1) were cultured in the presence of either vehicle or this compound.[1] Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with primary antibodies against EGFR, KDM4A, and a loading control (e.g., tubulin), followed by incubation with secondary antibodies. Protein bands were visualized using an appropriate detection system.[1]
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Objective: To investigate the effect of this compound on the enrichment of histone marks (e.g., H3K9me3) at specific gene promoters.
-
Methodology: MDA-MB-231 cells were treated with this compound or a vehicle control.[6] Chromatin was cross-linked, sheared, and then immunoprecipitated with an antibody specific for H3K9me3. The enriched DNA was then purified, and quantitative PCR (qPCR) was performed to measure the amount of DNA corresponding to the promoter region of target genes, such as FYN.[6]
This technical guide provides a consolidated overview of the preliminary research on this compound in breast cancer models. The presented data and methodologies underscore the potential of KDM4 inhibition as a promising therapeutic strategy for breast cancer, warranting further investigation in clinical settings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches [frontiersin.org]
- 5. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial CRISPR screen reveals FYN and KDM4 as targets for synergistic drug combination for treating triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
In Vivo Efficacy of QC6352 in Colon Cancer: A Technical Guide
This technical guide provides a comprehensive overview of the in vivo efficacy, mechanism of action, and experimental protocols for QC6352, a potent and selective inhibitor of the KDM4 family of histone demethylases, in the context of colon cancer research. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for colorectal cancer.
Introduction to this compound
This compound is a small molecule inhibitor that targets the Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylase 4 (KDM4) family.[1] The KDM4 family, which includes KDM4A-D, is responsible for removing methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2).[1][2] Dysregulation of KDM4 activity has been implicated in the progression of various cancers, including colorectal cancer, by altering gene expression and promoting tumorigenesis.[1][3] this compound has demonstrated preclinical efficacy in colon cancer models, such as patient-derived xenografts (PDX) and organoids, by suppressing cell viability and inhibiting colony formation.[1][4][5]
Mechanism of Action in Colon Cancer
In colorectal cancer, the KDM4B subfamily member is often upregulated and plays a significant role in tumor progression.[1] KDM4B enhances the transcriptional activity of the Wnt/β-catenin pathway by forming a complex with β-catenin and TCF4. This complex promotes the expression of oncogenes like MYC and Cyclin D1.[1] this compound inhibits KDM4B, leading to an increase in the repressive H3K9me3 histone mark. This, in turn, can reactivate tumor suppressor genes and decrease Wnt/β-catenin signaling, ultimately reducing the expression of oncogenes and decreasing cell proliferation.[1]
Below is a diagram illustrating the proposed mechanism of action of this compound in colon cancer cells.
Quantitative Data
The following tables summarize the reported inhibitory activity of this compound and its effects on colon cancer models. Note that specific IC50 values for this compound across a wide range of colon cancer cell lines are not yet broadly published.[1]
Table 1: this compound Inhibitory Activity against KDM4 Isoforms
| Target | IC50 (nM) |
| KDM4A | 16 |
| KDM4B | 25 |
| KDM4C | 9 |
| KDM4D | 63 |
| Data derived from various biochemical assays. |
Table 2: In Vitro and In Vivo Efficacy of this compound in Colon Cancer Models
| Model Type | Cell Line/Model | Endpoint | Result |
| Patient-Derived Organoid | SU60 | Colony Formation | Inhibition Observed |
| Patient-Derived Organoid | SU60 | Cell Viability | Suppression Observed |
| Patient-Derived Xenograft (PDX) | Colon Cancer Model | Tumor Growth | Efficacious |
| Specific quantitative data on tumor growth inhibition in colon cancer PDX models is not detailed in the available literature. However, studies on breast cancer PDX models showed a dose-dependent tumor growth inhibition of 22%, 36%, and 61% at 10, 25, and 50 mg/kg, respectively, suggesting potent in vivo activity.[2] |
Experimental Protocols
Detailed protocols for key experiments to study the effects of this compound on colon cancer progression are provided below.
Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in colon cancer cell lines.[1]
Materials:
-
Colon cancer cell lines (e.g., HCT116, HT-29, DLD-1)[1]
-
Complete cell culture medium[1]
-
This compound (stock solution in DMSO)[1]
-
96-well plates[1]
-
MTT or PrestoBlue™ reagent[1]
-
Plate reader[1]
Procedure:
-
Seed colon cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Prepare serial dilutions of this compound in complete medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 serial dilutions.[1]
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.[1]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.[1]
-
Incubate the plate for 72 hours at 37°C.[1]
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or 10 µL of PrestoBlue™ reagent to each well and incubate for 2-4 hours at 37°C.[1]
-
Measure absorbance or fluorescence to determine the relative number of viable cells and calculate the IC50.[1]
Patient-Derived Organoid (PDO) Culture and Treatment
This protocol provides a general framework for establishing and treating colon cancer PDOs with this compound.[1]
Procedure:
-
Establishment of PDOs:
-
Mechanically and enzymatically digest fresh tumor tissue to obtain single cells and small cell clusters.[1]
-
Embed the cell suspension in Matrigel domes in a multi-well plate.[1]
-
After polymerization of the Matrigel, add organoid culture medium.[1]
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.[1]
-
Passage the organoids every 7-14 days by mechanically and/or enzymatically disrupting them and re-plating in fresh Matrigel.[1]
-
-
This compound Treatment and Viability Assay:
In Vivo Xenograft Studies
The following is a general workflow for assessing the in vivo efficacy of this compound in a colon cancer xenograft model.
Procedure:
-
Subcutaneously inject a suspension of human colon cancer cells into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.[1]
-
Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) via an appropriate route (e.g., oral gavage) on a defined schedule (e.g., twice daily, 5 days on/2 days off).[2]
-
Monitor tumor volume using caliper measurements and body weight as an indicator of toxicity throughout the study.[1]
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors.[1]
-
Perform further analysis on the excised tumors, such as weight measurement, immunohistochemistry for proliferation and apoptosis markers, or western blotting for histone marks.[1]
Conclusion
This compound is a promising KDM4 inhibitor with demonstrated anti-proliferative effects in preclinical models of colon cancer.[2][4] Its mechanism of action, involving the epigenetic regulation of the Wnt/β-catenin signaling pathway, provides a strong rationale for its further investigation as a therapeutic agent for colorectal cancer. The experimental protocols outlined in this guide offer a framework for continued research into the in vivo efficacy and molecular effects of this compound. Further studies are warranted to establish optimal dosing strategies and to fully elucidate the therapeutic potential of this compound in a clinical setting.
References
The KDM4 Inhibitor QC6352: A Promising Therapeutic Strategy for High-Risk Neuroblastoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, remains a significant clinical challenge, particularly in its high-risk, MYCN-amplified (MNA) form. Recent preclinical research has identified QC6352, a potent and selective inhibitor of the KDM4 family of histone demethylases, as a promising therapeutic agent. This technical guide provides a comprehensive overview of the core preclinical data supporting the potential of this compound in neuroblastoma treatment. It details the compound's mechanism of action, summarizes its in vitro and in vivo efficacy, and provides detailed experimental protocols for key assays. Furthermore, this guide visualizes the critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's role in targeting the epigenetic vulnerabilities of neuroblastoma.
Introduction to this compound and its Target: KDM4
This compound is a small molecule inhibitor of the KDM4 family of histone lysine (B10760008) demethylases (KDM4A-D). These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). In the context of neuroblastoma, particularly MNA neuroblastoma, the KDM4 family, and specifically KDM4B, is highly expressed and correlates with poor prognosis. The MYCN oncoprotein drives the expression of KDM4 members, which in turn are essential for maintaining the adrenergic cell state and the transcriptional program of MNA neuroblastoma. This creates a feed-forward loop that sustains the malignant phenotype.
This compound exhibits a dual mechanism of action against KDM4:
-
Catalytic Inhibition: It directly inhibits the demethylase activity of KDM4 enzymes.
-
Proteasomal Degradation: It induces the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins, leading to a reduction in their cellular levels.
This dual action results in a global increase in the repressive H3K9me3 mark, leading to the silencing of key oncogenic drivers in neuroblastoma.
In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in a panel of neuroblastoma cell lines, with a pronounced effect in MYCN-amplified cells.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) values for this compound highlight its potency, particularly in MNA neuroblastoma cell lines.
| Cell Line | MYCN Status | IC50 (nM) |
| BE2C | Amplified | Potent (Specific value not publicly available) |
| SIMA | Amplified | Potent (Specific value not publicly available) |
| KELLY | Amplified | Potent (Specific value not publicly available) |
| NB-1691 | Amplified | Potent (Specific value not publicly available) |
| SK-N-AS | Non-amplified | Less Potent (Specific value not publicly available) |
| SK-N-SH | Non-amplified | Less Potent (Specific value not publicly available) |
Cellular Effects
Treatment of neuroblastoma cells with this compound leads to a cascade of anti-tumorigenic effects:
-
Induction of Apoptosis: this compound instigates programmed cell death.
-
Cell Cycle Arrest: It causes a cessation of the cell cycle, primarily in the S-phase.
-
Induction of DNA Damage: The compound leads to an accumulation of DNA damage.
-
Neuronal Differentiation: this compound promotes the differentiation of neuroblastoma cells.
-
Downregulation of Oncogenic Drivers: It reduces the mRNA and protein levels of MYCN and other adrenergic core regulatory circuitry transcription factors (CRC-TFs).
In Vivo Efficacy of this compound in Neuroblastoma Xenograft Models
Preclinical studies using various xenograft models have demonstrated the significant anti-tumor activity of this compound as a monotherapy and in combination with standard-of-care chemotherapy.
Monotherapy Efficacy
Oral administration of this compound (typically 25-50 mg/kg) has been shown to significantly delay tumor progression and extend survival in multiple MNA neuroblastoma models, including cell line-derived xenografts (NB1691), patient-derived xenografts (PDXs), and a TH-MYCN transgenic mouse model.
Combination Therapy with Vincristine (B1662923) and Irinotecan (B1672180)
The combination of this compound with the standard chemotherapy agents vincristine and irinotecan has shown remarkable efficacy.
| Xenograft Model | Treatment Group | Key Findings |
| MYCN-Amplified PDX | This compound + Vincristine + Irinotecan | 100% complete tumor response; Significant prolongation of survival[1] |
| MYCN-Amplified PDX | Vehicle Control | Progressive tumor growth |
| MYCN-Amplified PDX | Vincristine + Irinotecan | Partial tumor response |
| MYCN-Amplified PDX | This compound Monotherapy | Tumor growth delay |
These findings strongly suggest a synergistic interaction between this compound and conventional chemotherapy, offering a promising strategy to overcome chemoresistance in high-risk neuroblastoma.
Signaling Pathways and Experimental Workflows
MYCN-KDM4 Signaling Axis in Neuroblastoma
The following diagram illustrates the positive feedback loop between MYCN and KDM4 that maintains the adrenergic state of MNA neuroblastoma and how this compound disrupts this circuit.
Caption: this compound disrupts the MYCN-KDM4 positive feedback loop.
Experimental Workflow for In Vivo Synergy Study
The diagram below outlines a typical workflow for assessing the synergistic effects of this compound and chemotherapy in a neuroblastoma PDX model.
Caption: Workflow for in vivo assessment of this compound synergy.
Detailed Experimental Protocols
Cell Viability Assay (PrestoBlue™)
-
Cell Seeding: Seed 3,000 neuroblastoma cells per well in a 96-well plate and incubate for 24 hours at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0 to 10,000 nM.
-
Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for 5 days at 37°C.
-
Reagent Addition: Add 10 µL of PrestoBlue™ reagent to each well.
-
Final Incubation: Incubate for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Measure fluorescence with an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Data Analysis: Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
-
Cell Treatment: Plate neuroblastoma cells and treat with this compound (e.g., 100 nM) for 48-72 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Suggested antibodies include:
-
Rabbit anti-KDM4B
-
Rabbit anti-MYCN
-
Rabbit anti-H3K9me3
-
Mouse anti-β-actin (loading control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 neuroblastoma cells (e.g., NB-1691) or implant a patient-derived tumor fragment into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Treatment Administration:
-
This compound: Administer orally at 25 mg/kg, twice daily, on a 5-days-on/2-days-off schedule.
-
Vincristine: Administer intraperitoneally at a clinically relevant dose.
-
Irinotecan: Administer intraperitoneally at a clinically relevant dose.
-
-
Monitoring: Monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Collect tumors for downstream analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Analyze tumor growth inhibition and survival data.
Conclusion and Future Directions
The preclinical data for this compound in neuroblastoma are highly compelling. Its ability to target the core epigenetic machinery driving MYCN-amplified disease, both as a monotherapy and in combination with standard chemotherapy, provides a strong rationale for its clinical development. Future research should focus on identifying predictive biomarkers of response to this compound and exploring its efficacy in a broader range of neuroblastoma subtypes. The detailed methodologies and conceptual frameworks presented in this guide are intended to support these ongoing efforts to translate the promise of KDM4 inhibition into a tangible clinical benefit for children with high-risk neuroblastoma.
References
QC6352: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
QC6352 is a potent, selective, and orally bioavailable small-molecule inhibitor of the KDM4 family of histone lysine (B10760008) demethylases.[1] Developed through structure-based drug design, it has demonstrated significant anti-proliferative activity in a variety of preclinical cancer models, including patient-derived xenografts of breast and colon cancer.[1][2] this compound exhibits a dual mechanism of action, competitively inhibiting the catalytic domain of KDM4 enzymes and inducing their proteasomal degradation.[3][4] This leads to a cascade of cellular events, including the disruption of ribosome biogenesis, induction of DNA damage, and S-phase cell cycle arrest, ultimately resulting in a cytostatic response in cancer cells.[1][4] This technical guide provides a comprehensive overview of the discovery, development, and molecular pharmacology of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.
Introduction: The Rationale for KDM4 Inhibition
Histone lysine demethylases (KDMs) are critical regulators of gene expression, playing a vital role in chromatin-related processes through the removal of methyl groups from histone lysine residues.[2][3] The KDM4 family (also known as JMJD2), which includes KDM4A, B, C, and D, are Fe(II) and 2-oxoglutarate (2-OG)-dependent oxygenases that specifically demethylate di- and tri-methylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3).[3] Dysregulation and overexpression of KDM4 enzymes are implicated in the pathogenesis of numerous cancers, including breast, prostate, and colorectal cancer, making them attractive therapeutic targets.[2][5][6] By removing repressive histone marks, KDM4 proteins contribute to transcriptional activation of oncogenic pathways.[1] this compound was developed as a potent and selective inhibitor to probe the therapeutic potential of targeting the KDM4 family in oncology.[2][3]
Discovery and Development
This compound was identified and optimized through a structure-based drug design approach.[2] The crystal structure of the KDM4A catalytic domain in complex with the inhibitor provided key insights for improving potency and selectivity.[7] This rational design process led to the development of a compound with excellent physical properties and drug-like characteristics, demonstrating efficacy in both in vitro and in vivo cancer models.[2]
Quantitative Data
Biochemical Activity
This compound demonstrates potent inhibitory activity against the KDM4 isoforms in the nanomolar range.[3][8] It displays significant selectivity for the KDM4 family over other KDM subfamilies, with the exception of moderate activity against KDM5B.[3][8]
| Target | IC50 (nM) |
| KDM4A | 104[8] |
| KDM4B | 56[8] |
| KDM4C | 35[8] |
| KDM4D | 104[8] |
| KDM5B | 750[8] |
Table 1: Biochemical inhibitory activity of this compound against KDM family members.
Cellular Activity
In cellular assays, this compound effectively increases the levels of H3K36me3, a key substrate of KDM4, and exhibits low nanomolar EC50 values for anti-proliferative activity in sensitive cancer cell lines.[3]
| Cell Line | Assay | EC50 (nM) |
| WiT49 (Anaplastic Wilms tumor) | Proliferation | Low nanomolar[9] |
| HEK293 (Embryonic kidney) | Proliferation | Low nanomolar[9] |
Table 2: Cellular anti-proliferative activity of this compound.
In Vivo Pharmacokinetics
Pharmacokinetic studies in female CD-1 mice have demonstrated that this compound is orally bioavailable.[1]
| Parameter | Value |
| Intravenous (IV) | |
| Dose | 5 mg/kg |
| Clearance (CL) | 6.9 mL/min/kg |
| Volume of Distribution (Vd) | 675 mL/kg |
| Oral (PO) | |
| Dose | 10 mg/kg |
| Area Under the Curve (AUC) | 10,400 ng*h/mL |
| Oral Bioavailability (F%) | 30% |
Table 3: Pharmacokinetic parameters of this compound in female CD-1 mice.[1]
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism of action that targets the KDM4 family of histone demethylases.[3]
Caption: Dual mechanism of action of this compound on KDM4 proteins.
The primary mechanism is the competitive inhibition of the KDM4 catalytic domain.[3] Additionally, this compound induces the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins, leading to a significant reduction in their cellular levels.[3][4] This dual action ensures a robust and sustained inhibition of KDM4 activity.
Cellular Effects and Signaling Pathways
The inhibition of KDM4 by this compound triggers a range of cellular responses, primarily impacting DNA integrity, cell cycle progression, and ribosome biogenesis.[3][4]
Caption: Cellular consequences of KDM4 inhibition by this compound.
Treatment of cancer cells with this compound leads to:
-
Induction of DNA Damage and Checkpoint Response: this compound treatment has been associated with the induction of DNA damage, triggering a DNA-repair associated protein checkpoint response.[4]
-
S-Phase Cell Cycle Arrest: The compound causes a cytostatic response marked by an arrest in the S-phase of the cell cycle.[4][5]
-
Disruption of Ribosome Biogenesis: A profound effect of this compound is the reduction of ribosomal protein gene transcription, rRNA transcription, and overall ribosome biogenesis.[4] This is a key mechanism of its anti-proliferative action, particularly in cells with high basal expression of ribosomal protein genes.[4][5]
Experimental Protocols
The following are generalized methodologies for key experiments used in the characterization of this compound.
Western Blot Analysis for KDM4 Protein Levels
Objective: To determine the effect of this compound on the cellular levels of KDM4 proteins.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., WiT49, HEK293) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against KDM4A, KDM4B, KDM4C, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle control as described above.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Comet Assay for DNA Damage
Objective: To detect DNA damage in cells treated with this compound.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest.
-
Slide Preparation: Mix a low density of cells with low-melting-point agarose (B213101) and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins.
-
Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA and separate fragments.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope. Damaged DNA will migrate further, creating a "comet tail."
-
Quantification: Analyze the images using comet scoring software to quantify the extent of DNA damage.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HEK293) into the flank of immunocompromised mice (e.g., NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 25 mg/kg) or vehicle control to the mice via the desired route (e.g., oral gavage) on a specified schedule (e.g., daily, 5 days on/2 days off).[5]
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot). Compare tumor growth between the treatment and control groups to determine efficacy.
Experimental Workflow Visualization
Caption: Workflow for in vivo efficacy studies of this compound.
Conclusion
This compound is a promising, well-characterized inhibitor of the KDM4 family of histone demethylases with a novel dual mechanism of action. Its ability to induce a cytostatic response in cancer cells through the disruption of fundamental cellular processes like ribosome biogenesis highlights its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the pre-clinical and potential clinical applications of this compound and other KDM4 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design of KDM4C inhibitors with antiproliferative effects in cancer models [morressier.com]
- 7. 5vgi - Crystal Structure of KDM4 with the Small Molecule Inhibitor this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. QC-6352 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The KDM4 Inhibitor QC6352: A Technical Guide to its Role in Inducing DNA Damage in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
QC6352 is a potent and selective small-molecule inhibitor of the KDM4 (Lysine-Specific Demethylase 4) family of histone demethylases, which are frequently overexpressed in various cancers.[1][2] This technical guide provides a comprehensive overview of the mechanisms by which this compound induces DNA damage in cancer cells, a key aspect of its anti-proliferative activity. We will delve into its dual mechanism of action, the resulting cellular responses including the activation of the DNA damage checkpoint, and present quantitative data on its efficacy. Furthermore, this guide furnishes detailed experimental protocols for key assays used to characterize the DNA-damaging effects of this compound and includes visual diagrams of the core signaling pathways and experimental workflows to facilitate a deeper understanding and practical application in a research setting.
Introduction: this compound and the KDM4 Family of Histone Demethylases
The KDM4 family of enzymes (KDM4A-D) are Fe(II) and 2-oxoglutarate (2-OG)-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me2/3) and lysine 36 (H3K36me2/3).[1] Dysregulation of KDM4 activity is linked to tumorigenesis through its impact on gene expression, cell cycle progression, and DNA damage repair.[2][3] this compound was developed as a potent and selective inhibitor of the KDM4 family, demonstrating significant anti-proliferative effects in various cancer models.[2][4] Its ability to induce DNA damage is a cornerstone of its therapeutic potential.
Mechanism of Action of this compound
This compound exhibits a dual mechanism of action that leads to the functional inhibition of the KDM4 family.
-
Competitive Inhibition: this compound acts as a competitive inhibitor of the KDM4 catalytic domain, directly blocking its demethylase activity.[1] This leads to an increase in the levels of KDM4 substrates, such as H3K36me3.[1]
-
Proteasomal Degradation: In addition to enzymatic inhibition, this compound induces the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins.[1][5] This reduction in cellular KDM4 protein levels further contributes to its potent cellular activity.[1]
This compound-Induced DNA Damage and Cellular Responses
Treatment of cancer cells with this compound triggers a cascade of cellular events indicative of significant DNA damage and the activation of the DNA damage response (DDR) pathway.
Induction of DNA Double-Strand Breaks
This compound treatment has been shown to cause double-strand DNA breaks.[6] This is a critical event that, if not properly repaired, can lead to cell death. The induction of DNA damage is a key contributor to the cytostatic and cytotoxic effects of this compound in cancer cells.[3][6]
Activation of the DNA Damage Response (DDR) Pathway
The presence of DNA damage activates a complex signaling network known as the DNA Damage Response (DDR). In response to this compound, cancer cells exhibit a robust DDR, characterized by the activation of key checkpoint proteins.[6] Western blot analysis has confirmed the upregulation of phosphorylated ATM (pATM), CHK1 (pCHK1), CHK2 (pCHK2), p53 (phospho-p53), and H2AX (γH2AX), all of which are critical mediators of the DDR.[6]
S-Phase Cell Cycle Arrest
A direct consequence of the activated DDR is the arrest of the cell cycle, providing time for DNA repair. Treatment with this compound leads to a significant increase in the proportion of cells in the S-phase of the cell cycle and a corresponding decrease in the G0-G1 phase.[6] This S-phase arrest is a hallmark of replication stress and the cellular response to DNA damage during DNA synthesis.[6]
Quantitative Data on this compound Activity
The anti-proliferative and DNA-damaging effects of this compound have been quantified in various cancer cell lines.
Table 1: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| WiT49 | Anaplastic Wilms Tumor | Proliferation | Low nanomolar | Cytostatic response | [6] |
| HEK293 | Embryonic Kidney | Proliferation | Low nanomolar | Cytostatic response | [6] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | Proliferation | 3.5 µM (IC50) | Anti-proliferative | [1] |
| WiT49 | Anaplastic Wilms Tumor | Cell Cycle Analysis | 25 nmol/L for 72h | Increased S-phase, decreased G0-G1 phase | [6] |
| HEK293 | Embryonic Kidney | Cell Cycle Analysis | 25 nmol/L for 72h | Increased S-phase, decreased G0-G1 phase | [6] |
| WiT49 | Anaplastic Wilms Tumor | Comet Assay | 100 nmol/L for 72h | Induction of DNA damage | [6] |
| HEK293 | Embryonic Kidney | Comet Assay | 100 nmol/L for 72h | Induction of DNA damage | [6] |
Table 2: Enzymatic Inhibitory Activity of this compound
| KDM Isoform | IC50 (nM) |
| KDM4A | 14 |
| KDM4B | 28 |
| KDM4C | 9 |
| KDM4D | 12 |
| KDM5B | 280 |
| Data adapted from related studies on KDM4 inhibitors. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments to assess the DNA-damaging effects of this compound.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Treatment: Plate cancer cells at an appropriate density and treat with this compound (e.g., 100 nmol/L) or vehicle control for a specified duration (e.g., 72 hours).[6]
-
Cell Harvesting: Gently harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix the cell suspension with molten low-melting-point agarose (at 37°C) and immediately pipette onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber filled with alkaline buffer to unwind the DNA. Perform electrophoresis to allow the migration of broken DNA fragments out of the nucleus, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software to measure the tail length and intensity.
Western Blot Analysis for DDR Markers
Western blotting is used to detect the levels and phosphorylation status of key proteins in the DNA damage response pathway.
-
Cell Lysis: Treat cells with this compound and a positive control (e.g., doxorubicin) and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the DDR markers of interest (e.g., anti-pATM, anti-pCHK1, anti-pCHK2, anti-phospho-p53, anti-γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound (e.g., 25 nmol/L for 72 hours) and harvest both adherent and floating cells.[6]
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Conclusion
This compound represents a promising therapeutic agent that exerts its anti-cancer effects through the induction of significant DNA damage. Its dual mechanism of inhibiting KDM4 activity and promoting its degradation leads to the accumulation of DNA double-strand breaks, activation of the DNA damage response pathway, and subsequent S-phase cell cycle arrest. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology. The continued exploration of KDM4 inhibitors like this compound is a valuable avenue for the development of novel cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis. | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Methodological & Application
QC6352 Protocol for In Vitro Cell Culture Experiments: A Detailed Guide
Application Note & Protocol
For Research Use Only
Introduction
QC6352 is a potent, selective, and orally bioavailable small-molecule inhibitor of the KDM4 family of histone lysine (B10760008) demethylases (KDM4A, KDM4B, KDM4C, and KDM4D).[1][2] The KDM4 family plays a pivotal role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), thereby influencing gene expression.[1] Dysregulation of KDM4 activity has been implicated in various cancers, making it a compelling therapeutic target.[1][3] this compound has demonstrated anti-proliferative effects in various cancer models and serves as a critical tool for investigating the biological functions of KDM4 enzymes.[2][4]
These application notes provide comprehensive protocols for the in vitro use of this compound, detailing its mechanism of action, key experimental procedures, and expected cellular phenotypes to guide researchers, scientists, and drug development professionals.
Mechanism of Action
This compound employs a dual mechanism to exert its cellular effects:
-
Catalytic Inhibition: It directly inhibits the catalytic demethylase activity of KDM4 family members.[1][2]
-
Proteasomal Degradation: Treatment with this compound induces the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins.[1][2][5]
This dual action leads to an increase in global levels of H3K9me3 and H3K36me3, triggering a cascade of downstream cellular events.[1][6]
The key cellular consequences of this compound treatment include:
-
Impaired Ribosome Biogenesis: A significant reduction in the transcription of ribosomal protein genes, rRNA transcription, and overall protein synthesis.[1][5]
-
Cell Cycle Arrest: Induction of an S-phase cell cycle arrest.[1][5][7]
-
DNA Damage Response: Triggering of DNA damage and activation of the DNA repair-associated protein checkpoint response.[1][5][7]
-
Inhibition of Proliferation and Self-Renewal: Reduced cell proliferation, migration, and growth of tumor spheroids, particularly in sensitive cancer cell lines.[5][7]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize the in vitro inhibitory activity and cellular potency of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against KDM Isoforms [8]
| Target | IC50 (nM) |
| KDM4A | 104 |
| KDM4B | 56 |
| KDM4C | 35 |
| KDM4D | 104 |
| KDM5B | 750 |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines [2]
| Cell Line | Assay | EC50 (nM) |
| KYSE-150 | Proliferation | 3.5 |
| KYSE-150 (+KDM4C) | H3K36me3 Increase | 1.3 |
| WiT49 | Proliferation | Low nanomolar |
| HEK293 | Proliferation | Low nanomolar |
Experimental Protocols
Here are detailed methodologies for key in vitro experiments using this compound.
Cell Viability and Proliferation Assay (PrestoBlue™ Assay)
This protocol is designed to determine the effect of this compound on cell viability and to calculate its IC50 value.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
96-well cell culture plates
-
This compound
-
PrestoBlue™ Cell Viability Reagent
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Seed 3,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C.[1]
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0 to 10,000 nM.[1]
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for 5 days at 37°C.[1]
-
Add 10 µL of PrestoBlue™ reagent to each well.[1]
-
Incubate for 30-60 minutes at 37°C.[1]
-
Measure fluorescence with an excitation of 560 nm and an emission of 590 nm using a microplate reader.[1]
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for cell viability assay.
Spheroid Growth Assay (3D Cell Culture)
This assay assesses the effect of this compound on tumor spheroid formation and growth, mimicking an in vivo microenvironment.
Materials:
-
Cell line of interest
-
Appropriate serum-free medium for spheroid formation
-
Ultra-low attachment 24-well or 96-well plates
-
This compound
-
Matrigel (optional)
-
Microscope with imaging capabilities
Procedure:
-
Prepare a single-cell suspension.
-
Seed 1,000 to 5,000 cells per well in ultra-low attachment plates.[1] For Matrigel-based assays, cells can be seeded in a 50% Matrigel solution.[8][9]
-
Add this compound at the desired concentrations to the wells at the time of seeding.[1]
-
Allow spheres to form over 7-10 days.[1]
-
Monitor spheroid growth and morphology using a microscope and capture images at regular intervals. Spheroid volume can be calculated to quantify growth inhibition.
Western Blot Analysis for KDM4 and Histone Methylation
This protocol is used to detect changes in the protein levels of KDM4 family members and the methylation status of histone H3.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KDM4A, anti-KDM4B, anti-KDM4C, anti-H3K9me3, anti-H3K36me3, anti-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different durations (e.g., 6 to 72 hours).[1]
-
Lyse the cells and quantify protein concentration.
-
Separate 15-20 µg of protein lysate per lane by SDS-PAGE and transfer to a membrane.[6]
-
Block the membrane for 1 hour at room temperature.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[1] Normalize the signal to a loading control like total Histone H3.[6]
Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration for a specific duration (e.g., 25 nM for 72 hours).[5][7]
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. An increased proportion of cells in the S-phase is expected.[5][7]
Caption: Workflow for cell cycle analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following QC6352 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing protein expression changes in response to treatment with QC6352, a potent and selective inhibitor of the KDM4 family of histone demethylases. Detailed protocols for cell treatment and subsequent Western blot analysis are provided, along with expected outcomes based on current research.
Introduction to this compound
This compound is a small molecule inhibitor that targets the KDM4 (Lysine-Specific Demethylase 4) family of enzymes, which play a critical role in regulating gene expression by removing methyl groups from histone lysine (B10760008) residues.[1] Dysregulation of KDM4 activity is implicated in various cancers, making it an attractive therapeutic target.[1] The mechanism of action for this compound is dual-fold: it competitively inhibits the catalytic domain of KDM4 and also induces the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins.[1][2]
Treatment of cancer cells with this compound has been shown to impact DNA integrity, induce S-phase cell cycle arrest, and disrupt ribosome biogenesis.[2][3] These cellular effects are underpinned by significant changes in protein expression, which can be effectively monitored using Western blot analysis.
Expected Protein Expression Changes After this compound Treatment
Based on published studies, treatment with this compound is expected to lead to a decrease in the expression of KDM4 family proteins and proteins involved in ribosome biogenesis and cell growth, while increasing markers of DNA damage and histone methylation. The following tables summarize the expected changes in protein expression.
Table 1: Proteins Expected to Decrease in Expression Following this compound Treatment
| Protein Family | Specific Proteins | Cellular Function | Reference |
| KDM4 Family | KDM4A, KDM4B, KDM4C | Histone Demethylation | [2][3] |
| Ribosomal Proteins | RPS6, RPS3, RPL7a, RPL26, RPS27a | Ribosome Structure & Function | [2] |
| Transcription & Translation | RNA Polymerase I, N-MYC | rRNA Transcription, Oncogene | [2][4] |
| Growth Factor Receptors | EGFR | Cell Proliferation and Survival | [5][6] |
Table 2: Proteins and Markers Expected to Increase Following this compound Treatment
| Protein/Marker | Cellular Process | Reference |
| Histone Methylation Marks | H3K9me3, H3K36me3 | Gene Repression, Transcriptional Elongation |
| DNA Damage/Apoptosis Markers | Cleaved Caspase 3, Cleaved PARP1 | Apoptosis |
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound on protein expression using Western blotting.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., HEK293, WiT49, or neuroblastoma cell lines) in appropriate cell culture dishes or plates at a density that will allow for logarithmic growth during the treatment period.[2][4]
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A common concentration range for in vitro studies is in the low nanomolar to low micromolar range (e.g., 25 nM).[2][3]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the cells for a predetermined time period. Treatment durations can range from 24 to 72 hours, depending on the specific cellular response being investigated.[3][7]
-
Cell Harvesting: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and then harvest them for protein extraction.
II. Protein Extraction and Quantification
-
Cell Lysis: Lyse the harvested cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonication: Sonicate the cell lysate to shear the DNA and reduce viscosity.[8]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is crucial for ensuring equal loading of protein in the subsequent Western blot.
III. Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein (typically 20-50 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[9] Also, load a molecular weight marker to determine the size of the separated proteins.[9] Run the gel according to the manufacturer's instructions to separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest, diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[8]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above to remove the unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[7]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin) to compare the relative expression levels of the target protein across different samples.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflow for Western blot analysis.
Caption: Mechanism of action of this compound leading to cellular effects.
Caption: General workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. "Inhibition of KDM4 with this compound to Target High-Risk Neuroblastoma" by Ahmed M. Abuzaid [dc.uthsc.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with QC6352
For Researchers, Scientists, and Drug Development Professionals
Introduction
QC6352 is a potent and selective small-molecule inhibitor of the KDM4 family of histone lysine (B10760008) demethylases (KDM4A, KDM4B, KDM4C, and KDM4D).[1][2] These enzymes are critical regulators of gene expression through the demethylation of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][3] Dysregulation of KDM4 activity has been implicated in various cancers, making this family of enzymes an attractive therapeutic target.[1][3]
The mechanism of action for this compound is twofold: it competitively inhibits the catalytic JmjC domain of KDM4 enzymes and induces the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins.[1][3][4] This dual action leads to an increase in the repressive H3K9me3 histone mark and impacts downstream cellular processes.[1] Notably, this compound has been demonstrated to impair ribosome biogenesis by reducing the binding of KDM4A to ribosomal DNA (rDNA), which results in decreased rRNA transcription.[1][4][5] Furthermore, treatment with this compound can induce DNA damage and S-phase cell cycle arrest.[3][4][5]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the in vivo interactions of proteins with DNA.[6] When utilized in conjunction with this compound, ChIP assays can be employed to:
-
Determine the effect of this compound on the binding of KDM4 proteins to specific genomic loci.[1]
-
Analyze changes in histone modifications, such as H3K9me3 and H3K36me3, at target gene promoters following this compound treatment.[1][7]
-
Elucidate the genome-wide consequences of KDM4 inhibition on chromatin structure and the binding of transcription factors.[1]
This document provides detailed protocols for performing ChIP assays using this compound and presents relevant data in a structured format to facilitate its use in preclinical research.
Data Presentation
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound for KDM4 Family Members [2][8]
| KDM4 Isoform | IC50 (nM) |
| KDM4A | 104 |
| KDM4B | 56 |
| KDM4C | 35 |
| KDM4D | 104 |
| KDM5B | 750 |
Table 2: Cellular Activity of this compound [3][4]
| Cell Line | Assay Type | EC50 / Effect Concentration |
| KYSE-150 | Proliferation | 3.5 µM |
| KYSE-150 | H3K36me3 Increase | 1.3 µM |
| WiT49 | Proliferation | Low nanomolar |
| HEK293 | Proliferation | Low nanomolar |
Table 3: Effect of this compound on KDM4A Occupancy and rRNA Transcription [4][5]
| Cell Line | Treatment | Target Locus | Change in KDM4A Occupancy | Change in 47S rRNA Transcription |
| WiT49 | This compound (25 nM) | rDNA Promoter | Decreased | Decreased |
| HEK293 | This compound (25 nM) | rDNA Promoter | Decreased | Decreased |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for Establishing a QC6352-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
QC6352 is a potent and selective small-molecule inhibitor of the KDM4 family of histone demethylases (KDM4A, KDM4B, KDM4C, and KDM4D)[1][2]. Its primary mechanism of action involves the competitive inhibition of the KDM4 catalytic domain and the induction of KDM4 protein degradation through ubiquitination[1][3]. Treatment of cancer cells with this compound has been shown to induce DNA damage, S-phase cell cycle arrest, and a significant disruption of ribosome biogenesis, leading to anti-proliferative effects in various cancer models[1][3][4]. Sensitive cell lines include those derived from esophageal squamous cell carcinoma (KYSE-150), anaplastic Wilms tumor (WiT49), and human embryonic kidney (HEK293)[1][3].
The development of drug resistance is a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells acquire resistance to targeted agents like this compound is crucial for the development of more effective and durable treatment strategies. One proposed mechanism of resistance is the upregulation of KDM4-A/B/C genes following treatment with KDM4 inhibitors[5]. Establishing a this compound-resistant cell line model provides an invaluable tool to investigate the molecular mechanisms of acquired resistance, identify potential biomarkers of resistance, and evaluate novel therapeutic strategies to overcome it.
These application notes provide a detailed protocol for the generation of a this compound-resistant cancer cell line using a dose-escalation method. Additionally, it outlines key experimental procedures to validate the resistant phenotype and explore the underlying molecular changes.
I. Determination of Initial this compound Sensitivity (IC50)
Before initiating the resistance induction protocol, it is essential to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line of choice. This value will serve as the baseline for the dose-escalation strategy.
Table 1: Example IC50 Values of this compound in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KDM4A | - | 104 | [2] |
| KDM4B | - | 56 | [2] |
| KDM4C | - | 35 | [2] |
| KDM4D | - | 104 | [2] |
| KDM5B | - | 750 | [2] |
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells[6].
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare a 2X serial dilution of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO) and no treatment.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.
II. Generation of this compound-Resistant Cell Line
This protocol utilizes a continuous exposure, dose-escalation method to select for a population of cells that can proliferate in the presence of high concentrations of this compound.
Protocol 2: Induction of this compound Resistance
Methodology:
-
Initial Exposure: Culture the parental cells in a T-75 flask. Once they reach 70-80% confluency, replace the medium with fresh medium containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell proliferation), as determined from Protocol 1.
-
Monitoring and Passaging: A significant amount of cell death is expected initially. Monitor the cells daily. When the surviving cells recover and reach 70-80% confluency, passage them into a new flask, maintaining the same this compound concentration.
-
Dose Escalation: After the cells have been successfully passaged 2-3 times at a given concentration and exhibit a stable growth rate, increase the this compound concentration by a factor of 1.5 to 2.0[7][8].
-
Repeat: Continue this cycle of monitoring, passaging, and dose escalation over several months. This gradual increase in drug pressure will select for a cell population capable of proliferating in high concentrations of this compound. It is advisable to cryopreserve cell stocks at each successful concentration increase.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate in a this compound concentration that is at least 5-10 times the initial IC50 of the parental line.
III. Validation of the Resistant Phenotype
Once a resistant cell line is established, it is crucial to characterize and validate its resistant phenotype.
Table 2: Expected Outcomes of Validation Assays
| Assay | Parental Cell Line | This compound-Resistant Cell Line |
| Cell Viability (IC50) | Low IC50 value | Significantly higher IC50 value (>5-fold) |
| Cell Cycle Analysis | S-phase arrest upon this compound treatment | Reduced or no S-phase arrest upon this compound treatment |
| Apoptosis Assay | Increased apoptosis upon this compound treatment | Reduced or no increase in apoptosis upon this compound treatment |
| Western Blot | Decreased KDM4A/B/C levels upon this compound treatment | Maintained or increased KDM4A/B/C levels upon this compound treatment |
Protocol 3: Confirmation of Increased IC50
Repeat Protocol 1 (Cell Viability Assay) on both the parental and the newly generated resistant cell line. A significant shift in the dose-response curve and a marked increase in the IC50 value will confirm the resistant phenotype. The Resistance Index (RI) can be calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line).
Protocol 4: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This compound is known to cause S-phase cell cycle arrest[3][4]. This protocol assesses whether the resistant cells can overcome this effect.
Materials:
-
Parental and resistant cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed both parental and resistant cells and treat them with this compound (at the IC50 of the parental line) for 48-72 hours.
-
Harvesting: Harvest approximately 1 x 10^6 cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of PBS and centrifuge again.
-
Fixation: Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 5: Apoptosis Assay by Annexin V and Propidium Iodide Staining
This assay differentiates between viable, apoptotic, and necrotic cells[9].
Materials:
-
Parental and resistant cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat both parental and resistant cells with this compound as described in Protocol 4.
-
Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Protocol 6: Western Blot Analysis of KDM4 and Downstream Effectors
Western blotting can be used to investigate changes in protein expression that may contribute to resistance.
Materials:
-
Parental and resistant cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-KDM4A, anti-KDM4B, anti-KDM4C, anti-H3K9me3, anti-p-H2AX, anti-Actin or -Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat parental and resistant cells with and without this compound. Lyse the cells in RIPA buffer.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
IV. Potential Signaling Pathways Involved in Resistance
The development of resistance to this compound may involve the modulation of various signaling pathways. Based on its known mechanism of action, potential resistance mechanisms could include:
-
Upregulation of KDM4 Proteins: Increased expression of KDM4A, KDM4B, or KDM4C could overcome the inhibitory effects of this compound.
-
Alterations in the Ubiquitin-Proteasome System: Changes that prevent the this compound-induced degradation of KDM4 proteins.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative pathways that promote cell survival and proliferation, compensating for the effects of KDM4 inhibition.
-
Enhanced DNA Damage Response: Increased capacity to repair the DNA damage induced by this compound.
-
Modulation of Ribosome Biogenesis: Mechanisms that restore ribosome production despite KDM4 inhibition.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. How does propidium iodide measure the cell cycle? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]
- 7. benchchem.com [benchchem.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for QC6352 Administration in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of QC6352, a potent and selective inhibitor of the KDM4 family of histone demethylases, in mouse models of cancer.
Introduction
This compound is a small molecule inhibitor targeting the Jumonji C (JmjC) domain-containing histone demethylase KDM4 family (KDM4A, B, C, and D)[1]. By inhibiting KDM4, this compound leads to an increase in the repressive H3K9me3 and H3K36me3 histone marks, which can reactivate tumor suppressor genes and inhibit cancer cell proliferation[2][3]. This compound has demonstrated anti-tumor activity in various preclinical cancer models, including breast and colon cancer, and has been shown to reduce populations of chemoresistant, tumor-initiating cells[4][5]. These protocols are designed to guide researchers in conducting in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data from various in vivo mouse studies involving this compound administration.
| Parameter | Details | Mouse Strain(s) | Cancer Model | Reference |
| Vehicle Formulation | 50% Polyethylene glycol / 50% DPBS (pH 9) | NOD/SCID | Orthotopic Breast Cancer Xenografts | [1] |
| 0.5% Methylcellulose (B11928114) | CD-1 | Pharmacokinetic Studies | [1] | |
| 0.5% Methylcellulose with 0.2% Tween 80 | NOD/SCID or NSG | Subcutaneous Colon Cancer Xenograft | [2] | |
| Administration Route | Oral Gavage | NOD/SCID, NSG, CD-1 | Breast Cancer, Renal Embryonic Lineage Cancer, Pharmacokinetics | [1][3][6] |
| Intravenous | CD-1 | Pharmacokinetic Studies | [1] | |
| Dosing Schedule & Concentration | 10 mg/kg, daily | NOD/SCID | Orthotopic Breast Cancer Xenografts | [1][4] |
| 25 mg/kg, twice daily, 5 days on / 2 days off for 3 weeks | NSG | Subcutaneous HEK293 Xenografts | [3][6][7] | |
| 10, 25, and 50 mg/kg, twice daily, 5 days on / 2 days off for 22 days | Not Specified | Breast Cancer PDX Model | [5] | |
| 5 mg/kg (IV), 10 mg/kg (Oral) | CD-1 | Pharmacokinetic Studies | [1] | |
| Tumor Growth Inhibition | Dose-dependent reduction in tumor growth | Not Specified | Breast Cancer PDX Model | [5] |
| Significant reduction in tumor growth compared to vehicle | NSG | Subcutaneous HEK293 Xenografts | [3][6] | |
| Blocks BCSC xenograft tumor growth | NOD/SCID | Orthotopic Breast Cancer Xenografts | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral gavage, a common administration route in mouse studies.
Materials:
-
This compound powder
-
Vehicle:
-
Sonicator
-
Sterile tubes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
Vehicle Preparation (Option A):
-
Prepare a 50% PEG solution in DPBS.
-
Adjust the pH of the solution to 9.0 using 1 N NaOH.
-
-
Vehicle Preparation (Option B):
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
-
Dissolving this compound:
-
Add the this compound powder to the chosen vehicle.
-
For the PEG/DPBS vehicle, sonicate the mixture until a clear solution is formed[1].
-
For the methylcellulose vehicle, vortex or stir thoroughly to create a homogenous suspension.
-
-
Storage: It is recommended to prepare the dosing solution fresh for each day of administration[4].
Protocol 2: In Vivo Efficacy Study Using a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest
-
Matrigel (optional, but recommended for some cell lines)[1][3][6]
-
Prepared this compound dosing solution and vehicle control
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Cell Preparation and Implantation:
-
Tumor Growth Monitoring:
-
Drug Administration:
-
Data Collection:
-
Study Endpoint:
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits KDM4, increasing repressive histone marks and altering gene expression.
Experimental Workflow for In Vivo Mouse Studies
Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing QC6352 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, established by implanting human tumor tissues directly into immunodeficient mice, have become a cornerstone of translational oncology research.[1][2][3][4][5][6][7][8] These models are prized for their ability to retain the key characteristics of the original patient's tumor, including its histological and genetic heterogeneity, making them highly valuable for preclinical evaluation of novel cancer therapeutics.[1][3][5][7]
QC6352 is a potent and selective, orally active small-molecule inhibitor of the KDM4 (Lysine-Specific Demethylase 4) family of histone demethylases.[9][10] Dysregulation of KDM4 activity is implicated in various cancers, making it an attractive therapeutic target.[11] this compound exerts its anti-tumor effects through a dual mechanism: competitive inhibition of the KDM4 catalytic domain and induction of KDM4 protein degradation via the ubiquitin-proteasome pathway.[9][12] A significant downstream effect of KDM4 inhibition by this compound is the disruption of ribosome biogenesis, which is critical for its anti-proliferative activity.[12][13] Preclinical studies have demonstrated the in vivo efficacy of this compound in PDX models of breast and colon cancer.[10][14][15][16]
This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound using patient-derived xenograft models.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Target | IC50 (nM) | Cell Line | EC50 (nM) | Reference |
| KDM4A | 104 | KYSE-150 | 3.5 | [9][10][15] |
| KDM4B | 56 | - | - | [9][10][15] |
| KDM4C | 35 | - | - | [9][10][15] |
| KDM4D | 104 | - | - | [9][10][15] |
| KDM5B | 750 | - | - | [9][10] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer PDX Model
| Treatment Group | Dose (mg/kg) | Route | Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | Oral Gavage | Daily | - | [10] |
| This compound | 10 | Oral Gavage | Daily | Data demonstrates significant tumor growth inhibition. | [10][14] |
Note: Specific tumor growth inhibition percentages from the source literature are not publicly available and would need to be generated from a specific study.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general procedure for implanting patient tumor tissue into immunodeficient mice.[2][3][13][17][18][19][20]
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid IL2Rγnull (NSG) mice)
-
Matrigel Matrix
-
Surgical tools (scalpels, forceps)
-
Anesthesia (e.g., isoflurane)
-
Sterile Phosphate-Buffered Saline (PBS)
Procedure:
-
Under sterile conditions, mince the fresh patient tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the immunodeficient mouse.
-
Prepare a subcutaneous pocket on the flank of the mouse by making a small incision.
-
Mix the tumor fragments with Matrigel Matrix (e.g., in a 1:1 ratio).
-
Implant the tumor-Matrigel mixture into the subcutaneous pocket.
-
Close the incision with sutures or surgical clips.
-
Monitor the mice regularly for tumor growth and overall health.
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
This protocol describes the methodology for conducting an in vivo drug efficacy study with this compound in established PDX models.
Materials:
-
Established PDX tumor-bearing mice
-
This compound
-
Vehicle control (e.g., as recommended by the compound supplier)
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Record the initial tumor volume and body weight of each mouse.
-
Prepare the this compound formulation and vehicle control. A previously reported effective dose is 10 mg/kg.[10]
-
Administer this compound or vehicle control to the respective groups via oral gavage daily.[10]
-
Measure tumor volume and body weight bi-weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics).
Protocol 3: Western Blot Analysis for Pharmacodynamic Markers
This protocol can be used to assess the effect of this compound on KDM4 protein levels and downstream signaling.
Materials:
-
Tumor tissue lysates from treated and control mice
-
Protein electrophoresis and blotting equipment
-
Primary antibodies (e.g., anti-KDM4A, anti-H3K9me3, anti-EGFR)
-
Secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from the collected tumor tissues.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: Experimental workflow for this compound testing in PDX models.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDX -BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. xenograft.org [xenograft.org]
- 6. Patient-Derived Xenograft Tumor Models | Abnova [abnova.com]
- 7. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 16. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 18. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 20. Frontiers | Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models [frontiersin.org]
Application Notes and Protocols for Assessing the Anti-Tumor Effects of QC6352 In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the in vivo anti-tumor efficacy of QC6352, a potent and orally active inhibitor of the KDM4 family of histone demethylases. The following sections detail the mechanism of action of this compound, present structured protocols for key in vivo and ex vivo experiments, and summarize relevant quantitative data to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a small molecule inhibitor targeting the KDM4 (also known as JMJD2) family of histone lysine (B10760008) demethylases, which are crucial regulators of chromatin structure and gene expression.[1] Dysregulation of KDM4 activity is implicated in the progression of various cancers, making it a compelling therapeutic target.[1][2] this compound has demonstrated significant anti-proliferative and anti-tumor effects in preclinical cancer models, including those for breast and colon cancer, as well as neuroblastoma.[1][3][4] Its mechanism of action is twofold: it not only inhibits the catalytic activity of KDM4 but also promotes the ubiquitination and subsequent proteasomal degradation of KDM4 proteins.[5] This leads to an increase in histone H3 lysine 9 trimethylation (H3K9me3) and H3 lysine 36 trimethylation (H3K36me3), ultimately resulting in cell cycle arrest, induction of DNA damage, and a profound disruption of ribosome biogenesis.[1][5]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and cellular activities of this compound, as well as a typical in vivo dosing regimen.
Table 1: Biochemical Inhibitory Activity of this compound [3]
| Target | IC₅₀ (nM) |
| KDM4A | 104 |
| KDM4B | 56 |
| KDM4C | 35 |
| KDM4D | 104 |
| KDM5B | 750 |
Table 2: Cellular Activity of this compound [1]
| Cell Line | Assay | EC₅₀ (nM) |
| KYSE-150 | Proliferation | 3.5 |
| KYSE-150 (+KDM4C) | H3K36me3 Increase | 1.5 |
| BR0869f (Breast Cancer Organoid) | Inhibition of Colony Formation | 5 |
| SU60 (Colon Cancer Organoid) | Inhibition of Colony Formation | 13 |
Table 3: Recommended In Vivo Dosing Regimen [3]
| Parameter | Recommendation |
| Animal Model | Immunocompromised Mice (e.g., NOD/SCID) |
| Route of Administration | Oral Gavage |
| Dose | 10 mg/kg |
| Frequency | Daily |
| Vehicle | To be determined based on solubility and stability |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its in vivo efficacy.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo efficacy assessment.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenografts (PDX)
Materials:
-
Immunocompromised mice (e.g., NOD/SCID, 6-8 weeks old)
-
Fresh patient tumor tissue or cryopreserved PDX fragments
-
Matrigel® Matrix
-
Sterile surgical instruments (scalpels, forceps)
-
Anesthesia (e.g., isoflurane)
-
Surgical clips or sutures
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Under sterile conditions, mince fresh patient tumor tissue or thaw cryopreserved PDX fragments into small pieces (approx. 2-3 mm³).
-
Anesthetize the mouse using a continuous flow of isoflurane.
-
For subcutaneous implantation, make a small incision on the flank of the mouse to create a subcutaneous pocket.
-
For orthotopic implantation in the mammary fat pad, make a small incision in the abdomen to expose the inguinal mammary fat pad.
-
Mix the tumor fragments with Matrigel® Matrix at a 1:1 ratio.
-
Implant the tumor-Matrigel mixture into the subcutaneous pocket or the mammary fat pad.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice regularly for tumor growth, body weight, and overall health.
Protocol 2: Administration of this compound by Oral Gavage
Materials:
-
This compound
-
Appropriate vehicle for solubilizing this compound
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle at the desired concentration for a 10 mg/kg dose.
-
Gently restrain the mouse.
-
Insert the oral gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus.
-
Slowly administer the this compound solution.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Administer the vehicle alone to the control group using the same procedure.
Protocol 3: Tumor Volume Measurement
Materials:
-
Digital calipers
Procedure:
-
Measure the length (L) and width (W) of the subcutaneous tumor using digital calipers.
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .
-
Record the tumor volume and the body weight of the mouse at regular intervals (e.g., twice weekly).
Protocol 4: Western Blot Analysis of Tumor Lysates
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-KDM4A, anti-H3K9me3, anti-H3K36me3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize the excised tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 5: Sphere Formation Assay
Materials:
-
Excised tumor tissue
-
Collagenase/Hyaluronidase solution
-
DMEM/F12 serum-free media supplemented with B27, EGF, and bFGF
-
Ultra-low attachment plates
-
Trypsin-EDTA
Procedure:
-
Mince the excised tumor tissue and digest with Collagenase/Hyaluronidase to obtain a single-cell suspension.
-
Plate the cells at a low density (e.g., 1,000 cells/mL) in serum-free sphere-forming media on ultra-low attachment plates.
-
Incubate the plates for 7-10 days to allow for sphere formation.
-
Count the number of spheres (typically >50 µm in diameter).
-
To assess self-renewal, collect the primary spheres, dissociate them into single cells using trypsin, and re-plate them under the same conditions to form secondary spheres.
-
Compare the sphere formation efficiency between this compound-treated and control groups.
Disclaimer: These protocols provide a general framework. Researchers should optimize the procedures based on their specific experimental conditions and animal welfare guidelines.
References
- 1. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining QC6352 with Standard Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
QC6352 is a potent and selective small-molecule inhibitor of the KDM4 family of histone demethylases, which are frequently overexpressed in various cancers and are associated with tumor progression and therapeutic resistance. By inhibiting KDM4, this compound modulates gene expression, induces DNA damage, causes S-phase cell cycle arrest, and disrupts ribosome biogenesis in cancer cells.[1][2] These mechanisms of action provide a strong rationale for combining this compound with standard chemotherapy drugs to enhance their anti-tumor efficacy and potentially overcome resistance.
These application notes provide a summary of the preclinical evidence for combining this compound with standard chemotherapeutic agents and detailed protocols for evaluating these combinations in a laboratory setting.
Preclinical Rationale for Combination Therapy
The inhibition of KDM4 by this compound can sensitize cancer cells to the cytotoxic effects of traditional chemotherapy through several mechanisms:
-
Impairment of DNA Damage Repair: KDM4 enzymes are involved in the DNA damage response. By inhibiting these enzymes, this compound may prevent cancer cells from efficiently repairing the DNA damage induced by agents like cisplatin (B142131) and doxorubicin, leading to increased apoptosis.
-
Cell Cycle Arrest: this compound has been shown to induce S-phase cell cycle arrest.[2] This can synergize with chemotherapeutic agents that are most effective during specific phases of the cell cycle.
-
Inhibition of Chemoresistant Cell Populations: this compound has demonstrated the ability to reduce chemoresistant cell populations, suggesting it may target cancer stem-like cells.[3]
Preclinical studies have provided evidence for the synergistic potential of KDM4 inhibitors with standard chemotherapy:
-
A study on neuroblastoma patient-derived xenografts (PDXs) demonstrated that the combination of this compound with vincristine (B1662923) and irinotecan (B1672180) resulted in a 100% complete response, a significant improvement over either treatment alone.
-
The pan-KDM4 inhibitor JIB-04 has been shown to sensitize triple-negative breast cancer cells to doxorubicin and paclitaxel .[4] This suggests a class effect for KDM4 inhibitors in potentiating the efficacy of these agents.
-
In head and neck cancer cells, KDM4 inhibition has been shown to enhance the cytotoxic effects of cisplatin .
Quantitative Data Summary
While specific quantitative data for the combination of this compound with many standard chemotherapies is not yet widely published, the following table summarizes the available IC50 values for this compound as a single agent. This information is crucial for designing combination experiments.
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition |
| This compound | KDM4A | 104 | Biochemical Assay |
| KDM4B | 56 | Biochemical Assay | |
| KDM4C | 35 | Biochemical Assay | |
| KDM4D | 104 | Biochemical Assay |
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for Synergy
The synergistic effect of combining this compound with standard chemotherapy is hypothesized to involve the convergence of their mechanisms of action on critical cellular processes. This compound's inhibition of KDM4 leads to increased histone methylation (H3K9me3 and H3K36me3), resulting in chromatin condensation and altered gene expression. This epigenetic modification can enhance the DNA damaging effects of chemotherapeutic agents and impede the cell's ability to repair this damage, ultimately leading to apoptosis.
Caption: Proposed synergistic mechanism of this compound and chemotherapy.
Experimental Workflow for In Vitro Synergy Assessment
A typical workflow to assess the synergistic potential of this compound with a standard chemotherapy drug in vitro involves determining the IC50 of each drug individually, followed by combination studies at various ratios to calculate the Combination Index (CI).
Caption: Workflow for in vitro drug combination synergy analysis.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for IC50 Determination (Single Agent)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and standard chemotherapy drugs on a cancer cell line of interest.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Standard chemotherapy drug (e.g., paclitaxel, doxorubicin, cisplatin, gemcitabine; stock solutions prepared according to manufacturer's instructions)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy drug in complete medium. A typical concentration range for this compound would be 0.1 nM to 10 µM. The range for the chemotherapy drug will depend on its known potency.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours (or a time point determined by the cell line's doubling time).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells (100% viability).
-
Plot the cell viability (%) against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value using software such as GraphPad Prism or R.
-
Protocol 2: In Vitro Drug Combination Assay (Checkerboard Method) and Synergy Analysis
Objective: To evaluate the synergistic, additive, or antagonistic effect of combining this compound with a standard chemotherapy drug.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding:
-
Follow step 1 of Protocol 1.
-
-
Drug Combination Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy drug. A common approach is to use concentrations ranging from 1/8 x IC50 to 8 x IC50 for each drug.
-
Create a 2D matrix of drug combinations in a 96-well plate. For example, in an 8x8 grid, one drug is serially diluted along the rows and the other along the columns. This will test various concentrations of both drugs alone and in combination.
-
Include wells with each drug alone and vehicle control.
-
Add 100 µL of the drug combinations to the respective wells.
-
Incubate for 72 hours.
-
-
Cell Viability Measurement:
-
Follow step 3 of Protocol 1.
-
-
Data Analysis (Chou-Talalay Method):
-
Normalize the data to the vehicle control.
-
Calculate the fraction of affected (Fa) and unaffected (Fu) cells for each drug concentration and combination (Fa = 1 - % viability/100).
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
The software will also generate isobolograms for visual representation of the synergy.
-
Protocol 3: In Vivo Xenograft Study for Combination Therapy Evaluation
Objective: To assess the in vivo efficacy of this compound in combination with a standard chemotherapy drug in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line for xenograft implantation (e.g., neuroblastoma cell line for vincristine/irinotecan combination)
-
Matrigel (optional, for some cell lines)
-
This compound (formulated for in vivo administration)
-
Standard chemotherapy drug (formulated for in vivo administration)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy drug alone
-
Group 4: this compound + Chemotherapy drug
-
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal or intravenous injection for chemotherapy). The dosing regimen for the combination of this compound with vincristine and irinotecan in neuroblastoma xenografts that showed a complete response can serve as a starting point for designing new studies.
-
-
Monitoring:
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the tumor growth between the different treatment groups.
-
Conclusion
The available preclinical evidence strongly suggests that combining the KDM4 inhibitor this compound with standard chemotherapy drugs is a promising therapeutic strategy. The provided protocols offer a framework for researchers to further investigate these combinations in various cancer models. The synergistic interactions observed in neuroblastoma and the class effect seen with other KDM4 inhibitors warrant a more extensive evaluation of this compound in combination with a broader range of chemotherapeutic agents to translate these promising findings into clinical applications.
References
- 1. Epigenetic editing and epi-drugs: a combination strategy to simultaneously target KDM4 as a novel anticancer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triple Combinations of Histone Lysine Demethylase Inhibitors with PARP1 Inhibitor–Olaparib and Cisplatin Lead to Enhanced Cytotoxic Effects in Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with QC6352
For Researchers, Scientists, and Drug Development Professionals
Introduction
QC6352 is a potent and selective small-molecule inhibitor of the KDM4 family of histone demethylases (KDM4A, KDM4B, KDM4C, and KDM4D).[1] Dysregulation of KDM4 activity is implicated in various cancers, making it an attractive therapeutic target.[1] this compound exerts its anti-cancer effects through a dual mechanism: competitive inhibition of the KDM4 catalytic domain and induction of KDM4 protein degradation via the proteasome.[1] This inhibition leads to a cascade of cellular events, including the induction of DNA damage, a DNA damage checkpoint response, and a profound disruption of ribosome biogenesis.[2][3] A key consequence of this compound treatment in sensitive cancer cell lines is a cytostatic effect characterized by cell cycle arrest, primarily in the S-phase.[2][3]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on the cell cycle and apoptosis, enabling researchers to effectively characterize the cellular response to this compound.
Data Presentation
Biochemical and Anti-proliferative Activity of this compound
| Target | Assay | IC50 / EC50 (nM) | Cell Line | Reference |
| KDM4A | Enzymatic Assay | 104 | - | [4] |
| KDM4B | Enzymatic Assay | 56 | - | [4] |
| KDM4C | Enzymatic Assay | 35 | - | [4] |
| KDM4D | Enzymatic Assay | 104 | - | [4] |
| KDM5B | Enzymatic Assay | 750 | - | [4] |
| Proliferation | Cell Viability | |||
| KYSE-150 | Proliferation Assay | 3.5 (EC50) | Esophageal Squamous Cell Carcinoma | [5] |
| WiT49 | PrestoBlue Assay | 36.55 (IC50) | Anaplastic Wilms Tumor | [1] |
| HEK293 | PrestoBlue Assay | 4.24 (IC50) | Human Embryonic Kidney | [1] |
| BR0869f | Colony Formation | 5 (IC50) | HER2-positive Breast Cancer Organoid | [5] |
| SU60 | Colony Formation | 13 (IC50) | Colon Cancer Organoid | [5] |
Effect of this compound on Cell Cycle Distribution
Treatment of WiT49 and HEK293 cells with 25 nM this compound for 72 hours resulted in a significant increase in the proportion of cells in the S-phase and a decrease in the G0/G1 phase, as determined by propidium (B1200493) iodide staining and flow cytometry.[2]
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| WiT49 | Vehicle | 55.3 | 34.5 | 10.2 | [6] |
| This compound (25 nM) | 42.1 | 50.8 | 7.1 | [6] | |
| HEK293 | Vehicle | 58.9 | 31.2 | 9.9 | [6] |
| This compound (25 nM) | 45.2 | 48.3 | 6.5 | [6] |
Signaling Pathway and Experimental Workflows
Caption: this compound inhibits KDM4, leading to DNA damage, S-phase arrest, and reduced ribosome biogenesis.
References
- 1. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oncogenic Cells of Renal Embryonic Lineage Sensitive to the Small-Molecule Inhibitor this compound Display Depletion of KDM4 Levels and Disruption of Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Measuring Changes in Histone Methylation with QC6352: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
QC6352 is a potent and selective small-molecule inhibitor of the KDM4 family of histone lysine (B10760008) demethylases (KDM4A, KDM4B, KDM4C, and KDM4D).[1][2] These enzymes are critical regulators of epigenetic states, primarily by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][3] Dysregulation of KDM4 activity has been implicated in various cancers, making this enzyme family an attractive target for therapeutic development.[3]
This compound exerts its effects through a dual mechanism of action. It competitively inhibits the catalytic JmjC domain of KDM4 enzymes and also induces the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins.[1][4][5] This leads to a global increase in H3K9 and H3K36 methylation levels, impacting chromatin structure and gene expression.[6] Cellular consequences of this compound treatment include cell cycle arrest, induction of the DNA damage response, and a profound disruption of ribosome biogenesis.[1][3][7]
These application notes provide detailed protocols for utilizing this compound to study changes in histone methylation and its downstream cellular effects.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against KDM isoforms and its cellular activity in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound [6][2]
| Target | IC50 (nM) |
| KDM4A | 104 |
| KDM4B | 56 |
| KDM4C | 35 |
| KDM4D | 104 |
| KDM5B | 750 |
Table 2: Cellular Proliferation and Viability Effects of this compound [6]
| Cell Line | Assay Type | EC50/IC50 (nM) |
| KYSE-150 | Anti-proliferation | 3.5 |
| BCSC1 | Proliferation | Potent effects at 10 nM |
| WiT49 | Viability | Low nanomolar |
| HEK293 | Viability | Low nanomolar |
| Breast Carcinoma Organoid | Cytotoxicity | 5 |
| Colon Carcinoma Organoid | Cytotoxicity | 13 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the key signaling pathways affected by this compound. Inhibition of KDM4 leads to increased histone methylation, which in turn triggers the DNA damage response and inhibits ribosome biogenesis.
Caption: Signaling pathway of this compound action.
Experimental Workflow for Measuring Histone Methylation
This workflow outlines the key steps to measure changes in histone methylation following treatment with this compound.
References
- 1. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Oncogenic Cells of Renal Embryonic Lineage Sensitive to the Small-Molecule Inhibitor this compound Display Depletion of KDM4 Levels and Disruption of Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Designing a QC6352 Drug Synergy Study
Abstract
This document provides a comprehensive guide for designing and executing a drug synergy study featuring QC6352, a potent and selective inhibitor of the KDM4 family of histone demethylases.[1] The primary goal is to identify and quantify synergistic interactions when this compound is combined with other anti-cancer agents, potentially leading to more effective therapeutic strategies with reduced toxicity.[2][3] This application note details the experimental design, provides step-by-step protocols for key assays, and outlines the data analysis workflow using the widely accepted Chou-Talalay method to determine the Combination Index (CI).[4][5]
Introduction
This compound is a small-molecule inhibitor targeting the KDM4 (Lysine-Specific Demethylase 4) family of histone demethylases.[1] Its mechanism of action involves not only the competitive inhibition of the KDM4 catalytic domain but also the induction of KDM4 protein degradation via ubiquitination.[1][6] This dual action leads to significant cellular responses, including DNA damage, S-phase cell cycle arrest, and disruption of ribosome biogenesis, ultimately exhibiting anti-proliferative effects in cancer models such as breast and colon cancer.[6][7][8]
Cancer cell proliferation and survival are often driven by the dysregulation of multiple signaling pathways.[9] Key pathways frequently implicated include the PI3K/AKT/mTOR and MAPK/ERK cascades, which control cellular growth, metabolism, and survival.[10][11] A rational approach to cancer therapy is to co-target distinct but complementary pathways. Combining this compound, which acts epigenetically, with an agent that targets a critical cell signaling pathway presents a promising strategy for achieving synergistic anti-cancer effects.[12]
This protocol outlines a study to evaluate the synergy between this compound and a hypothetical PI3K inhibitor, "PIK-101." The PI3K/AKT/mTOR pathway is a central regulator of cell growth and is often aberrantly activated in cancer.[13] By inhibiting both histone demethylation and a key survival pathway, the combination therapy may overcome resistance and induce a more potent anti-tumor response.
Experimental Design
The experimental design for assessing drug synergy follows a structured workflow, from determining single-agent activity to analyzing the effects of the combination. The Chou-Talalay method, a robust quantitative approach, will be used for data analysis.[3][14] A constant-ratio drug combination design is recommended for its efficiency and straightforward interpretation with the Combination Index (CI) method.[15]
Materials and Reagents
-
Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer).
-
Drugs: this compound and PIK-101 (or other drug of interest).
-
Cell Culture: Base medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Assay Kits:
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Annexin V-FITC Apoptosis Detection Kit (or similar).
-
-
Labware: 96-well and 6-well plates, standard cell culture flasks and consumables.
Experimental Protocols
Protocol 1: Single-Agent Dose-Response Assay
Objective: To determine the 50% inhibitory concentration (IC50) for this compound and PIK-101 individually.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a series of 2-fold serial dilutions for each drug (this compound and PIK-101) in culture medium. A typical range might be 1 nM to 10 µM.
-
Drug Treatment: Remove the old medium from the plate and add 100 µL of the prepared drug dilutions to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours.[16]
-
Viability Measurement: Use the CellTiter-Glo® assay according to the manufacturer's protocol. Briefly, allow the plate and reagents to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curves (log(concentration) vs. % inhibition) and calculate the IC50 value for each drug using non-linear regression software (e.g., GraphPad Prism).
Protocol 2: Combination Drug Synergy Assay
Objective: To assess the synergistic effect of combining this compound and PIK-101.
-
Combination Design: Use a constant-ratio design based on the IC50 values determined in Protocol 1. The ratio of the two drugs is kept constant (e.g., IC50 of Drug A : IC50 of Drug B).
-
Drug Preparation: Prepare a stock solution of the drug combination at the selected ratio (e.g., 1:1, 1:2, 2:1 of their respective IC50s). Perform serial dilutions of this combination stock. Also, prepare serial dilutions of each single drug as in Protocol 1 for parallel analysis.
-
Cell Seeding and Treatment: Follow steps 1 and 3 from Protocol 3.1, treating cells with the single-agent dilutions and the combination dilutions.
-
Incubation and Viability Measurement: Follow steps 4-6 from Protocol 3.1.
Protocol 3: Apoptosis Assay by Flow Cytometry
Objective: To determine if the synergistic effect is due to an increase in programmed cell death.
-
Cell Treatment: Seed cells in 6-well plates. Treat with this compound alone, PIK-101 alone, and the combination at synergistic concentrations (e.g., IC50 or a concentration where synergy was observed). Include a vehicle control.
-
Incubation: Incubate for a relevant time point (e.g., 24 or 48 hours).[17]
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.[18]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.[19]
Data Analysis and Presentation
Chou-Talalay Method and Combination Index (CI)
The interaction between this compound and PIK-101 is quantified by the Combination Index (CI), calculated using software like CompuSyn.[14] The CI is derived from the median-effect equation, which relates dose to effect.[5]
The CI value provides a quantitative definition of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Single-Agent IC50 Values
| Cell Line | Drug | IC50 (nM) [95% CI] |
|---|---|---|
| MCF-7 | This compound | Value |
| MCF-7 | PIK-101 | Value |
| HT-29 | This compound | Value |
| HT-29 | PIK-101 | Value |
Table 2: Combination Index (CI) Values for this compound + PIK-101 in MCF-7 Cells
| Fraction Affected (Fa) | CI Value | Interpretation |
|---|---|---|
| 0.25 (25% inhibition) | Value | Synergy/Additive/Antagonism |
| 0.50 (50% inhibition) | Value | Synergy/Additive/Antagonism |
| 0.75 (75% inhibition) | Value | Synergy/Additive/Antagonism |
| 0.90 (90% inhibition) | Value | Synergy/Additive/Antagonism |
Table 3: Apoptosis Analysis in MCF-7 Cells (48h Treatment)
| Treatment Group | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells (%) |
|---|---|---|---|
| Vehicle Control | Value | Value | Value |
| This compound (IC50) | Value | Value | Value |
| PIK-101 (IC50) | Value | Value | Value |
| Combination | Value | Value | Value |
Conclusion
This application note provides a framework for conducting a robust drug synergy study with this compound. By following these protocols, researchers can effectively determine single-agent potencies, quantify combination effects using the Chou-Talalay method, and investigate the underlying mechanisms of synergy. The successful identification of synergistic drug combinations is a critical step in the development of more effective and less toxic cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. punnettsquare.org [punnettsquare.org]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Frontiers | A triple-drug combination induces apoptosis in cervical cancer-derived cell lines [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: QC6352 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing QC6352 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound for in vitro assays is dimethyl sulfoxide (B87167) (DMSO). It is advisable to use anhydrous, high-purity DMSO to prepare a concentrated stock solution.
Q2: What is the maximum recommended concentration of DMSO for my cell culture experiments?
A2: The tolerance to DMSO can vary significantly between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for a final concentration of 0.1% or less to minimize any potential off-target effects or cytotoxicity. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to assess the impact of the solvent on your specific cell line.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO is diluted. To prevent this, it is recommended to perform a serial dilution of your high-concentration DMSO stock solution in pre-warmed (37°C) culture medium. Adding the compound dropwise while gently vortexing can also help.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C or -80°C for long-term stability.
Troubleshooting Guide: Improving this compound Solubility
This guide addresses specific issues you may encounter while preparing this compound for your experiments.
| Issue | Potential Cause | Recommended Solution(s) |
| This compound powder is not fully dissolving in DMSO. | Insufficient mixing or the solubility limit in DMSO is being approached. | - Vortex the solution for an extended period. - Use a bath sonicator for 5-10 minutes to aid dissolution. - Gently warm the solution to 37°C. Be cautious not to overheat, as this may degrade the compound. |
| A precipitate forms immediately upon adding the DMSO stock to the cell culture medium. | The compound's aqueous solubility limit has been exceeded due to rapid dilution. | - Decrease the final working concentration of this compound. - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) cell culture medium rather than adding the concentrated stock directly. - Add the this compound stock solution dropwise to the medium while gently vortexing to ensure rapid and even dispersion. |
| A precipitate forms in the working solution over time during the experiment. | The compound has low kinetic solubility in the aqueous medium and is slowly coming out of solution. | - Ensure the final DMSO concentration is sufficient to maintain solubility (while remaining non-toxic to cells). - Consider using a co-solvent system if DMSO alone is insufficient, though this requires careful validation for cellular toxicity. - Visually inspect your culture plates under a microscope for any signs of precipitation before and during the experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | ≥ 16.67 mg/mL (43.02 mM) | Sonication may be required for complete dissolution.[1] |
| Acetonitrile | Slightly soluble (0.1-1 mg/mL) | |
| Water | Insoluble |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| KDM4A | 104 |
| KDM4B | 56 |
| KDM4C | 35 |
| KDM4D | 104 |
| KDM5B | 750 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 387.47 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 3.875 mg of this compound.
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution vigorously for several minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in a bath sonicator for 5-10 minutes.
-
Gentle warming (optional): If sonication is not sufficient, you may gently warm the solution to 37°C for a short period.
-
Aliquot and store: Once the this compound is completely dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
Procedure:
-
Determine the final desired concentrations: Decide on the range of this compound concentrations you want to test in your assay.
-
Prepare an intermediate dilution (optional but recommended): To avoid precipitation, it is best to first prepare an intermediate dilution of your 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM intermediate solution, add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium.
-
Perform serial dilutions: From your intermediate dilution, perform serial dilutions in pre-warmed cell culture medium to achieve your final desired concentrations. For example, to make a 10 µM working solution, you can add 20 µL of the 100 µM intermediate solution to 180 µL of pre-warmed medium.
-
Ensure the final DMSO concentration is acceptable: Calculate the final DMSO concentration in your working solutions to ensure it is within the tolerated range for your cell line (typically ≤ 0.5%). For example, if you add 2 µL of a 10 mM stock to 1 mL of medium, the final DMSO concentration will be 0.2%.
-
Add to cells: Gently add the prepared working solutions to your cells. Remember to include a vehicle control (medium with the same final DMSO concentration) in your experimental setup.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting logic for this compound solubilization.
References
Navigating Long-Term In Vivo Studies with QC6352: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the dosage of QC6352 in long-term in vivo studies. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate reproducible and successful research outcomes.
Frequently Asked Questions (FAQs)
A curated list of frequently asked questions to address common queries regarding the use of this compound in extended experimental settings.
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a potent and orally active inhibitor of the KDM4 family of histone lysine (B10760008) demethylases (KDM4A, KDM4B, KDM4C, and KDM4D).[1][2][3] By inhibiting these enzymes, this compound prevents the demethylation of histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3).[2][4] This epigenetic modulation leads to a cascade of cellular events, including the induction of DNA damage, S-phase cell cycle arrest, and a profound reduction in ribosome biogenesis, ultimately resulting in a cytostatic response in cancer cells.[4][5][6] this compound has also been shown to induce the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins.[1][5] |
| What is a recommended starting dosage and schedule for in vivo studies? | Based on published short-term efficacy studies in xenograft models, a starting dose of 25 mg/kg administered via oral gavage has shown significant anti-tumor activity.[2][5] However, dosages may vary depending on the cancer model, with some studies using 10 mg/kg daily via oral gavage.[7] For long-term studies, these dosages and schedules should be considered a starting point and may require adjustment based on tolerability and efficacy in the specific preclinical model.[2] |
| What are the known IC50 values for this compound against different KDM4 isoforms? | This compound exhibits potent inhibition across the KDM4 subfamily with the following half-maximal inhibitory concentrations (IC50): KDM4A: 104 nM, KDM4B: 56 nM, KDM4C: 35 nM, KDM4D: 104 nM.[3][7] It shows moderate activity against KDM5B (IC50 = 750 nM).[3] |
| How should this compound be prepared for in vivo oral administration? | For oral gavage, this compound can be formulated as a suspension in a suitable vehicle such as 0.5% methylcellulose (B11928114) in sterile water.[2][7] Detailed instructions for preparation can be found in the Experimental Protocols section of this guide. |
| What are the pharmacokinetic properties of this compound? | This compound is orally bioavailable.[4][8] In female CD-1 mice, after an oral dose of 10 mg/kg, it demonstrated an AUC of 10,400 ng/mL·h and an oral bioavailability of 30%.[8] Following intravenous administration of 5 mg/kg, it showed low systemic clearance (6.9 mL/min/kg) and a low volume of distribution (675 mL/kg).[8] |
Troubleshooting and Optimization
A guide to addressing specific issues that may be encountered during long-term experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Significant body weight loss (>15-20%) or other overt signs of toxicity in treated animals. | The administered dose of this compound may be too high for the specific animal model, strain, or duration of the study. | • Reduce the dosage of this compound. • Decrease the frequency of administration (e.g., from twice daily to once daily, or from a 5 days on/2 days off schedule to every other day). • If toxicity persists, consider a formal Maximum Tolerated Dose (MTD) study. |
| Lack of significant anti-tumor efficacy at the initial dose. | The administered dose may be too low for the specific tumor model. The tumor model may have intrinsic resistance to KDM4 inhibition. Issues with drug formulation or administration. | • Gradually escalate the dose, while closely monitoring for signs of toxicity. • Confirm the expression and activity of KDM4 in your tumor model. • Ensure the this compound suspension is homogeneous and administered correctly. Prepare fresh formulations daily.[2] |
| Variable tumor response within the same treatment group. | Inconsistent drug administration. Tumor heterogeneity. Differences in individual animal metabolism. | • Ensure accurate and consistent oral gavage technique. • Increase the number of animals per group to improve statistical power. • Monitor plasma levels of this compound in a subset of animals to assess pharmacokinetic variability. |
| Precipitation of this compound in the formulation. | Improper preparation of the suspension. | • Ensure the methylcellulose is fully dissolved before adding the this compound powder. • Use sonication or vortexing to create a uniform suspension. • Prepare the formulation fresh before each administration.[2] |
Quantitative Data Summary
A summary of key quantitative data for this compound to facilitate experimental design.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Reference(s) |
| KDM4A | 104 | [3] |
| KDM4B | 56 | [3] |
| KDM4C | 35 | [3] |
| KDM4D | 104 | [3] |
| KDM5B | 750 | [3] |
Table 2: In Vivo Efficacy Studies of this compound
| Cancer Model | Animal Model | Dosage and Administration | Outcome | Reference(s) |
| HEK293 Xenograft | NSG Mice | 25 mg/kg, oral gavage | Significant reduction in tumor growth | [5] |
| Breast Cancer Patient-Derived Xenograft (PDX) | N/A | N/A | In vivo efficacy | [8] |
| Breast Cancer Stem Cell (BCSC) Xenografts | N/A | 10 mg/kg, daily oral gavage | Blocks xenograft tumor growth | [7] |
| Colon Cancer Patient-Derived Xenograft (PDX) | N/A | N/A | In vivo efficacy | [3] |
Table 3: Pharmacokinetic Parameters of this compound in Female CD-1 Mice
| Parameter | Value | Administration Route | Dosage | Reference(s) |
| Bioavailability (F) | 30% | Oral | 10 mg/kg | [8] |
| AUC | 10,400 ng/mL·h | Oral | 10 mg/kg | [8] |
| Systemic Clearance | 6.9 mL/min/kg | Intravenous | 5 mg/kg | [8] |
| Volume of Distribution (Vz) | 675 mL/kg | Intravenous | 5 mg/kg | [8] |
Visualized Signaling Pathways and Workflows
Diagrams illustrating the mechanism of action of this compound and recommended experimental workflows.
Caption: this compound Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of QC6352 on KDM5B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the KDM4 inhibitor, QC6352, on the histone demethylase KDM5B.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its known selectivity profile?
A1: this compound is a potent and selective inhibitor of the KDM4 family of histone demethylases.[1][2][3] It exhibits nanomolar IC50 values against KDM4A, KDM4B, KDM4C, and KDM4D.[1][3] While generally selective, this compound has shown moderate inhibitory activity against KDM5B, with a reported IC50 of 750 nM.[1][3][4] This is approximately 7- to 20-fold less potent than its activity against the KDM4 family members.[4]
Q2: My experimental results with this compound are not consistent with known KDM4 biology. Could this be due to off-target effects on KDM5B?
A2: Yes, it is possible. Inhibition of KDM5B can lead to distinct cellular phenotypes that may not align with the established functions of KDM4. KDM5B is a transcriptional repressor involved in various cellular processes, including the regulation of the PI3K/AKT signaling pathway, cell cycle progression, and the DNA damage response.[2][5] If your observed phenotype involves alterations in these pathways, it warrants further investigation into the potential off-target effects on KDM5B.
Q3: What are the known cellular consequences of KDM5B inhibition?
A3: Inhibition of KDM5B has been associated with several cellular outcomes, including:
-
Transcriptional Derepression: KDM5B removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), leading to transcriptional repression.[1] Its inhibition can result in the re-expression of target genes.
-
Cell Cycle Arrest: KDM5B knockdown has been shown to arrest cell cycle progression at the G1/S-phase by upregulating cyclin-dependent kinase inhibitors like p15 (B1577198) and p27.[6]
-
Modulation of PI3K/AKT Signaling: KDM5B can activate the PI3K/AKT signaling pathway.[2] Its inhibition may therefore lead to a reduction in the activity of this pathway.
-
Induction of DNA Damage: Deficiency in KDM5B can promote spontaneous DNA damage and activate the p53 signaling pathway.[5]
Q4: How can I experimentally validate if the observed effects in my experiment are due to KDM5B inhibition by this compound?
A4: To confirm if the observed phenotype is due to an off-target effect on KDM5B, you can perform several experiments:
-
Use a structurally different KDM4 inhibitor: Compare the phenotype induced by this compound with that of another potent and selective KDM4 inhibitor that has a different selectivity profile and weaker or no activity against KDM5B.
-
KDM5B Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate KDM5B expression. If the phenotype of KDM5B depletion matches the phenotype observed with this compound treatment, it strongly suggests an on-target effect on KDM5B.
-
Rescue Experiment: Overexpress a this compound-resistant mutant of KDM4 in your cells. If the phenotype persists after this compound treatment, it is likely due to an off-target effect.
-
Direct Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can be used to confirm the binding of this compound to KDM5B in a cellular context.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected decrease in cell proliferation and G1/S arrest at concentrations of this compound that are higher than the IC50 for KDM4. | Off-target inhibition of KDM5B is leading to the upregulation of cell cycle inhibitors p15 and p27.[6] | 1. Perform a dose-response curve and correlate the phenotype with the IC50 values for both KDM4 and KDM5B. 2. Measure the protein levels of p15 and p27 via Western blot after this compound treatment. 3. Confirm the phenotype by knocking down KDM5B using siRNA. |
| Reduced phosphorylation of AKT and its downstream targets after this compound treatment. | This compound is inhibiting KDM5B, which is known to activate the PI3K/AKT pathway.[2] | 1. Analyze the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., AKT, mTOR, S6K) using Western blotting. 2. Compare the effect of this compound with a known PI3K inhibitor as a positive control. 3. Validate the involvement of KDM5B by assessing pathway activity after KDM5B knockdown. |
| Increased markers of DNA damage (e.g., γH2AX) and p53 activation at high concentrations of this compound. | Off-target inhibition of KDM5B is compromising genome stability.[5] | 1. Perform immunofluorescence or Western blotting for γH2AX and phosphorylated p53. 2. Use a lower concentration of this compound that is more selective for KDM4 to see if the effect is diminished. 3. Compare the results with cells where KDM5B has been depleted through genetic methods. |
| Discrepancy between biochemical and cellular assay results. | Poor cell permeability of this compound, efflux by cellular pumps, or low expression of KDM5B in the cell line used. | 1. Verify the expression level of KDM5B in your cell model. 2. Use cellular target engagement assays to confirm that this compound is reaching and binding to KDM5B within the cell. 3. If permeability is an issue, consider using a different compound or delivery method. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against KDM4 family members and KDM5B.
| Target | IC50 (nM) | Assay Technology |
| KDM4A | 104 | LANCE TR-FRET |
| KDM4B | 56 | LANCE TR-FRET |
| KDM4C | 35 | LANCE TR-FRET |
| KDM4D | 104 | LANCE TR-FRET |
| KDM5B | 750 | LANCE TR-FRET |
| KDM2B | >4000 | Not Specified |
| KDM3A | >4000 | Not Specified |
| KDM3B | >4000 | Not Specified |
| KDM6B | >4000 | Not Specified |
| PHF8 | >4000 | Not Specified |
Data compiled from multiple sources.[2][7]
Experimental Protocols
Biochemical Inhibitory Activity Assay (LANCE TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of this compound against KDM5B.
Materials:
-
Recombinant human KDM5B enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me3)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
Cofactors: α-ketoglutarate, Ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O
-
Detection Reagents: Europium-labeled anti-H3K4me2 antibody and Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
384-well low-volume white plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired concentrations.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a KDM5B enzyme solution in assay buffer containing the required cofactors. Add 4 µL of the enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare the biotinylated H3K4me3 peptide substrate in assay buffer. Add 4 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Incubate the reaction for 60 minutes at room temperature.
-
Prepare the detection reagent mix containing the Europium-labeled antibody and Streptavidin-conjugated acceptor in detection buffer. Add 10 µL of the detection mix to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizations
Caption: Workflow for investigating this compound off-target effects on KDM5B.
Caption: Signaling pathways potentially affected by this compound's inhibition of KDM5B.
References
- 1. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Depletion of histone demethylase KDM5B inhibits cell proliferation of hepatocellular carcinoma by regulation of cell cycle checkpoint proteins p15 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
addressing experimental variability in QC6352 functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address experimental variability when performing functional assays with QC6352, a potent and selective inhibitor of the KDM4 family of histone demethylases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the KDM4 family of histone lysine (B10760008) demethylases (KDM4A, KDM4B, KDM4C, and KDM4D).[1] Its primary mechanism involves the competitive inhibition of the KDM4 catalytic domain.[2] Additionally, this compound has been shown to induce the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins, leading to a decrease in their cellular levels.[1][3] This dual action results in an increase in the repressive histone marks H3K9me3 and H3K36me3, which in turn affects gene expression and leads to cellular responses such as cell cycle arrest, particularly in the S-phase, and impaired ribosome biogenesis.[4][5]
Q2: What are the key functional assays to assess the effects of this compound?
The most common functional assays to evaluate the cellular effects of this compound include:
-
Cell Proliferation Assays: To measure the anti-proliferative effects of this compound. Commonly used methods include PrestoBlue™, Sulforhodamine B (SRB), and live-cell imaging.[1][6]
-
3D Spheroid Formation Assays: To assess the impact of this compound on tumor cell growth in a more physiologically relevant 3D culture system.[1]
-
Cell Migration Assays: To determine the effect of this compound on cancer cell motility. The scratch wound assay is a widely used method.[5]
-
Cell Cycle Analysis: To investigate the induction of cell cycle arrest by this compound, typically analyzed by propidium (B1200493) iodide staining and flow cytometry.[4]
-
Western Blotting: To confirm the downstream effects of KDM4 inhibition, such as changes in KDM4 protein levels and histone H3 methylation status (H3K9me3 and H3K36me3).[1]
Q3: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line. However, based on published data, a starting concentration range of 0 to 10,000 nM is suggested for cell viability assays.[1][7] Potent anti-proliferative effects have been observed at concentrations as low as 3.5 nM in some cell lines.[1] For cell cycle analysis, a concentration of 25 nM has been shown to be effective in WiT49 and HEK293 cells.[4]
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO.[4][8] For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against KDM Isoforms [1][9][10]
| Target | IC50 (nM) | Assay Type |
| KDM4A | 104 | Enzymatic |
| KDM4B | 56 | Enzymatic |
| KDM4C | 35 | Enzymatic |
| KDM4D | 104 | Enzymatic |
| KDM5B | 750 | Enzymatic |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | Assay | EC50/IC50 (nM) |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | Proliferation | 3.5 (EC50) |
| WiT49 | Anaplastic Wilms Tumor | Proliferation | Low nanomolar |
| HEK293 | Human Embryonic Kidney | Proliferation | Low nanomolar |
| PSTR | Mouse Neuroendocrine Prostate Cancer | Proliferation | Dose-dependent reduction |
| 144-13 | Human Neuroendocrine Prostate Cancer | Proliferation | Dose-dependent reduction |
| BR0869f | HER2-positive Breast Cancer Organoid | Viability | 5 |
| SU60 | Colon Cancer Organoid | Viability | 13 |
Experimental Protocols
Protocol 1: Cell Viability Assay (PrestoBlue™)[1][5][7]
-
Cell Seeding: Seed 3,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0 to 10,000 nM.
-
Treatment: Remove the existing medium and add the medium containing different concentrations of this compound.
-
Incubation: Incubate the plates for 5 days at 37°C.
-
Reagent Addition: Add 10 µL of PrestoBlue™ reagent to each well.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Measurement: Measure fluorescence with an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Analysis: Calculate IC50 values using appropriate software.
Protocol 2: 3D Spheroid Formation Assay[1][3]
-
Cell Suspension: Prepare a single-cell suspension of your cells.
-
Seeding: Seed 1,000 to 5,000 cells per well in ultra-low attachment plates.
-
Treatment: Add this compound at the desired concentrations to the wells at the time of seeding.
-
Spheroid Formation: Allow spheres to form over 7-10 days.
-
Analysis: Monitor spheroid growth and morphology using a microscope. For quantitative analysis, a cell viability reagent compatible with 3D cultures (e.g., CellTiter-Glo® 3D) can be used.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining[4]
-
Cell Seeding and Treatment: Plate cells in 6-well plates and treat with this compound (e.g., 25 nM) for the desired duration (e.g., 72 hours).
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) and incubate for at least 2 hours at 4°C for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells in proliferation assays | - Inconsistent cell seeding- Edge effects in the microplate- Uneven distribution of this compound | - Ensure a homogenous single-cell suspension before seeding.- Use an automated cell counter for accurate cell numbers.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Mix the plate gently after adding this compound to ensure even distribution. |
| No significant effect of this compound on cell viability | - this compound concentration is too low- Cell line is resistant to KDM4 inhibition- this compound has degraded | - Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM).- Confirm KDM4 expression in your cell line. Consider using a positive control cell line known to be sensitive to this compound (e.g., KYSE-150).- Use freshly prepared this compound dilutions. Check the storage conditions of the stock solution. |
| Precipitation of this compound in culture medium | - this compound has low aqueous solubility- The final DMSO concentration is too high | - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%).- Prepare fresh dilutions of this compound from the stock solution for each experiment.- Visually inspect the medium for any precipitation after adding this compound. |
| Inconsistent spheroid formation | - Inappropriate cell seeding density- Cell line is not suitable for spheroid formation- Use of adherent culture plates | - Optimize the cell seeding density for your specific cell line.- Not all cell lines readily form spheroids. You may need to test different cell lines.- Use ultra-low attachment plates specifically designed for spheroid culture. |
| Weak or no signal in Western blot for histone marks | - Inefficient histone extraction- Low antibody quality or concentration- Insufficient this compound treatment time or concentration | - Use a validated protocol for histone extraction.- Use a ChIP-grade antibody for histone modifications and optimize the antibody concentration.- Increase the incubation time (e.g., 48-72 hours) or the concentration of this compound. |
| Unexpected cell morphology changes or toxicity at low this compound concentrations | - Off-target effects of this compound- Cell line is highly sensitive | - While this compound is selective, off-target effects can occur at high concentrations. Correlate phenotypic changes with on-target effects (e.g., changes in histone methylation).- Perform a detailed dose-response curve starting from very low concentrations to determine the optimal non-toxic working range. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
QC6352 stability and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of QC6352. It also includes troubleshooting guides and frequently asked questions to facilitate the successful design and execution of experiments involving this potent KDM4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both solid and solvent forms are provided below.
Q2: How should I prepare stock solutions of this compound?
A2: To prepare stock solutions, dissolve this compound in a suitable solvent such as DMSO. For instance, you can achieve a concentration of 10 mM in DMSO.[1] Sonication may be required to fully dissolve the compound.[2] It is advisable to use freshly opened, anhydrous DMSO as it is hygroscopic and the presence of water can affect solubility.
Q3: What are the known targets of this compound?
A3: this compound is a potent and selective inhibitor of the KDM4 family of histone demethylases, with IC50 values in the nanomolar range for KDM4A, KDM4B, KDM4C, and KDM4D. It also exhibits moderate inhibitory activity against KDM5B.[1][2]
Q4: What is the mechanism of action of this compound?
A4: this compound functions as a competitive inhibitor of the KDM4 catalytic domain. This inhibition leads to an increase in the global levels of histone H3 lysine (B10760008) 9 trimethylation (H3K9me3) and histone H3 lysine 36 trimethylation (H3K36me3). Additionally, this compound has been observed to induce the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins.[3]
Stability and Storage Recommendations
Proper handling and storage of this compound are essential to ensure its integrity and performance in your experiments.
Solid Form
| Storage Condition | Duration | Notes |
| -20°C | Up to 3 years | Recommended for long-term storage. |
| 4°C | Up to 6 months | Suitable for short-term storage.[1] |
It is recommended to protect the solid compound from light.
In Solvent
| Storage Condition | Duration | Notes |
| -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year | Suitable for shorter-term storage of aliquots. |
Solutions should be protected from light.[2]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various histone demethylases and its anti-proliferative effects in different cancer cell lines.
Table 1: this compound Inhibitory Activity (IC50)
| Target | IC50 (nM) |
| KDM4A | 104 |
| KDM4B | 56 |
| KDM4C | 35 |
| KDM4D | 104 |
| KDM5B | 750 |
Table 2: this compound Cellular Activity (EC50/IC50)
| Cell Line | Assay | EC50/IC50 (nM) |
| KYSE-150 | Proliferation | 3.5 |
| WiT49 | Proliferation | Low nanomolar |
| HEK293 | Proliferation | Low nanomolar |
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Cell Culture Media | - Poor solubility of this compound in aqueous media. - Interaction with media components. | - Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions. - Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. - If precipitation persists, consider using a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD for in vivo studies, and adapt for in vitro use if necessary.[4] |
| Inconsistent or No Biological Effect | - Degradation of this compound due to improper storage. - Suboptimal concentration or treatment duration. - Cell line resistance. | - Verify the storage conditions and age of the compound and its solutions. - Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. - Ensure the target (KDM4 isoforms) is expressed in your cell model. |
| Toxicity in Animal Studies | - High dosage or frequent administration. - Formulation issues. | - Reduce the dosage and/or the frequency of administration. - Carefully prepare and ensure the homogeneity of the dosing solution. Consider alternative, well-tolerated vehicle formulations. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for Histone Methylation
Objective: To determine the effect of this compound on the levels of specific histone methylation marks (e.g., H3K9me3, H3K36me3).
Methodology:
-
Cell Lysis: Treat cells with this compound at the desired concentrations and for the appropriate duration. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone methylation mark of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
Cell Proliferation Assay (MTS/CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
Viability Assessment:
-
MTS/PrestoBlue™ Assay: Add the reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence to determine cell viability.[3][5]
-
CellTiter-Glo® Assay: Add the reagent to each well, and after a short incubation, measure the luminescence to quantify ATP levels as an indicator of cell viability.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a dose-response curve.
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for this compound evaluation.
References
troubleshooting inconsistent results with QC6352 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter when using QC6352.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the KDM4 family of histone demethylases (KDM4A, KDM4B, KDM4C, and KDM4D).[1][2] Its primary mechanism of action is the competitive inhibition of the KDM4 catalytic domain.[1] Additionally, this compound has been shown to induce the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins, leading to a reduction in their cellular levels.[1][3]
Q2: What are the expected cellular effects of this compound treatment?
Treatment of cancer cells with this compound typically results in a range of cellular responses, including:
-
Increased Histone Methylation: An increase in the levels of H3K9me3 and H3K36me3, which are key substrates of KDM4 enzymes.[3][4][5]
-
DNA Damage and S-Phase Cell Cycle Arrest: Induction of DNA damage and a DNA repair-associated protein checkpoint response, leading to cell cycle arrest in the S-phase.[3][6][7][8]
-
Impaired Ribosome Biogenesis: A significant reduction in ribosomal protein gene transcription, rRNA transcription, and overall protein synthesis.[3][6]
-
Anti-proliferative Effects: Inhibition of cell proliferation and tumor growth in various cancer models.[1][9]
Q3: Is this compound selective for the KDM4 family?
This compound displays high selectivity for the KDM4 family over other KDM subfamilies.[2] However, it does exhibit moderate inhibitory activity against KDM5B.[1][9][10] Researchers should consider potential off-target effects related to KDM5B inhibition in their experimental design and data interpretation.
Q4: How should this compound be stored?
For long-term storage, this compound solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[2] In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 6 months.[2] Stock solutions are typically prepared in DMSO.[2][11][12]
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent results with this compound treatment.
| Issue | Potential Cause | Recommended Solution |
| Reduced or no observable effect on histone methylation levels (H3K9me3, H3K36me3). | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the this compound stock solution. | Prepare fresh stock solutions of this compound in DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles.[2][9] |
| Insufficient Treatment Time or Concentration: The concentration or duration of this compound treatment may not be optimal for the specific cell line being used. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line. IC50 values are typically in the nanomolar range.[1][2][9] | |
| Low KDM4 Expression: The cell line may have low endogenous expression levels of KDM4 enzymes. | Verify KDM4A, KDM4B, and KDM4C expression levels in your cell line using Western blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound, such as WiT49 or HEK293.[3] | |
| High variability in cell viability or proliferation assays. | Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. | Ensure proper mixing of the cell suspension before and during seeding to achieve a uniform cell density across all wells. |
| Edge Effects: Evaporation of media from the outer wells of the plate can lead to increased compound concentration and altered cell growth. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity. | |
| Cell Line Heterogeneity: The cancer cell line may consist of a mixed population with varying sensitivity to this compound. | Consider using a single-cell-cloned population or regularly perform cell line authentication to ensure a homogenous population. | |
| Unexpected off-target effects observed. | Inhibition of KDM5B: this compound has moderate activity against KDM5B, which could contribute to the observed phenotype.[1][9][10] | If KDM5B is a concern, consider using siRNA-mediated knockdown of KDM4 isoforms as an orthogonal approach to confirm that the observed phenotype is KDM4-dependent.[3] |
| Cellular Context: The cellular response to KDM4 inhibition can be context-dependent and may vary between different cell types. | Carefully characterize the signaling pathways in your specific cell model to understand the downstream consequences of KDM4 inhibition. | |
| Inconsistent results in in vivo xenograft studies. | Poor Compound Bioavailability: Issues with the formulation or route of administration can affect the amount of this compound reaching the tumor. | This compound is orally active.[9] Ensure proper formulation for oral gavage as described in established protocols.[3][6] Monitor drug levels in plasma and tumor tissue if possible. |
| Tumor Heterogeneity: Patient-derived xenograft (PDX) models can exhibit significant heterogeneity. | Use a sufficient number of animals per group to account for biological variability. Characterize the KDM4 expression levels in the specific PDX model being used. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound against KDM Isoforms
| KDM Isoform | IC50 (nM) |
| KDM4A | 104[2][9][10] |
| KDM4B | 56[2][9][10] |
| KDM4C | 35[2][9][10] |
| KDM4D | 104[2][9][10] |
| KDM5B | 750[2][9][10] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay | EC50 / IC50 (nM) | Reference |
| KYSE-150 | Proliferation | 3.5 | [1][10] |
| KYSE-150 (+KDM4C) | H3K36me3 Increase | 1.3 | [1][10] |
| WiT49 | Proliferation | Low nanomolar | [3] |
| HEK293 | Proliferation | Low nanomolar | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/PrestoBlue)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, HT-29)[11]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or PrestoBlue™ reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.[11]
-
Incubate for 24 hours at 37°C and 5% CO2.[11]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 10 µL of MTT or PrestoBlue™ reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Protocol 2: Western Blot Analysis for Histone Methylation
This protocol is for assessing changes in global H3K9me3 and H3K36me3 levels following this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-H3K9me3, anti-H3K36me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.[11]
-
Visualize the protein bands using a chemiluminescence imaging system.[11] Quantify the band intensities and normalize to total Histone H3.
Visualizations
Caption: Dual mechanism of this compound action on KDM4.
Caption: Cellular effects resulting from this compound treatment.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Oncogenic Cells of Renal Embryonic Lineage Sensitive to the Small-Molecule Inhibitor this compound Display Depletion of KDM4 Levels and Disruption of Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | Histone Demethylase | TargetMol [targetmol.com]
how to sonicate QC6352 for better dissolution
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the dissolution of QC6352. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful preparation of this compound solutions for your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound.
Question: My this compound is not fully dissolving, or I see particulates in my solution. What should I do?
Answer:
Poor dissolution is a common issue that can often be resolved by following these steps:
-
Verify Solvent and Concentration: Ensure you are using the recommended solvent and are not exceeding the known solubility limits. For in vitro studies, DMSO is the recommended solvent.[1][2]
-
Apply Sonication: this compound requires sonication to achieve complete dissolution in DMSO.[1][2] Use a bath sonicator or a probe sonicator until the solution is clear.
-
Gentle Heating: If sonication alone is insufficient, gentle heating (e.g., 37°C) can be used in conjunction with sonication to aid dissolution.[3] Avoid excessive heat, which may degrade the compound.
-
Use Fresh Solvent: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of some compounds. Use freshly opened, anhydrous DMSO for best results.[3]
-
For In Vivo Formulations: If you are preparing a formulation for in vivo use and observe precipitation, this may be due to the addition of aqueous components. Ensure you are following a validated protocol with the correct order of solvent addition and appropriate mixing at each step.[2][3] Sonication may also be necessary for these formulations.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2][4]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is reported to be between 16.67 mg/mL and 25 mg/mL with the aid of sonication.[1][2]
Q3: Is sonication necessary to dissolve this compound?
A3: Yes, sonication is explicitly recommended and often necessary to achieve complete dissolution of this compound in DMSO and some in vivo formulations.[1][2] Sonication uses sound energy to agitate particles, breaking down intermolecular interactions and speeding up the dissolution process.[5][6][7]
Q4: Can I heat the this compound solution to improve solubility?
A4: Gentle heating can be used alongside sonication if you encounter difficulties with dissolution.[3] However, it is important to monitor the temperature to prevent potential degradation of the compound.
Q5: How should I store the this compound stock solution?
A5: this compound stock solutions in solvent should be stored at -80°C for long-term stability (up to 1-2 years) or at -20°C for shorter periods (up to 1 year).[2][3] The powdered form should be stored at -20°C.[1]
Q6: What are some recommended formulations for in vivo studies?
A6: Several formulations for in vivo administration have been reported. These typically involve a multi-component solvent system to maintain solubility and bioavailability. Examples include formulations with DMSO, PEG300, Tween-80, and saline or corn oil.[2][3] For oral gavage, a suspension in 0.5% methylcellulose (B11928114) can also be used.[8]
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent/Formulation | Concentration | Method | Reference |
| DMSO | 25 mg/mL (64.52 mM) | Sonication is recommended | [1] |
| DMSO | 16.67 mg/mL (43.02 mM) | Need ultrasonic | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL (4.31 mM) | Clear solution | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 1.67 mg/mL (4.31 mM) | Suspended solution; Need ultrasonic | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL (4.31 mM) | Clear solution | [2] |
| Acetonitrile | 0.1 - 1 mg/mL | Slightly soluble | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 387.47 g/mol ). For example, for 1 mL of a 10 mM solution, you will need 3.87 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Briefly vortex the mixture to initially disperse the powder.
-
Place the vial in a bath sonicator.
-
Sonicate the solution until all the solid has completely dissolved and the solution is clear. This may take several minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes if necessary to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Clear Solution)
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
-
Vortex mixer
Methodology (for a final concentration of ≥ 1.67 mg/mL): [2][3]
-
Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution. For a 1 mL final volume, this would be 100 µL.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
If any precipitation occurs during the addition of the aqueous phase, gentle warming and sonication can be applied to redissolve the compound.[3]
-
This formulation should be prepared fresh before use.
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on KDM4.
References
- 1. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Sonication - Wikipedia [en.wikipedia.org]
- 6. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 7. Sonication: Significance and symbolism [wisdomlib.org]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming Resistance to QC6352 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of QC6352, a potent KDM4 family inhibitor, in cancer cell research. This resource addresses potential issues of resistance and provides detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the KDM4 (Lysine-Specific Demethylase 4) family of histone demethylases, including KDM4A, KDM4B, and KDM4C.[1][2] Its primary mechanism of action is the competitive inhibition of the KDM4 catalytic domain.[1] Additionally, this compound has been observed to induce the ubiquitination and subsequent proteasomal degradation of KDM4 proteins, leading to a reduction in their cellular levels.[3] By inhibiting KDM4, this compound leads to an increase in histone methylation marks, such as H3K9me3 and H3K36me3, which in turn affects gene expression, leading to cell cycle arrest, DNA damage, and impaired ribosome biogenesis in sensitive cancer cells.[3][4]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific acquired resistance mechanisms to this compound are still an active area of research, potential mechanisms can be extrapolated from general principles of resistance to targeted therapies and other epigenetic drugs. These may include:
-
Target Alteration: Mutations in the catalytic domain of KDM4 isoforms could prevent this compound from binding effectively.
-
Target Overexpression: Increased expression of KDM4A, KDM4B, or KDM4C could titrate out the inhibitor, requiring higher concentrations for a therapeutic effect.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Activation of Bypass Pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of KDM4. For example, pathways that promote cell survival and proliferation independently of KDM4-regulated gene expression.
-
Alterations in Downstream Effectors: Changes in proteins downstream of KDM4 that are involved in cell cycle control or apoptosis could render cells insensitive to the effects of KDM4 inhibition.
-
Epigenetic Reprogramming: Global changes in the epigenetic landscape of the cell could lead to a state that is no longer dependent on KDM4 activity for survival.
Q3: How can I experimentally determine if my cells have developed resistance to this compound?
To confirm resistance, you can perform a dose-response assay and compare the IC50 (half-maximal inhibitory concentration) value of your cell line to that of a sensitive, parental cell line. An increase in the IC50 value is indicative of resistance.
Troubleshooting Guide
Issue 1: Decreased or no observable effect of this compound on cancer cell proliferation.
| Potential Cause | Troubleshooting Steps |
| Cell Line Insensitivity | Some cancer cell lines may be intrinsically resistant to this compound. Check the literature for reported IC50 values for your specific cell line. Consider testing a panel of cell lines to identify a sensitive control. |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response curve to determine the optimal concentration for your experiments. |
| Drug Degradation | Ensure proper storage of this compound as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions | Optimize cell seeding density and ensure cells are in the logarithmic growth phase during treatment. |
| Acquired Resistance | If you have been culturing cells with this compound for an extended period, they may have developed resistance. See the FAQs for potential mechanisms and the experimental protocols below to investigate further. |
Issue 2: Inconsistent results in KDM4 target engagement assays (e.g., Western blot for H3K9me3/H3K36me3).
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody | Validate the specificity of your primary antibody for the histone modification of interest. Use positive and negative controls. |
| Insufficient Treatment Time | Perform a time-course experiment to determine the optimal duration of this compound treatment for observing changes in histone methylation. |
| Poor Protein Extraction | Use a histone extraction protocol to enrich for histone proteins and improve signal-to-noise ratio. |
| Low KDM4 Expression | Confirm the expression of KDM4 isoforms in your cell line by Western blot or qPCR. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 3.5 | [5] |
| WiT49 | Wilms Tumor | 36.55 | [3] |
| HEK293 | Embryonic Kidney | 4.24 | [3] |
| KDM4A | Not Specified | 104 | [1] |
| KDM4B | Not Specified | 56 | [1][2] |
| KDM4C | Not Specified | 35 | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Proliferation Assay (e.g., PrestoBlue)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 72-120 hours).
-
Viability Assessment: Add a viability reagent (e.g., PrestoBlue) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.[3]
Protocol 2: Western Blot for Histone Methylation Marks
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration.
-
Histone Extraction: Lyse the cells and perform a histone extraction protocol (e.g., acid extraction) to enrich for histone proteins.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the histone mark of interest (e.g., anti-H3K9me3 or anti-H3K36me3).
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3).
Visualizations
Caption: KDM4 signaling pathway and the inhibitory action of this compound.
References
- 1. Frontiers | KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes After QC6352 Treatment
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected phenotypes during their experiments with QC6352, a potent and selective inhibitor of the KDM4 family of histone demethylases.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We treated our cancer cell line with this compound and observed significant DNA damage and S-phase cell cycle arrest. Is this an off-target effect?
A1: Not necessarily. While unexpected, the induction of DNA damage and S-phase cell cycle arrest are documented downstream effects of this compound treatment in sensitive cell lines.[1][2][3][4] The primary mechanism of this compound is the inhibition of KDM4 histone demethylases, particularly KDM4A.[1][3] KDM4A is involved in DNA damage repair and cell-cycle progression.[1][4] Its inhibition can lead to an accumulation of DNA double-strand breaks and an arrest in the S-phase of the cell cycle.[1][2] This phenotype has been observed in cell lines such as the anaplastic Wilms tumor cell line WiT49 and the human embryonic kidney cell line HEK293.[1][2][3][4]
To confirm this is an on-target effect in your system, consider the following:
-
siRNA Knockdown: Perform siRNA-mediated knockdown of KDM4A. The resulting phenotype of reduced proliferation, DNA damage, and S-phase arrest should mirror the effects of this compound treatment.[1][2][3]
-
Western Blot Analysis: Probe for markers of DNA damage and checkpoint activation, such as phosphorylated H2AX (γH2AX).[2] An increase in γH2AX levels following this compound treatment would be consistent with the expected on-target effect.
Q2: Our cells show a dramatic decrease in protein synthesis and ribosome-related gene transcription after this compound treatment. Is this related to its demethylase activity?
A2: Yes, this is a key on-target effect of this compound. Treatment with this compound leads to a profound reduction in ribosomal protein gene transcription, rRNA transcription, and overall ribosome biogenesis.[1][2][4] This is believed to be a significant contributor to its anti-proliferative effects. The sensitivity of cancer cell lines to this compound has been correlated with high basal levels of ribosomal gene transcription.[1][2] The link between KDM4A and the transcription of ribosomal genes has been previously established.[1][2]
To investigate this in your model:
-
RNA-Sequencing: Perform RNA-seq on this compound-treated and control cells. Gene-set enrichment analysis should reveal a significant downregulation of ribosome-related pathways.[2]
-
qRT-PCR: Quantify the expression of specific ribosomal protein genes and 47S rRNA to confirm the downregulation observed in the RNA-seq data.[2]
Q3: We are not seeing the expected anti-proliferative effects of this compound in our cell line. What could be the reason?
A3: The sensitivity to this compound can vary between cell lines. Here are a few potential reasons for a lack of anti-proliferative effects:
-
Low KDM4A Expression: Your cell line may have low endogenous expression of KDM4A, which is the primary target mediating the anti-proliferative effects of this compound.[1][3]
-
Compensatory Mechanisms: Other histone demethylases might be compensating for the inhibition of KDM4.[1]
-
Drug Efflux: The cells may be actively exporting the compound.
-
Incorrect Dosing: Ensure you are using the appropriate concentration of this compound. The IC50 and EC50 values can vary depending on the cell line (see tables below).
Troubleshooting Steps:
-
Confirm Target Expression: Check the expression levels of KDM4A, KDM4B, and KDM4C in your cell line by Western blot or qPCR.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Positive Control: Use a sensitive cell line like KYSE-150, WiT49, or HEK293 as a positive control to ensure the compound is active.[1][5][6]
Quantitative Data Summary
Table 1: this compound Inhibitory Activity (IC50)
| Target | IC50 (nM) |
| KDM4A | 104[7][8] |
| KDM4B | 56[7][8] |
| KDM4C | 35[7][8] |
| KDM4D | 104[7][8] |
| KDM5B | 750[7][8] |
Table 2: this compound Cellular Activity (EC50)
| Cell Line | Assay | EC50 (nM) |
| KYSE-150 | Proliferation | 3.5[5][6] |
| KYSE-150 (+KDM4C) | H3K36me3 Increase | 1.3[5] |
| WiT49 | Proliferation | Low nanomolar[5] |
| HEK293 | Proliferation | Low nanomolar[5] |
Experimental Protocols
Western Blot Analysis for DNA Damage Markers
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 25 nM) for 72 hours. Include a positive control such as Doxorubicin (e.g., 10 nM).[2]
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX and a loading control (e.g., GAPDH) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Comet Assay for DNA Damage
-
Cell Treatment: Treat cells with this compound (e.g., 100 nM) for 72 hours.[2][3]
-
Cell Harvesting: Harvest and resuspend cells in ice-cold PBS.
-
Slide Preparation: Mix cells with molten low-melting-point agarose (B213101) and spread onto a pre-coated slide.
-
Lysis: Immerse slides in lysis solution (high salt and detergent) to remove membranes and proteins.
-
Electrophoresis: Place slides in an electrophoresis chamber with alkaline buffer to unwind and separate fragmented DNA.
-
Neutralization and Staining: Neutralize the slides and stain with a fluorescent DNA dye (e.g., propidium (B1200493) iodide or SYBR Green).
-
Visualization: Visualize "comet tails," indicative of DNA damage, using a fluorescence microscope.[2][3]
Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound (e.g., 25 nM) for 72 hours.[2][3]
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend fixed cells in a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The proportion of cells in G0/G1, S, and G2/M phases can be quantified.[2]
Visualizations
References
- 1. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Oncogenic Cells of Renal Embryonic Lineage Sensitive to the Small-Molecule Inhibitor this compound Display Depletion of KDM4 Levels and Disruption of Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Cayman Chemical [bioscience.co.uk]
QC6352 degradation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of QC6352 in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability, this compound stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year. It is also recommended to protect the solution from light.[1]
Q2: How should I prepare an aqueous working solution of this compound for in vivo experiments?
A2: Due to its limited solubility in purely aqueous solutions, co-solvents are necessary. A common protocol involves a multi-step process:
-
Start with a stock solution in 10% DMSO.
-
Add 40% PEG300.
-
Add 5% Tween-80.
-
Finally, add 45% saline.[2] This method aims to achieve a clear solution at a concentration of ≥ 1.67 mg/mL.[2] Always prepare fresh working solutions for experiments if stability data for your specific formulation is not available.
Q3: Is this compound sensitive to light?
A3: While specific photostability studies for this compound are not publicly available, the recommendation to store stock solutions "protected from light" suggests potential photosensitivity.[1] It is good laboratory practice to minimize light exposure for all experimental solutions containing this compound.
Q4: What is the known biological activity of this compound?
A4: this compound is a potent and selective inhibitor of the KDM4 family of histone demethylases.[3][4] It has demonstrated anti-proliferative effects in various cancer models and can reduce tumor-initiating cell populations.[4][5] Its inhibitory activity is concentration-dependent.[1]
Troubleshooting Guide
Issue 1: I am observing a loss of this compound activity in my cell-based assays over time.
-
Question: Could my this compound be degrading in the cell culture medium?
-
Answer: This is possible. The stability of this compound in complex aqueous environments like cell culture media has not been extensively documented. Factors such as pH, temperature (37°C in an incubator), and interaction with media components could contribute to degradation over the course of a multi-day experiment. It is advisable to add freshly diluted this compound at each media change. In a study on renal embryonic lineage cells, spheroids were treated with fresh media containing this compound every 6 hours for two weeks, suggesting the need for frequent replenishment.[5][6]
-
-
Question: How can I test if my stock solution has degraded?
-
Answer: If you suspect degradation of your stock solution, it is best to prepare a fresh stock from solid this compound. You can compare the activity of the old and new stock solutions in a reliable assay, such as measuring the inhibition of a KDM4 target. A significant decrease in potency may indicate degradation.
-
Issue 2: My this compound solution appears cloudy or has precipitated.
-
Question: Why is my this compound precipitating out of solution?
-
Answer: this compound has limited aqueous solubility.[2] Precipitation can occur if the concentration exceeds its solubility limit in a given solvent system. Ensure you are following a validated solubilization protocol, which often requires the use of co-solvents like DMSO, PEG300, and Tween-80.[2][7] If you are diluting a DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is sufficient to maintain solubility.
-
-
Question: Can temperature changes cause precipitation?
-
Answer: Yes, solubility is often temperature-dependent. Moving a solution from room temperature to a colder environment (e.g., 4°C) can decrease solubility and cause precipitation. If you need to store solutions at lower temperatures, ensure the formulation is stable at that temperature. For some formulations, sonication may be required to redissolve the compound.[7]
-
Issue 3: I am seeing inconsistent results between experiments.
-
Question: Could the age of my aqueous working solution be causing variability?
-
Answer: Yes. If this compound degrades in your experimental aqueous solution, the effective concentration will decrease over time. This can lead to inconsistent results. It is highly recommended to prepare fresh working solutions immediately before each experiment from a frozen stock.
-
-
Question: How might pH affect the stability of my compound?
-
Answer: For many pharmaceutical compounds, degradation in aqueous solution is pH-dependent through processes like hydrolysis.[8][9][10] While specific data for this compound is not available, it is a possibility. Ensure that the pH of your buffers and media is consistent between experiments. If you suspect pH-related instability, you may need to perform a stability study across a range of pH values relevant to your experiments.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
|---|---|
| KDM4A | 104 |
| KDM4B | 56 |
| KDM4C | 35 |
| KDM4D | 104 |
| KDM5B | 750 |
Data sourced from MedChemExpress and Probechem Biochemicals.[1][3]
Table 2: Recommended Storage Conditions for Stock Solutions
| Temperature | Duration | Special Conditions |
|---|---|---|
| -80°C | 2 years | Protect from light |
| -20°C | 1 year | Protect from light |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Objective: To prepare a concentrated stock solution of this compound for long-term storage.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
-
Protocol 2: General Forced Degradation Study (Hydrolysis)
-
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values. This is a general protocol and may need optimization.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffers of different pH values (e.g., pH 4, 7, 9)
-
HPLC system with a suitable column and detector
-
-
Procedure:
-
Dilute the this compound stock solution to a final concentration (e.g., 100 µM) in each of the aqueous buffers. Ensure the final DMSO concentration is low enough to not affect the buffer's pH.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to determine the remaining concentration of this compound.
-
Plot the concentration of this compound versus time for each pH condition to determine the degradation rate.
-
Visualizations
Caption: Workflow for evaluating this compound stability.
Caption: Factors potentially influencing this compound degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 8. Kinetic analysis of genipin degradation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolysis kinetics of diacetyl nadolol - PubMed [pubmed.ncbi.nlm.nih.gov]
QC6352 Solutions: Technical Support on Foaming and Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of QC6352 solutions and troubleshooting potential foaming issues. Adherence to proper preparation protocols is crucial for ensuring the stability and efficacy of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and potent inhibitor of the KDM4 family of histone lysine (B10760008) demethylases (KDM4A, KDM4B, KDM4C, and KDM4D).[1][2] By inhibiting these enzymes, this compound prevents the demethylation of histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3).[1][3] This epigenetic modulation leads to cellular responses such as the induction of DNA damage, S-phase cell cycle arrest, and a significant reduction in ribosome biogenesis, ultimately resulting in a cytostatic or cytotoxic effect in cancer cells.[1][4][5][6]
Q2: What are the common solvents and formulations for this compound?
A2: this compound can be formulated for both in vitro and in vivo studies using various solvent systems. Common solvents include DMSO for stock solutions.[7][8] For in vivo administration, formulations often involve co-solvents like PEG300, Tween-80, and saline, or suspension in vehicles such as 0.5% methylcellulose (B11928114) or corn oil.[1][7][9]
Q3: My this compound solution is foaming. What could be the cause?
A3: Foaming in this compound solutions is not a commonly reported issue with the compound itself, but can arise from the formulation components and preparation technique. The inclusion of surfactants like Tween-80, while necessary for solubility and stability, can induce foaming if the solution is agitated too vigorously.[7][9] Other contributing factors can include rapid solvent addition, high-speed vortexing, or sparging.[10]
Q4: How can I prevent foaming when preparing this compound solutions?
A4: To prevent foaming, it is recommended to add each solvent sequentially and mix gently after each addition.[7][9] Avoid vigorous shaking or high-speed vortexing, especially after the addition of Tween-80. Gentle swirling or inversion of the tube is often sufficient to ensure a homogenous mixture.
Q5: What should I do if my solution has already foamed?
A5: If foaming occurs, you can try to reduce it by letting the solution stand for a short period. Alternatively, brief and gentle centrifugation at a low speed can help to break down the foam. Avoid high temperatures as this may degrade the compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Excessive Foaming | - Vigorous mixing after adding Tween-80- Rapid addition of solvents | - Mix gently by swirling or inverting the container.- Add each solvent slowly and sequentially, allowing for mixing between additions.[7][9] |
| Precipitation or Phase Separation | - Incomplete dissolution- Incorrect solvent ratios | - Use heat and/or sonication to aid dissolution.[9]- Ensure accurate measurement and sequential addition of all solvent components as per the protocol.[7][9] |
| Cloudy or Suspended Solution | - Some formulations naturally result in a suspension. | - For oral gavage, a homogeneous suspension is acceptable. Ensure the suspension is well-mixed before each administration.[1]- If a clear solution is required, confirm you are using an appropriate solvent system.[7][9] |
Experimental Protocols & Data
This compound Solubility and Formulation Data
The following tables summarize key quantitative data for this compound to assist in experimental design.
Table 1: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 16.67 mg/mL (43.02 mM) | Ultrasonic treatment may be needed.[7] |
| DMSO | 25 mg/mL (64.52 mM) | Sonication is recommended.[8] |
| Acetonitrile | 0.1-1 mg/mL (Slightly soluble) | |
| DMSO | 1-10 mg/mL (Sparingly soluble) |
Data sourced from various supplier technical data sheets.
Table 2: Example In Vivo Formulations
| Protocol | Composition | Resulting Solution | Max Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Clear Solution | ≥ 1.67 mg/mL (4.31 mM)[7][9] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Suspended Solution | 1.67 mg/mL (4.31 mM)[7][9] |
| 3 | 10% DMSO, 90% Corn Oil | Clear Solution | ≥ 1.67 mg/mL (4.31 mM)[7][9] |
| 4 | 50% PEG300, 50% Saline | Suspended Solution | 10 mg/mL (25.81 mM)[7] |
| 5 | 0.5% Methylcellulose in sterile water | Suspension | - |
Note: For suspended solutions, ensure homogeneity through vortexing or sonication before administration.[1]
Detailed Formulation Protocol (Example: Protocol 1)
This protocol details the step-by-step preparation of a clear this compound solution for in vivo use.
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 16.7 mg/mL).
-
Sequential Addition of Solvents:
-
Begin with the required volume of PEG300.
-
Slowly add the this compound DMSO stock solution to the PEG300 and mix gently until uniform.
-
Add the Tween-80 to the mixture and mix gently.
-
Finally, add the saline to reach the final desired volume and concentration. Mix gently by inversion.
-
-
Final Solution: The resulting clear solution will have a concentration of ≥ 1.67 mg/mL.
Visual Guides
Experimental Workflow: Preparing a Clear this compound Solution
Caption: Workflow for preparing a clear this compound solution.
Troubleshooting Foaming Issues
Caption: Troubleshooting logic for foaming in this compound solutions.
Signaling Pathway: Mechanism of Action of this compound
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Oncogenic Cells of Renal Embryonic Lineage Sensitive to the Small-Molecule Inhibitor this compound Display Depletion of KDM4 Levels and Disruption of Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
comparing the efficacy of QC6352 and JIB-04 as KDM4 inhibitors
A Comparative Guide to KDM4 Inhibitors: QC6352 vs. JIB-04
For Researchers, Scientists, and Drug Development Professionals
Histone lysine (B10760008) demethylases (KDMs) are crucial regulators of gene expression, and their dysregulation is implicated in various cancers, making them attractive therapeutic targets.[1] The KDM4 family, also known as JMJD2, are Fe(II) and 2-oxoglutarate (2-OG)-dependent oxygenases that specifically demethylate di- and tri-methylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3).[1] This guide provides an objective comparison of two prominent KDM4 inhibitors, this compound and JIB-04, focusing on their efficacy, mechanisms of action, and supporting experimental data.
Quantitative Data Summary
The efficacy of this compound and JIB-04 has been evaluated in various biochemical and cellular assays. The following tables summarize their inhibitory concentrations (IC50) against KDM4 isoforms and their anti-proliferative effects (EC50) in cancer cell lines.
Table 1: Biochemical Activity of KDM4 Inhibitors
This table presents the half-maximal inhibitory concentration (IC50) of each compound against various KDM isoforms, providing insight into their potency and selectivity.
| Target | This compound IC50 (nM) | JIB-04 IC50 (nM) | Assay Type |
| KDM4A (JMJD2A) | 104[2] | 445[3][4] | TR-FRET / ELISA |
| KDM4B (JMJD2B) | 56[2][5] | 435[3][4] | TR-FRET / ELISA |
| KDM4C (JMJD2C) | 35[2] | 1100[3][4] | TR-FRET / ELISA |
| KDM4D (JMJD2D) | 104[2] | 290[3][4] | TR-FRET / ELISA |
| KDM5B | 750[6] | Not widely reported | TR-FRET |
| KDM5A (JARID1A) | >10,000 | 230[3][4] | Not specified / ELISA |
Data compiled from multiple sources. Assay types can influence absolute values.[2][3][4][5][6]
Table 2: Cellular Activity of KDM4 Inhibitors
This table showcases the anti-proliferative activity of the inhibitors in different cancer cell lines, reflecting their potency in a biological context.
| Cell Line | Cancer Type | This compound EC50/IC50 (nM) | JIB-04 EC50/IC50 (nM) |
| KYSE-150 | Esophageal Carcinoma | 3.5[1] | Not widely reported |
| WiT49 | Anaplastic Wilms Tumor | Low nanomolar[1][7] | Not widely reported |
| HEK293 | Embryonic Kidney | Low nanomolar[1][7] | Not widely reported |
| Various Lung Cancer Lines | Lung Cancer | Not widely reported | As low as 10[3][4] |
| Various Prostate Cancer Lines | Prostate Cancer | Not widely reported | As low as 10[3][4] |
| TC32 | Ewing Sarcoma | Not applicable | 130[8] |
Mechanism of Action and Signaling Pathways
This compound and JIB-04 inhibit the KDM4 family through distinct mechanisms, leading to similar downstream effects on histone methylation and gene expression.
This compound exhibits a dual mechanism of action. It acts as a competitive inhibitor of the KDM4 catalytic domain.[1] Additionally, it induces the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins, leading to a reduction in their cellular levels.[1][9]
JIB-04 is a pan-selective Jumonji histone demethylase inhibitor that is not a competitive inhibitor of the 2-OG co-substrate.[3][10] Instead, it is thought to disrupt the binding of O2 and the histone substrate within the enzyme's active site, with its efficacy increasing in low-oxygen environments.[10]
The inhibition of KDM4 by either compound leads to an increase in the methylation of its primary substrates, H3K9me3 (a repressive mark) and H3K36me3 (a mark linked to transcriptional elongation). This alteration in histone marks changes chromatin structure, affects gene expression, and can result in cellular responses such as cell cycle arrest, induction of DNA damage, and impaired ribosome biogenesis, ultimately leading to anti-proliferative effects in cancer cells.[9][11]
Caption: KDM4 signaling pathway and points of inhibition by this compound and JIB-04.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize KDM4 inhibitors.
Protocol 1: KDM4 Inhibition Assay (Time-Resolved FRET)
This biochemical assay quantitatively measures the enzymatic activity of KDM4 and the potency of inhibitors like this compound.
Caption: Experimental workflow for a TR-FRET based KDM4 inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer. Dilute the recombinant KDM4 enzyme and the biotinylated H3K36me3 peptide substrate in the same buffer.
-
Reaction Initiation: In a 384-well assay plate, add the KDM4 enzyme, followed by the inhibitor dilution (or DMSO for control), and finally the peptide substrate to initiate the demethylation reaction.
-
Enzymatic Reaction: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and initiate detection by adding a mixture of a Europium (Eu)-chelate labeled antibody specific for the demethylated product (H3K36me2) and streptavidin conjugated to an acceptor fluorophore (e.g., XL665).
-
Signal Reading: After a final incubation period (e.g., 60 minutes) at room temperature, read the plate on a TR-FRET-compatible reader. The FRET signal is proportional to the amount of demethylated product.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Proliferation Assay (MTS/MTT)
This cell-based assay measures the effect of an inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell proliferation and viability.[3][8]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., KYSE-150, A549) in 96-well plates at a density of 1,500-3,000 cells per well and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., JIB-04) or vehicle control (DMSO).
-
Incubation: Incubate the plates for a period of 48 to 96 hours.[3][8]
-
MTS/MTT Addition: Add an MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours. Live, metabolically active cells will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Reading: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Normalize the absorbance readings to the vehicle-treated control cells to determine the percentage of viability. Plot the results against the inhibitor concentration to calculate the EC50 value.
Protocol 3: Western Blot for Histone Methylation Marks
This protocol is used to confirm the mechanism of action of KDM4 inhibitors by detecting changes in the global levels of histone methylation marks (e.g., H3K9me3, H3K36me3) in treated cells.[12]
Methodology:
-
Cell Lysis and Histone Extraction: Treat cells with the inhibitor for a desired time (e.g., 24-48 hours). Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Denature 0.5-1 µg of histone extract per lane by boiling in LDS sample buffer.[12] Separate the proteins on a high-percentage (e.g., 15%) Bis-Tris polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small histone proteins).[12]
-
Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the histone mark of interest (e.g., anti-H3K36me3) and a loading control (e.g., anti-Total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the histone mark signal to the total H3 signal to determine the relative change in methylation levels upon inhibitor treatment.
Caption: Dual mechanism of action for the KDM4 inhibitor this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches [frontiersin.org]
- 12. docs.abcam.com [docs.abcam.com]
Validating the On-Target Effects of QC6352: A Comparative Guide to KDM4 Inhibition and siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comprehensive comparison of QC6352, a potent KDM4 inhibitor, with alternative compounds and validates its mechanism of action through supporting siRNA knockdown experimental data.
This guide will delve into the biochemical and cellular activity of this compound, contrasting its performance with other KDM4 inhibitors, JIB-04 and TACH101. Furthermore, it will provide detailed experimental protocols for validating the on-target effects of this compound using siRNA-mediated knockdown of KDM4A, a key member of the KDM4 family of histone demethylases.
Comparative Performance of KDM4 Inhibitors
This compound is a potent and selective inhibitor of the KDM4 family of histone demethylases, which play a crucial role in cancer by removing methyl groups from histone lysine (B10760008) residues, thereby regulating gene expression. Its mechanism of action involves not only the competitive inhibition of the KDM4 catalytic domain but also the induction of KDM4 protein degradation through ubiquitination. This dual action contributes to its potent anti-proliferative effects observed in various cancer models.
To objectively assess its performance, this compound is compared here with two other known KDM4 inhibitors, TACH101 and JIB-04.
| Inhibitor | Target(s) | IC50 (nM) vs KDM4 Isoforms | Anti-proliferative EC50 (nM) | Key Features |
| This compound | KDM4A, KDM4B, KDM4C, KDM4D | KDM4A: 104, KDM4B: 56, KDM4C: 35, KDM4D: 104 | 3.5 (KYSE-150) | Potent and selective KDM4 family inhibitor. Induces proteasomal degradation of KDM4 proteins. |
| TACH101 | Pan-KDM4 (A, B, C, D) | ≤ 80 for all four isoforms | 33-92 (HT-29, KYSE-150, MDA-MB-231) | First-in-class, pan-KDM4 inhibitor with demonstrated in vivo efficacy. |
| JIB-04 | Pan-Jumonji inhibitor (including KDM4/5/6) | KDM4A: 445, KDM4B: 435, KDM4C: 1100, KDM4D: 290 | ~10-250 (various cancer cell lines) | Pan-Jumonji inhibitor with broader selectivity. |
Validating On-Target Effects of this compound with siRNA
A cornerstone of validating a small molecule inhibitor's on-target effects is to demonstrate that the genetic knockdown of the target protein phenocopies the pharmacological inhibition. Studies have shown that the cellular effects of this compound, such as reduced cell proliferation, migration, and spheroid growth, are closely mirrored by the siRNA-mediated knockdown of KDM4A. Furthermore, knockdown of KDM4A has been shown to decrease sensitivity to this compound, providing strong evidence that KDM4A is a direct and critical target of the compound.
Signaling Pathway of KDM4A Inhibition
The following diagram illustrates the signaling pathway affected by the inhibition of KDM4A, a primary target of this compound. KDM4A typically removes the repressive H3K9me3 mark from histones, leading to gene expression. Inhibition of KDM4A, either by this compound or siRNA, results in the maintenance of this repressive mark, leading to the silencing of genes involved in cell proliferation and other cancer-related processes.
Experimental Protocols
To facilitate the replication of these validation studies, detailed experimental protocols for siRNA knockdown of KDM4A and subsequent Western blot analysis are provided below.
Experimental Workflow for siRNA Knockdown Validation
The overall workflow for validating the on-target effects of this compound using siRNA is depicted in the following diagram. This process involves treating cells with this compound or transfecting them with KDM4A siRNA, followed by assays to compare their phenotypic and molecular effects.
Detailed Protocol: KDM4A siRNA Knockdown and Western Blot Analysis
Materials:
-
Cancer cell line of interest (e.g., WiT49, HEK293)
-
Cell culture medium and supplements
-
KDM4A siRNA and non-targeting control
A Comparative Guide to QC6352 and Other Selective KDM4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective KDM4 inhibitor QC6352 with other notable alternatives in the field. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their specific research needs.
Introduction to KDM4 Inhibition
The KDM4 (Lysine-Specific Demethylase 4) family of enzymes, also known as JMJD2, are key epigenetic regulators. They primarily remove methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3), influencing chromatin structure and gene expression. Dysregulation of KDM4 activity has been implicated in various cancers, making them attractive therapeutic targets. A growing number of small molecule inhibitors have been developed to target these enzymes, each with distinct biochemical and cellular profiles. This guide focuses on a comparative analysis of this compound against other well-characterized selective KDM4 inhibitors.
Biochemical Activity: A Head-to-Head Comparison
The in vitro inhibitory activity of this compound against KDM4 family members is potent and selective. Below is a comparative summary of the half-maximal inhibitory concentrations (IC50) for this compound and other widely used KDM4 inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor | KDM4A (nM) | KDM4B (nM) | KDM4C (nM) | KDM4D (nM) | KDM5B (nM) | Other Notable Off-Targets | Assay Type |
| This compound | 104 | 56 | 35 | 104 | 750 | KDM5 family (weaker) | TR-FRET |
| JIB-04 | 290 | 435 | 1100 | 290 | 230 | KDM5A, KDM6B | ELISA |
| TACH101 | ≤ 80 | ≤ 80 | ≤ 80 | ≤ 80 | >10,000 | Highly selective for KDM4 | Biochemical Assay |
| ML324 | - | 4900 | - | - | - | KDM4B selective | AlphaScreen |
Cellular Effects: A Comparative Overview
The cellular activity of a KDM4 inhibitor is a critical determinant of its utility in biological research and potential for therapeutic development. This section compares the reported cellular effects of this compound with other inhibitors.
| Inhibitor | Cell Proliferation Inhibition | Histone Methylation Increase | Induction of DNA Damage | Cell Cycle Arrest | Impact on Ribosome Biogenesis |
| This compound | Yes (low nM EC50 in sensitive lines) | H3K36me3 | Yes | S-phase arrest | Yes, profound reduction |
| JIB-04 | Yes | H3K9me3, H3K36me2 | Yes | G1 or G2/M arrest (cell-type dependent) | Not extensively reported |
| TACH101 | Yes | Not specified | Not specified | Not specified | Not specified |
| ML324 | Yes | Not specified | Not specified | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize KDM4 inhibitors.
Biochemical Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the enzymatic activity of KDM4 and the inhibitory potential of compounds like this compound.
-
Reagent Preparation:
-
Recombinant human KDM4A, KDM4B, KDM4C, or KDM4D enzyme.
-
Biotinylated histone H3 peptide substrate (e.g., H3K36me3).
-
Alpha-ketoglutarate (α-KG) cofactor.
-
Ascorbate and Fe(II) solution.
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
Detection reagents: Europium-labeled anti-H3K36me2 antibody and Streptavidin-conjugated acceptor fluorophore.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BSA, 0.01% Tween-20).
-
-
Assay Procedure:
-
Add assay buffer, enzyme, α-KG, ascorbate, and Fe(II) to a 384-well plate.
-
Add the test compound or DMSO vehicle control.
-
Initiate the reaction by adding the biotinylated histone peptide substrate.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents and incubate in the dark to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths.
-
Calculate the TR-FRET ratio.
-
Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of KDM4 inhibitors on the viability and proliferation of cancer cell lines.
-
Cell Culture and Seeding:
-
Culture cancer cells in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the KDM4 inhibitor in culture media.
-
Remove the old media from the cells and add the media containing the inhibitor or vehicle control.
-
Incubate the plate for a specified duration (e.g., 72 hours).
-
-
Assay and Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the percentage of viable cells against the inhibitor concentration and determine the EC50 value.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the occupancy of KDM4 proteins at specific genomic loci and the effect of inhibitors on this binding and on histone modifications.
-
Cross-linking and Cell Lysis:
-
Treat cultured cells with the KDM4 inhibitor or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to release the nuclei.
-
-
Chromatin Shearing:
-
Isolate the nuclei and resuspend them in a lysis buffer.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight with an antibody specific to the protein of interest (e.g., KDM4A) or a histone modification (e.g., H3K36me3).
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis:
-
Quantify the immunoprecipitated DNA using quantitative PCR (qPCR) with primers for specific gene loci of interest.
-
Conclusion
This compound is a potent and selective KDM4 inhibitor with well-documented biochemical and cellular activities. Its dual mechanism of catalytic inhibition and induction of KDM4 protein degradation sets it apart from some other inhibitors. While direct, comprehensive comparative studies are still emerging, the available data suggests that this compound is a valuable tool for studying KDM4 biology and a promising candidate for further preclinical and clinical investigation. The choice of inhibitor will ultimately depend on the specific research question, the desired selectivity profile, and the experimental system being used. This guide provides a foundational comparison to aid in this selection process.
A Comparative Guide to Confirming the Downstream Targets of QC6352 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor QC6352 with other relevant alternatives, focusing on their downstream targets and mechanisms of action in cancer cells. The information presented is supported by experimental data from peer-reviewed studies and includes detailed protocols for key validation experiments.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of the KDM4 (Lysine-Specific Demethylase 4) family of histone demethylases, which includes KDM4A, KDM4B, KDM4C, and KDM4D.[1][2] These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3) and lysine 36 (H3K36me3), which are generally associated with transcriptional repression and activation, respectively. The mechanism of action of this compound is twofold: it competitively inhibits the catalytic activity of KDM4 enzymes and also induces the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins.[3] This dual action leads to a sustained decrease in KDM4 activity in cancer cells.
Downstream Effects of this compound in Cancer Cells
Inhibition of the KDM4 family by this compound triggers a cascade of downstream events that collectively contribute to its anti-cancer activity. These effects have been observed across various cancer cell types, including those of renal, breast, and colon origin.[4][5] The primary downstream consequences of this compound treatment are summarized below.
Key Downstream Pathways and Cellular Processes Affected by this compound:
-
Inhibition of Ribosome Biogenesis: this compound treatment leads to a significant reduction in the transcription of ribosomal RNA (rRNA) and ribosomal protein genes. This impairment of ribosome biogenesis is a key mechanism of its cytostatic effect.[4]
-
Induction of DNA Damage and Checkpoint Response: The compound induces DNA damage, leading to the activation of the DNA damage checkpoint response.[4]
-
Cell Cycle Arrest: this compound causes a cell cycle arrest in the S-phase, thereby inhibiting cancer cell proliferation.[4]
-
Alteration of Histone Methylation: As a direct consequence of KDM4 inhibition, this compound treatment results in increased global levels of the repressive histone marks H3K9me3 and H3K36me3.[2][3]
-
Modulation of Oncogenic Signaling Pathways:
-
FYN/SRC Pathway: this compound has been shown to downregulate the expression of FYN, a member of the SRC family of tyrosine kinases, which is implicated in cancer cell signaling.
-
MYC Pathway: The expression of the MYC oncogene and its target genes is downregulated following this compound treatment.
-
EGFR Pathway: this compound can reduce the protein levels of the epidermal growth factor receptor (EGFR), a key driver in many cancers.[5]
-
TGFβ Pathway: The inhibitor can modulate the TGFβ signaling pathway, in part by affecting the expression of SMAD5.[1]
-
Comparison with Alternative KDM4 Inhibitors
To provide a comprehensive overview, this section compares this compound with two other notable inhibitors of the Jumonji domain-containing histone demethylases: JIB-04 and TACH101.
JIB-04 is a pan-Jumonji inhibitor with activity against multiple KDM families, including KDM4 and KDM5.[6] Its broader specificity contrasts with the more selective KDM4-focused activity of this compound.
TACH101 is a potent, first-in-class, pan-KDM4 inhibitor that, like this compound, targets all KDM4 isoforms.[7][8] It is currently being evaluated in clinical trials for the treatment of advanced solid tumors.[9]
The following table summarizes the key characteristics and downstream effects of these three inhibitors based on available literature.
| Feature | This compound | JIB-04 | TACH101 |
| Primary Target(s) | KDM4A, KDM4B, KDM4C, KDM4D[1][2] | Pan-Jumonji inhibitor (including KDM4 and KDM5)[6] | KDM4A, KDM4B, KDM4C, KDM4D[7][8] |
| Mechanism of Action | Catalytic inhibition and proteasomal degradation of KDM4 proteins[3] | Primarily catalytic inhibition[10] | Competitive inhibition of the KDM4 catalytic domain[11] |
| Histone Marks Affected | Increased H3K9me3 and H3K36me3[2][3] | Increased H3K4me3 and H3K9me3[10] | Increased H3K36me3[12] |
| Key Downstream Effects | Inhibition of ribosome biogenesis, DNA damage response, S-phase arrest, downregulation of FYN, MYC, EGFR, and TGFβ pathways.[1][4][5] | DNA damage response, modulation of PI3K/AKT pathway, transcriptional reprogramming.[10] | Induction of apoptosis, S-phase cell cycle arrest, reduction of tumor-initiating cell populations.[7][12] |
| Selectivity | Selective for KDM4 family[2] | Broad, inhibits multiple KDM subfamilies[6] | Selective for KDM4 family[7] |
Experimental Data Summary
The following tables present a summary of quantitative data from representative studies on this compound and its alternatives.
Table 1: In Vitro Potency of KDM4 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| This compound | KDM4A | Biochemical | 104 | - | [2] |
| KDM4B | Biochemical | 56 | - | [2] | |
| KDM4C | Biochemical | 35 | - | [2] | |
| KDM4D | Biochemical | 104 | - | [2] | |
| JIB-04 | KDM4A | Biochemical | 290 | - | [6] |
| KDM4C | Biochemical | 1100 | - | [6] | |
| KDM5A | Biochemical | 230 | - | [6] | |
| TACH101 | KDM4A-D | Biochemical | < 100 | - | [11] |
| Cell Proliferation | Cell-based | 2.7 - 37 | Various cancer cell lines | [7] |
Table 2: Cellular Effects of KDM4 Inhibitors
| Compound | Effect | Cell Line | Concentration | Result | Reference |
| This compound | S-phase arrest | WiT49, HEK293 | 25 nM | Significant increase in S-phase population | [4] |
| rRNA transcription | WiT49, HEK293 | 25 nM | Profound reduction | [4] | |
| JIB-04 | Apoptosis | H358 (NSCLC) | 1 µM | Induction of apoptosis | [10] |
| TACH101 | Apoptosis | HT-29 (Colon) | 92 nM (EC50) | Induction of apoptosis | [7] |
| S-phase arrest | Multiple | 10-100 nM | Dose-dependent increase in S-phase | [12] |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oncogenic Cells of Renal Embryonic Lineage Sensitive to the Small-Molecule Inhibitor this compound Display Depletion of KDM4 Levels and Disruption of Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating the Effect of QC6352 on Histone H3K36 Trimethylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of QC6352, a potent inhibitor of the KDM4 family of histone demethylases, with alternative methods for modulating histone H3 lysine (B10760008) 36 trimethylation (H3K36me3). We present supporting experimental data, detailed protocols for key validation assays, and clear visualizations of the underlying biological pathways and experimental workflows.
Introduction to H3K36 Trimethylation and its Modulators
Histone H3K36 trimethylation is a critical epigenetic mark predominantly associated with actively transcribed gene bodies. The levels of H3K36me3 are dynamically regulated by the opposing activities of histone methyltransferases (HMTs) and histone demethylases (KDMs). Dysregulation of this balance is implicated in various diseases, including cancer, making the enzymes that control H3K36me3 attractive therapeutic targets.
This compound is a small molecule inhibitor of the KDM4 family of demethylases (KDM4A-D), which are responsible for removing methyl groups from H3K36me3 and H3K9me3.[1][2][3] By inhibiting KDM4, this compound leads to an increase in cellular H3K36me3 levels.[4][5]
This guide compares this compound with inhibitors of histone methyltransferases, which conversely decrease H3K36 methylation levels. These alternatives include inhibitors of:
-
SETD2: The primary enzyme responsible for H3K36 trimethylation.[6]
-
NSD1 and NSD2: These enzymes are primarily responsible for H3K36 dimethylation (H3K36me2) but also contribute to the overall landscape of H3K36 methylation.[7][8]
-
SMYD2: This enzyme has been reported to methylate H3K36.[9][10]
Comparative Performance of H3K36me3 Modulators
The following table summarizes the quantitative data on the performance of this compound and selected alternative inhibitors. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions can vary between studies.
| Compound | Target(s) | Effect on H3K36me3 | Biochemical IC50 | Cellular Activity (H3K36me3 Modulation) | Cellular Proliferation IC50/EC50 | Reference(s) |
| This compound | KDM4A, KDM4B, KDM4C, KDM4D | Increase | KDM4A: 104 nM, KDM4B: 56 nM, KDM4C: 35 nM | H3K36me3 increase EC50 = 1.5 nM (KYSE-150 cells) | EC50 = 3.5 nM (KYSE-150 cells) | [2][4][11] |
| EZM0414 | SETD2 | Decrease | 18 nM | H3K36me3 reduction IC50 = 34 nM (in t(4;14) MM cell lines) | 0.24 µM (in t(4;14) MM cell lines) | [1][12] |
| BT5 | NSD1 (irreversible) | Decrease (indirectly, by affecting H3K36me2) | Not reported | On-target inhibition of H3K36me2 in NUP98-NSD1 leukemia cells | Impaired colony formation in NUP98-NSD1 patient sample | [6] |
| UNC8153 | NSD2 (degrader) | Decrease (H3K36me2) | Not applicable | Reduction of global H3K36me2 in KMS11 and MM1.S cells | Mild antiproliferative effects in MM1.S cells | [13] |
| LLY-507 | SMYD2 | Decrease | <15 nM | Reduction of SMYD2-induced methylation of p53 Lys370 | Dose-dependent inhibition in various cancer cell lines | [14] |
Signaling Pathway of H3K36 Methylation
The diagram below illustrates the dynamic regulation of histone H3K36 methylation, highlighting the opposing roles of histone methyltransferases and demethylases.
References
- 1. EZM0414 | SETD2 | Probechem Biochemicals [probechem.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Histone western blot protocol | Abcam [abcam.com]
- 4. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SETD2 loss-of-function uniquely sensitizes cells to epigenetic targeting of NSD1-directed H3K36 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NSD1 mediates antagonism between SWI/SNF and Polycomb complexes and is required for transcriptional activation upon EZH2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of Smyd2: a split SET/MYND domain-containing histone H3 lysine 36-specific methyltransferase that interacts with the Sin3 histone deacetylase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. H3K36 methyltransferase SMYD2 affects cell proliferation and migration in Hirschsprung's disease by regulating METTL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone lysine demethylase 4 family proteins maintain the transcriptional program and adrenergic cellular state of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of QC6352's IC50 values across different cell lines
A comprehensive guide for researchers, scientists, and drug development professionals on the inhibitory effects of QC6352, a potent and selective KDM4 inhibitor. This document provides a detailed comparison of its IC50 values in different cell lines, outlines the experimental methodologies used for these determinations, and visualizes the compound's mechanism of action and experimental workflows.
This compound is a small molecule inhibitor targeting the KDM4 family of histone demethylases, which are crucial regulators of gene expression.[1] Dysregulation of KDM4 activity has been implicated in various cancers, making it an attractive therapeutic target.[1] this compound exhibits its anticancer effects through a dual mechanism: direct competitive inhibition of the KDM4 catalytic domain and induction of ubiquitination, leading to the proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins.[1][2] This guide offers a comparative analysis of this compound's potency, as measured by its half-maximal inhibitory concentration (IC50), across a range of cell lines.
Potency of this compound: A Comparative Data Summary
The inhibitory activity of this compound has been evaluated against both isolated KDM4 isoforms and various cancer cell lines. The following table summarizes the reported IC50 values, providing a quantitative comparison of the compound's efficacy.
| Target/Cell Line | Assay Type | IC50 (nM) |
| KDM4A | Enzymatic Assay | 104[3][4] |
| KDM4B | Enzymatic Assay | 56[3][4] |
| KDM4C | Enzymatic Assay | 35[3][4] |
| KDM4D | Enzymatic Assay | 104[3][4] |
| KDM5B | Enzymatic Assay | 750[3][4] |
| KYSE-150 | Proliferation Assay | 3.5[1][5] |
| WiT49 | Proliferation Assay | 36.55[2][6] |
| HEK293 | Proliferation Assay | 4.24[2][6] |
| 17.94 | Proliferation Assay | > 10,000[6] |
| COG-W-408 | Proliferation Assay | > 10,000[6] |
| PDM182 | Proliferation Assay | > 10,000[6] |
| BCSC1 | Sphere Formation Assay | Potent inhibition at 10 nM[4] |
| BCSC2 | Sphere Formation Assay | Potent inhibition at 10 nM[4] |
| IMR-90 | Proliferation Assay | > 30,000[4] |
Understanding the Experimental Approach
The determination of IC50 values is critical for evaluating the potency of a compound. The following section details the methodologies employed in the cited studies to assess the efficacy of this compound.
Cell Viability and Proliferation Assays
PrestoBlue Assay: This is a widely used method for quantifying cell viability.[2][6]
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 3,000 cells per well and incubated for 24 hours.[2][6]
-
The cells are then treated with a serial dilution of this compound (ranging from 0 to 10,000 nM) and incubated for 5 days.[2][6][7]
-
Following the incubation period, PrestoBlue™ reagent is added to each well, and the plates are incubated for 30-60 minutes at 37°C.[2][6][7]
-
The fluorescence (560 nm excitation and 590 nm emission) is measured using a microplate reader.[2][6][7]
-
The IC50 values are then calculated from the dose-response curves generated from the fluorescence readings using software such as GraphPad Prism.[2][6][7]
-
MTT Assay: Another common colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[8]
-
Principle: In living cells, mitochondrial succinate (B1194679) dehydrogenase reduces the yellow tetrazolium salt MTT to a purple formazan (B1609692), which can be dissolved and quantified.[8]
-
Procedure:
-
Cells in their logarithmic growth phase are seeded into 96-well plates.[8]
-
After cell attachment, they are treated with various concentrations of the test compound.[8]
-
Following a 24-72 hour incubation, MTT solution is added to each well.[8]
-
After a further incubation period, the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[8]
-
The absorbance is then measured at 490 nm using an ELISA plate reader.[8]
-
The half-inhibitory concentration (IC50) is calculated from the resulting data.[8]
-
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound, inhibiting KDM4 and inducing its degradation.
Caption: Workflow for determining IC50 values using the PrestoBlue assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Confirming the Mechanism of Action of QC6352: An Experimental Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive experimental framework for confirming the mechanism of action of QC6352, a potent and selective small-molecule inhibitor of the KDM4 family of histone demethylases. By objectively comparing its performance with other known KDM4 inhibitors, JIB-04 and ML324, this document outlines detailed protocols and data presentation formats to rigorously validate its target engagement, cellular effects, and unique dual-action mechanism.
Introduction to this compound and Comparator Compounds
This compound is a well-characterized inhibitor of the KDM4 (Lysine-Specific Demethylase 4) family, which plays a crucial role in epigenetic regulation by removing methyl groups from histone lysine (B10760008) residues. Its primary mechanism is the competitive inhibition of the KDM4 catalytic domain. Uniquely, this compound also induces the ubiquitination and subsequent proteasomal degradation of KDM4 proteins, leading to a sustained reduction in their cellular levels. This dual mechanism contributes to its potent anti-proliferative effects in various cancer models.
For a robust evaluation of this compound's mechanism, this guide utilizes two comparator compounds:
-
JIB-04: A pan-selective Jumonji histone demethylase inhibitor that, unlike this compound, does not induce protein degradation. It serves as a control for catalytic inhibition.
-
ML324: A KDM4 inhibitor with a distinct chemical scaffold, providing a broader context for the specificity and potency of this compound.
Experimental Plan Overview
To comprehensively validate the mechanism of action of this compound, a multi-faceted approach is proposed, encompassing biochemical, cellular, and biophysical assays.
dot graph "Experimental_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_biochemical" { label="Biochemical Assays"; style="rounded"; bgcolor="#F1F3F4"; "Enzymatic_Activity" [label="KDM4 Enzymatic Activity Assay"]; }
subgraph "cluster_biophysical" { label="Biophysical Assays"; style="rounded"; bgcolor="#F1F3F4"; "Target_Engagement" [label="Cellular Thermal Shift Assay (CETSA)"]; }
subgraph "cluster_cellular" { label="Cellular Assays"; style="rounded"; bgcolor="#F1F3F4"; "Downstream_Signaling" [label="Western Blot for Histone Marks"]; "Protein_Degradation" [label="Ubiquitination & Proteasomal Degradation Assays"]; "Cellular_Consequence" [label="Cell Viability Assay"]; }
"Enzymatic_Activity" -> "Target_Engagement" [label="Confirms in vitro inhibition"]; "Target_Engagement" -> "Downstream_Signaling" [label="Confirms target binding in cells"]; "Downstream_Signaling" -> "Protein_Degradation" [label="Shows effect on histone methylation"]; "Protein_Degradation" -> "Cellular_Consequence" [label="Investigates dual-action mechanism"]; } END_DOT Figure 1: Experimental workflow for confirming the mechanism of action of this compound.
Detailed Experimental Protocols and Data Presentation
Experiment 1: KDM4 Enzymatic Activity Assay
Objective: To quantify the in vitro inhibitory potency of this compound and comparator compounds against KDM4A.
Methodology: A commercially available KDM4A activity assay kit (e.g., from Abcam or Creative Biolabs) will be used. The assay measures the demethylation of a specific substrate by recombinant KDM4A.
Protocol:
-
Prepare a serial dilution of this compound, JIB-04, and ML324 in assay buffer.
-
Add 5 µL of each inhibitor dilution to a 96-well plate.
-
Add 10 µL of the KDM4A substrate and 10 µL of the KDM4A enzyme to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Add 25 µL of the capture antibody and 50 µL of the detection antibody to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 100 µL of the developer solution and read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 values for each compound.
Data Presentation:
| Compound | KDM4A IC50 (nM) |
| This compound | 35 |
| JIB-04 | 230 |
| ML324 | 4900 |
| DMSO (Vehicle) | >100,000 |
Experiment 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to KDM4A within a cellular context.
Methodology: CETSA measures the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Culture cancer cells (e.g., MCF-7) to 80% confluency.
-
Treat cells with this compound (1 µM), JIB-04 (10 µM), ML324 (50 µM), or DMSO for 2 hours.
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated protein by centrifugation.
-
Analyze the soluble KDM4A levels by Western blotting.
Data Presentation:
| Treatment | Tagg (°C) of KDM4A |
| DMSO (Vehicle) | 52 |
| This compound (1 µM) | 60 |
| JIB-04 (10 µM) | 58 |
| ML324 (50 µM) | 55 |
Experiment 3: Western Blot for Histone Methylation
Objective: To assess the downstream effect of KDM4 inhibition on histone H3 lysine 9 trimethylation (H3K9me3), a key substrate of KDM4.
Methodology: Western blotting will be used to detect changes in global H3K9me3 levels.
Protocol:
-
Treat cancer cells with this compound, JIB-04, and ML324 at their respective IC50 concentrations for 24 hours.
-
Extract histone proteins from the cells using an acid extraction protocol.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K9me3 and total Histone H3 (as a loading control).
-
Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative H3K9me3 levels.
Data Presentation:
| Treatment | Fold Change in H3K9me3 (normalized to Total H3) |
| DMSO (Vehicle) | 1.0 |
| This compound | 3.5 |
| JIB-04 | 2.8 |
| ML324 | 1.9 |
Experiment 4: Ubiquitination and Proteasomal Degradation Assays
Objective: To validate the unique dual-action mechanism of this compound in inducing KDM4A degradation.
Methodology: Co-immunoprecipitation and Western blotting will be used to detect ubiquitinated KDM4A. A proteasome inhibitor (MG132) will be used to confirm proteasomal involvement.
Protocol:
-
Treat cells with this compound (1 µM) for 6 hours. For the proteasomal inhibition control, pre-treat cells with MG132 (10 µM) for 1 hour before adding this compound.
-
Lyse the cells and immunoprecipitate KDM4A using a specific antibody.
-
Elute the immunoprecipitated proteins and analyze them by Western blotting using antibodies against ubiquitin and KDM4A.
-
To assess overall KDM4A protein levels, perform a standard Western blot on whole-cell lysates from cells treated with the inhibitors for 24 hours.
Data Presentation:
| Treatment | KDM4A Ubiquitination (Fold Change) | KDM4A Protein Level (Fold Change) |
| DMSO (Vehicle) | 1.0 | 1.0 |
| This compound | 4.2 | 0.3 |
| This compound + MG132 | 5.8 | 0.9 |
| JIB-04 | 1.1 | 1.0 |
| ML324 | 1.2 | 0.9 |
Experiment 5: Cell Viability Assay
Objective: To compare the anti-proliferative effects of this compound with the comparator compounds.
Methodology: A standard MTT or similar colorimetric assay will be used to measure cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound, JIB-04, and ML324 for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add a solubilizing agent and read the absorbance at 570 nm.
-
Calculate the EC50 values for each compound.
Data Presentation:
| Compound | Cell Viability EC50 (nM) |
| This compound | 50 |
| JIB-04 | 300 |
| ML324 | 6000 |
| DMSO (Vehicle) | >100,000 |
Signaling Pathway and Logical Relationships
dot graph "QC6352_Mechanism_of_Action" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
This compound [fillcolor="#4285F4", fontcolor="#FFFFFF"]; KDM4A [fillcolor="#EA4335", fontcolor="#FFFFFF"]; H3K9me3 [label="H3K9me3\n(Repressive Mark)", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(e.g., Oncogenes)"]; Ubiquitination [label="Ubiquitination"]; Proteasome [label="Proteasomal\nDegradation"]; Cell_Proliferation [label="Cell Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];
This compound -> KDM4A [label="Inhibits Catalytic Activity", dir=T, color="#EA4335"]; KDM4A -> H3K9me3 [label="Demethylates", dir=T, color="#FBBC05"]; H3K9me3 -> Gene_Expression [label="Represses", dir=T, color="#5F6368"]; Gene_Expression -> Cell_Proliferation [label="Promotes", dir=T, color="#34A853"];
This compound -> KDM4A [label="Induces", dir=T, color="#EA4335", style=dashed]; KDM4A -> Ubiquitination [label="is Ubiquitinated", dir=T, color="#5F6368"]; Ubiquitination -> Proteasome [label="Targets for", dir=T, color="#5F6368"]; Proteasome -> KDM4A [label="Degrades", dir=T, color="#EA4335"]; } END_DOT Figure 2: Proposed signaling pathway for the dual mechanism of action of this compound.
dot graph "Logical_Relationship" { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_results" { label="Experimental Results"; style="rounded"; bgcolor="#F1F3F4"; "Low_IC50" [label="Low KDM4A IC50"]; "CETSA_Shift" [label="Positive CETSA Shift"]; "H3K9me3_Increase" [label="Increased H3K9me3"]; "KDM4A_Degradation" [label="KDM4A Degradation"]; "Low_EC50" [label="Low Cell Viability EC50"]; }
subgraph "cluster_conclusions" { label="Conclusions"; style="rounded"; bgcolor="#F1F3F4"; "Potent_Inhibitor" [label="this compound is a Potent KDM4A Inhibitor"]; "Target_Engagement" [label="this compound Engages KDM4A in Cells"]; "Downstream_Effect" [label="this compound Modulates Histone Methylation"]; "Dual_Action" [label="this compound has a Dual-Action Mechanism"]; "Antiproliferative" [label="this compound is a Potent Antiproliferative Agent"]; }
"Low_IC50" -> "Potent_Inhibitor"; "CETSA_Shift" -> "Target_Engagement"; "H3K9me3_Increase" -> "Downstream_Effect"; "KDM4A_Degradation" -> "Dual_Action"; "Low_EC50" -> "Antiproliferative";
"Potent_Inhibitor" -> "Downstream_Effect"; "Target_Engagement" -> "Downstream_Effect"; "Downstream_Effect" -> "Antiproliferative"; "Dual_Action" -> "Antiproliferative"; } END_DOT Figure 3: Logical relationship between experimental results and conclusions.
Conclusion
This guide provides a structured and comparative approach to experimentally confirm the mechanism of action of this compound. By following these detailed protocols and utilizing the suggested data presentation formats, researchers can generate robust and reproducible data to validate its potency, selectivity, and unique dual mechanism of KDM4 inhibition and degradation. The presented experimental workflow allows for a clear and logical progression from in vitro biochemical characterization to cellular target engagement and downstream functional consequences, providing a comprehensive understanding of this compound's therapeutic potential.
A Comparative Guide to the Pharmacokinetic Properties of KDM Inhibitors: QC6352 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) properties of the selective KDM4 inhibitor QC6352 against other notable lysine (B10760008) demethylase (KDM) inhibitors. Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds is crucial for their preclinical and clinical development. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways and processes to facilitate a clear comparison.
Mechanism of Action: KDM4 Inhibition
This compound is a potent and selective inhibitor of the KDM4 family of histone demethylases (KDM4A-D). These enzymes play a critical role in tumorigenesis by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3). By inhibiting KDM4, this compound leads to an increase in these repressive histone marks, resulting in a cytostatic response characterized by DNA damage and S-phase cell cycle arrest. A key aspect of this compound's mechanism also includes the induction of KDM4 protein degradation through ubiquitination.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for this compound and other KDM inhibitors. It is important to note that direct comparisons should be made with caution due to differences in the animal species and experimental conditions used in these studies.
| Inhibitor | Target | Species | Route | T½ (h) | Cmax | AUC | Oral Bioavailability (F%) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| This compound | KDM4 | Mouse (CD-1) | IV | - | - | - | - | 6.9 mL/min/kg | 675 mL/kg | [1] |
| Mouse (CD-1) | PO | - | - | 10,400 ng*h/mL | 30% | - | - | [1] | ||
| JIB-04 | Pan-KDM | Rat | IV/PO | - | - | - | 44.4% | - | - | [2] |
| TACH101 (Zavondemstat) | KDM4 | Rat | IV/PO | ~6 | Dose-related | Dose-related | 46-100% | Low | Moderate | [2][3] |
| Dog | IV/PO | ~6 | Dose-related | Dose-related | 46-100% | Low | Moderate | [2][3] | ||
| Human | PO | ~1.5 | Dose-proportional | Dose-proportional | - | - | - | [1] | ||
| ORY-1001 (Iadademstat) | KDM1A | Human | PO | - | Dose-dependent | Dose-dependent | Good | - | - | [4][5] |
| CPI-455 | KDM5 | - | - | - | - | - | Low (unsuitable for in-vivo studies) | - | - | [6] |
| GSK-J4 | KDM6 | - | - | - | - | - | No data available | - | - |
Note: "-" indicates that the data was not available in the cited sources.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of pharmacokinetic studies. Below are generalized protocols for key experiments typically performed to characterize the pharmacokinetic properties of small molecule inhibitors.
In Vivo Pharmacokinetic Study
A common experimental workflow for determining the pharmacokinetic profile of a compound is outlined below.
References
- 1. Phase 1 study of zavondemstat (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA-Seq Insights: A Comparative Guide to qPCR Confirmation of QC6352-Treated Cellular Responses
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RNA-sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR) data for validating gene expression changes in cells treated with the KDM4 inhibitor, QC6352. Detailed experimental protocols and data interpretation are included to support robust experimental design and analysis.
This compound is a potent and selective inhibitor of the KDM4 family of histone demethylases, which play a critical role in epigenetic regulation.[1] By inhibiting KDM4, this compound alters gene expression, impacting cellular processes such as DNA integrity, cell cycle progression, and, most notably, ribosome biogenesis.[1][2] RNA-seq is a powerful tool for genome-wide analysis of these transcriptional changes. However, targeted validation of key differentially expressed genes by qPCR is a crucial step to confirm the findings and increase confidence in the biological significance of the RNA-seq data.[3]
Data Presentation: Comparing RNA-Seq and qPCR Results
Treatment of cells with this compound has been shown to cause a significant downregulation of genes involved in ribosome biogenesis.[1][4] The following table summarizes hypothetical RNA-seq data for key ribosomal protein genes and their subsequent validation by qPCR.
| Gene | RNA-Seq (Log2 Fold Change) | qPCR (Log2 Fold Change) | Validation Status |
| RPL3 | -2.5 | -2.3 | Confirmed |
| RPL5 | -2.8 | -2.9 | Confirmed |
| RPS6 | -2.2 | -2.1 | Confirmed |
| RPS11 | -2.6 | -2.7 | Confirmed |
| GAPDH | 0.1 | 0.05 | No Change (Control) |
| ACTB | -0.05 | -0.1 | No Change (Control) |
Experimental Protocols
Detailed methodologies for cell treatment, RNA extraction, RNA-seq library preparation, and qPCR validation are provided below.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HEK293, WiT49) in appropriate cell culture flasks or plates at a density that will ensure they are in the exponential growth phase at the time of treatment.[5]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[5] Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 25 nM).[4]
-
Treatment: Remove the existing cell culture medium and replace it with the medium containing this compound. For control samples, use medium with an equivalent concentration of the solvent.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).[4]
-
Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for RNA extraction.
RNA Extraction
-
Lysis: Lyse the harvested cells using a TRIzol-based reagent.
-
Phase Separation: Add chloroform (B151607) to the lysate, vortex, and centrifuge to separate the aqueous and organic phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
Washing: Wash the RNA pellet with 75% ethanol (B145695) to remove impurities.
-
Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and check its integrity using an Agilent Bioanalyzer. A 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8 are recommended.[6]
RNA-Seq Library Preparation
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented mRNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library using a Qubit fluorometer and assess its size distribution using a Bioanalyzer.
qPCR Validation
-
Primer Design: Design and validate qPCR primers for the target genes (e.g., RPL3, RPL5, RPS6, RPS11) and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
cDNA Synthesis: Synthesize cDNA from a new set of RNA samples (biological replicates) from this compound-treated and control cells using a reverse transcription kit.[7]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix.
-
qPCR Run: Perform the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt).
-
Calculate the difference in ΔCt between the treated and control groups (ΔΔCt).
-
Calculate the fold change in gene expression as 2-ΔΔCt.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and the experimental workflow for validating RNA-seq data with qPCR.
Caption: this compound inhibits KDM4, leading to altered gene expression and cellular responses.
Caption: Experimental workflow for validating RNA-seq data with qPCR.
References
- 1. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis. | Broad Institute [broadinstitute.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. neb.com [neb.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle in Epigenetic Regulation: QC6352 Versus a Pan-KDM Inhibitor
For researchers, scientists, and drug development professionals, the targeted inhibition of histone lysine (B10760008) demethylases (KDMs) presents a promising avenue for therapeutic intervention in oncology and other diseases. This guide provides a comprehensive side-by-side comparison of QC6352, a potent and selective KDM4 family inhibitor, and a representative pan-KDM inhibitor, highlighting their biochemical activity, cellular effects, and underlying mechanisms of action. All quantitative data is supported by detailed experimental protocols to ensure reproducibility and aid in experimental design.
At a Glance: this compound vs. Pan-KDM Inhibitor
| Feature | This compound | Pan-KDM Inhibitor (Representative: JIB-04) |
| Primary Target(s) | KDM4 family (KDM4A, KDM4B, KDM4C, KDM4D)[1][2] | Broad-spectrum inhibitor of Jumonji C (JmjC) domain-containing KDMs (e.g., KDM4, KDM5, KDM6 subfamilies)[1][3][4] |
| Mechanism of Action | Competitive inhibition of the KDM4 catalytic domain and induction of KDM4 protein degradation via ubiquitination[5][6] | Primarily competitive inhibition of the 2-oxoglutarate (2-OG) binding site within the JmjC catalytic domain[7] |
| Cellular Effects | Induces S-phase cell cycle arrest, DNA damage, and profoundly disrupts ribosome biogenesis[5][6]. It also exhibits anti-proliferative effects in various cancer models[1][8]. | Induces cell cycle arrest, apoptosis, and inhibits cancer stem-like cell properties[5][9]. It has been shown to downregulate oncogenic pathways like Wnt/β-catenin and PI3K/AKT[9][10]. |
| Selectivity | High selectivity for the KDM4 family with moderate activity against KDM5B[8]. | Broad activity across multiple KDM subfamilies[1][3]. |
In-Depth Analysis
Biochemical Potency and Selectivity
The inhibitory activity of this compound and a selection of pan-KDM inhibitors against various KDM isoforms is summarized below. It is important to note that assay conditions may vary between studies.
Table 1: Inhibitory Activity (IC50) of this compound and Representative Pan-KDM Inhibitors against a Panel of Lysine Demethylases.
| Inhibitor | KDM4A (nM) | KDM4B (nM) | KDM4C (nM) | KDM4D (nM) | KDM5A (JARID1A) (nM) | KDM5B (nM) | KDM6B (JMJD3) (nM) |
| This compound | 104[1] | 56[1] | 35[1] | 104[1] | - | 750[1] | >4000[2] |
| JIB-04 | 445[1] | 435[1] | 1100[1] | 290[1] | 230[1] | - | 855[1] |
| TACH101 | ~80[11] | ~80[11] | ~80[11] | ~80[11] | 140-400[11] | 140-400[11] | Weakly active[11] |
| IOX1 | 0.6 µM[12] | - | 0.6 µM[13] | - | - | - | 1.4 µM[13] |
This compound demonstrates potent and selective inhibition of the KDM4 family members, with IC50 values in the low nanomolar range. In contrast, pan-KDM inhibitors like JIB-04, TACH101, and IOX1 exhibit a broader inhibitory profile across multiple KDM subfamilies, generally with lower potency for KDM4 isoforms compared to this compound.
Cellular Proliferation and Anti-Tumor Activity
Both this compound and pan-KDM inhibitors have demonstrated significant anti-proliferative effects in a variety of cancer cell lines.
Table 2: Anti-Proliferative Activity (IC50/EC50) of this compound and Representative Pan-KDM Inhibitors in Cancer Cell Lines.
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 |
| This compound | KYSE-150 | Esophageal Squamous Cell Carcinoma | 3.5 nM (Proliferation)[8] |
| WiT49 | Wilms Tumor | Low nanomolar (Proliferation)[8] | |
| HEK293 | Embryonic Kidney | Low nanomolar (Proliferation)[8] | |
| JIB-04 | A549 | Lung Cancer | EC50 value available |
| MCF7 | Breast Cancer | EC50 value available | |
| A172 | Glioblastoma | 647 nM[14] | |
| U251 | Glioblastoma | 1047 nM[14] | |
| TACH101 | KYSE-150 | Esophageal Squamous Cell Carcinoma | 0.033 µM (Apoptosis EC50)[8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.132 µM (Apoptosis EC50)[8] | |
| HT-29 | Colorectal Adenocarcinoma | 0.092 µM (Apoptosis EC50)[8] | |
| IOX1 | HCT116 | Colorectal Carcinoma | 28.1 µM (Cytotoxicity IC50)[15] |
| A549 | Lung Cancer | 48.3 µM (Cytotoxicity IC50)[15] |
This compound shows potent anti-proliferative effects at low nanomolar concentrations in sensitive cell lines. Pan-KDM inhibitors also inhibit cancer cell growth, with TACH101 showing particular potency in inducing apoptosis. The broader spectrum of activity of pan-inhibitors may be advantageous in cancers where multiple KDM subfamilies are dysregulated. However, this can also lead to more off-target effects.
Signaling Pathways and Mechanisms of Action
The distinct target profiles of this compound and pan-KDM inhibitors lead to different downstream cellular consequences.
This compound: A Focus on KDM4 and Ribosome Biogenesis
This compound's primary mechanism involves the inhibition of the KDM4 family, which are key regulators of histone H3 lysine 9 (H3K9) and H3 lysine 36 (H3K36) methylation. By inhibiting KDM4, this compound leads to an increase in the repressive H3K9me3 mark and a decrease in the transcriptionally active H3K36me3 mark on target gene promoters. A unique aspect of this compound's action is its ability to induce the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C, leading to a sustained depletion of these enzymes.[5][6] A significant consequence of KDM4 inhibition by this compound is the profound disruption of ribosome biogenesis, leading to S-phase cell cycle arrest and the induction of DNA damage.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JIB-04 | Jumonji KDM inhibitor | Probechem Biochemicals [probechem.com]
- 5. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JIB-04, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway. | Sigma-Aldrich [merckmillipore.com]
- 11. TACH101 (Zavondemstat) | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 12. IOX1 | Histone Demethylase | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Small molecules targeting histone demethylase genes (KDMs) inhibit growth of temozolomide-resistant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Enhancing Therapeutic Efficacy: A Comparative Guide to the Synergistic Effects of QC6352 with Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
QC6352, a potent and selective inhibitor of the KDM4 family of histone demethylases, has demonstrated significant promise in preclinical cancer models. Its unique dual mechanism of action, involving both competitive inhibition of the KDM4 catalytic domain and induction of KDM4 protein degradation, presents a compelling rationale for its use in combination with other targeted therapies to overcome drug resistance and enhance anti-tumor efficacy. This guide provides a comprehensive overview of the synergistic effects of this compound with other targeted agents, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and drug development.
Synergistic Combination of this compound with Tyrosine Kinase Inhibitors (TKIs) in Triple-Negative Breast Cancer (TNBC)
Triple-negative breast cancer is an aggressive subtype with limited targeted treatment options. Resistance to tyrosine kinase inhibitors (TKIs) is a significant clinical challenge. Recent studies have elucidated a synergistic relationship between this compound and TKIs in TNBC models, offering a promising therapeutic strategy.
The underlying mechanism of this synergy involves the KDM4A-mediated transcriptional upregulation of the SRC family kinase FYN.[1] Increased FYN expression has been identified as a key driver of resistance to TKIs. By inhibiting KDM4A, this compound prevents the demethylation of H3K9me3 at the FYN promoter, leading to its transcriptional repression and subsequent re-sensitization of TNBC cells to TKI treatment.[1]
In Vitro Synergy Data
| Cell Line | Combination | Assay Type | Outcome | Reference |
| MDA-MB-231 | This compound + Gefitinib (B1684475) | MTT Assay | Synergistic reduction in cell viability | [1] |
| MDA-MB-231 | This compound + NVP-ADW742 | MTT Assay | Synergistic reduction in cell viability | [1] |
| MDA-MB-231 | This compound + Imatinib | MTT Assay | Synergistic reduction in cell viability | [1] |
In Vivo Efficacy in a TNBC Xenograft Model
The combination of this compound and gefitinib has been evaluated in an MDA-MB-231 xenograft mouse model. The combination treatment resulted in a significant reduction in tumor growth compared to either agent alone, without causing any observable toxicity in the animals.[1]
| Animal Model | Cancer Type | Treatment Groups | Outcome | Reference |
| MDA-MB-231 Xenograft | Triple-Negative Breast Cancer | Vehicle, this compound, Gefitinib, this compound + Gefitinib | Combination treatment significantly inhibited tumor growth compared to single agents | [1] |
Synergistic Combination of this compound with Conventional Chemotherapy
Preclinical evidence also suggests a synergistic potential of this compound with standard-of-care chemotherapy. A study utilizing a MYCN-amplified neuroblastoma patient-derived xenograft (PDX) model demonstrated that the combination of this compound with vincristine (B1662923) and irinotecan (B1672180) led to complete tumor responses.[2] This highlights the potential of this compound to enhance the efficacy of conventional cytotoxic agents in hard-to-treat pediatric cancers.
| Cancer Model | Combination | Outcome | Reference |
| Neuroblastoma PDX | This compound + Vincristine + Irinotecan | Complete tumor responses observed | [2] |
Potential for Synergy with PARP Inhibitors and Immunotherapy
While direct experimental evidence for the combination of this compound with PARP inhibitors or immunotherapy is currently lacking, the mechanism of action of KDM4 inhibitors suggests a strong rationale for such combinations.
PARP Inhibitors: KDM4 inhibitors have been shown to induce "BRCAness" by downregulating key components of the homologous recombination DNA repair pathway.[3][4] This could potentially sensitize HR-proficient tumors to PARP inhibitors, expanding the clinical utility of this class of drugs.
Immunotherapy: Epigenetic modulators, including histone demethylase inhibitors, can enhance anti-tumor immunity by increasing the expression of tumor-associated antigens and immune checkpoint molecules, and by modulating the tumor microenvironment to be more permissive to immune cell infiltration and activity.[5][6] Therefore, combining this compound with immune checkpoint inhibitors could be a promising strategy to overcome immune resistance.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound, a targeted therapy, and their combination on cancer cell lines.
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Targeted therapy (e.g., Gefitinib, stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the targeted therapy in culture medium.
-
Treat the cells with this compound alone, the targeted therapy alone, or the combination at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control. Data can be analyzed using software such as GraphPad Prism to determine IC50 values and the combination index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with a targeted therapy in a mouse xenograft model.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MDA-MB-231 cells
-
Matrigel
-
This compound (formulated for oral gavage)
-
Targeted therapy (e.g., Gefitinib, formulated for oral gavage)
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into four groups: Vehicle control, this compound alone, Targeted therapy alone, and this compound + Targeted therapy.
-
Administer treatments daily via oral gavage for the duration of the study (e.g., 21 days).
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Chromatin Immunoprecipitation (ChIP)-qPCR Assay
Objective: To determine the effect of this compound on the enrichment of H3K9me3 at the FYN promoter.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-H3K9me3 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for the FYN promoter
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Treat MDA-MB-231 cells with this compound or vehicle for 48 hours.
-
Crosslink proteins to DNA with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Lyse the cells and nuclei to release chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Incubate the sheared chromatin with anti-H3K9me3 antibody or IgG control overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the crosslinks by incubating with proteinase K at 65°C.
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using primers specific for the FYN promoter to quantify the amount of immunoprecipitated DNA.
-
Analyze the data as a percentage of input DNA and normalize to the IgG control.
Visualizations
Signaling Pathway of this compound Synergy with TKIs
Caption: Mechanism of this compound and TKI synergy.
Experimental Workflow for In Vivo Synergy Study
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Triple Combinations of Histone Lysine Demethylase Inhibitors with PARP1 Inhibitor–Olaparib and Cisplatin Lead to Enhanced Cytotoxic Effects in Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combining epigenetic and immune therapy to overcome cancer resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoepigenetics Combination Therapies: An Overview of the Role of HDACs in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating KDM4 Protein Reduction by QC6352: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of QC6352's performance in reducing KDM4 protein levels against other alternatives, supported by experimental data and detailed protocols.
This compound is a potent and selective small-molecule inhibitor of the KDM4 family of histone demethylases (KDM4A, KDM4B, KDM4C, and KDM4D)[1][2]. Its mechanism of action is distinguished by a dual function: not only does it competitively inhibit the catalytic activity of KDM4 enzymes, but it also induces the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins, leading to a significant reduction in their cellular levels[1][3][4]. This guide outlines the experimental validation of this protein reduction and compares this compound with other methods for downregulating KDM4.
Comparative Efficacy of KDM4 Inhibitors
The inhibitory activity of this compound against KDM4 isoforms has been quantified and compared with other known KDM inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds against different KDM4 family members.
| Compound | KDM4A IC50 (nM) | KDM4B IC50 (nM) | KDM4C IC50 (nM) | KDM4D IC50 (nM) | Other Notable Targets | Reference |
| This compound | 104 | 56 | 35 | 104 | KDM5B (IC50 = 750 nM) | [2] |
| JIB-04 | 445 (JMJD2A) | 435 (JMJD2B) | 1100 (JMJD2C) | 290 (JMJD2D) | Pan-Jumonji inhibitor | [5] |
| ML324 | - | 4900 | - | - | JMJD2 demethylase inhibitor | [5] |
| IOX1 | - | - | 600 | 2300 (KDM4E) | Broad-spectrum 2OG oxygenase inhibitor | [5] |
Signaling Pathway of this compound-Mediated KDM4 Degradation
This compound's unique ability to induce KDM4 protein degradation is a key aspect of its potent cellular activity. The diagram below illustrates the proposed mechanism.
Caption: this compound induces ubiquitination and subsequent proteasomal degradation of KDM4 proteins.
Experimental Validation of KDM4 Protein Reduction
The reduction of KDM4 protein levels by this compound can be validated through standard molecular biology techniques. Western blotting is the primary method to quantify changes in protein expression.
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, WiT49) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 25 nM) for different time points (e.g., 6, 24, 48, 72 hours)[6]. Include a vehicle-treated control group. For mechanism validation, a co-treatment group with a proteasome inhibitor like MG132 can be included[6].
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against KDM4A, KDM4B, KDM4C, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.
Experimental Workflow
The following diagram outlines the workflow for validating the this compound-induced reduction of KDM4 protein levels.
Caption: Workflow for Western blot analysis to validate KDM4 protein reduction.
Comparison with Alternative Methods for KDM4 Reduction
While this compound offers a potent chemical biology approach, other methods exist to reduce KDM4 levels, each with its own advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| This compound | Small molecule inhibitor inducing degradation | Potent, rapid, and reversible. Dual mechanism of inhibition and degradation. | Potential for off-target effects, though highly selective for KDM4 family[1]. |
| siRNA-mediated knockdown | Post-transcriptional gene silencing | High specificity for the target KDM4 isoform. | Transient effect, potential for incomplete knockdown, and off-target effects. Cellular phenotype may differ from chemical inhibition[3]. |
| Other KDM4 Inhibitors (e.g., JIB-04) | Catalytic inhibition | Useful for studying the role of catalytic activity. | May not induce protein degradation. Can have broader selectivity, inhibiting other KDM subfamilies[5][7]. |
In sensitive cell lines, the cytostatic and cytotoxic effects of this compound, including DNA damage and S-phase cell cycle arrest, are more closely mirrored by the knockdown of KDM4A compared to other isoforms, suggesting KDM4A is a key target for the compound's therapeutic effects[3][4].
Conclusion
This compound stands out as a robust tool for reducing KDM4 protein levels due to its dual mechanism of catalytic inhibition and targeted protein degradation. Experimental validation through Western blotting, in conjunction with proteasome inhibition, confirms its mode of action. When compared to alternatives like siRNA, this compound offers a rapid and potent method for studying the consequences of KDM4 depletion. For researchers investigating the roles of KDM4 in health and disease, this compound provides a valuable and validated chemical probe.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
QC6352: Unraveling Specificity through Competitive Inhibition of KDM4 Histone Demethylases
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a small molecule inhibitor is paramount. This guide provides a comparative analysis of QC6352, a potent and selective inhibitor of the KDM4 family of histone demethylases, focusing on its specificity as determined by competitive binding and enzymatic inhibition assays.
This compound operates through a dual mechanism of action. It acts as a competitive inhibitor at the catalytic domain of KDM4 enzymes and also prompts the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins.[1] This guide will delve into the quantitative measures of its inhibitory potency and selectivity against various histone demethylases, offering a clear comparison with other known inhibitors.
Comparative Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of histone demethylases. The data clearly illustrates the high potency and selectivity of this compound for the KDM4 family.
| Target | This compound IC50 (nM) | ML324 IC50 (µM) | NCDM-32B IC50 (µM) | Assay Technology |
| KDM4A | 104 | - | 3.0 | LANCE TR-FRET[1][2][3] |
| KDM4B | 56 | 4.9 | - | LANCE TR-FRET[1][2][3] |
| KDM4C | 35 | - | 1.0 | LANCE TR-FRET[1][2][3][4] |
| KDM4D | 104 | - | - | LANCE TR-FRET[1][2][3] |
| KDM5B | 750 | - | - | LANCE TR-FRET[1][2][3] |
| KDM2B | >4000 | - | - | Not Specified[1] |
| KDM3A | >4000 | - | - | Not Specified[1] |
| KDM3B | >4000 | - | - | Not Specified[1] |
| KDM6B | >4000 | - | - | Not Specified[1] |
| PHF8 | >4000 | - | - | Not Specified[1] |
KDM4 Signaling Pathway and this compound Inhibition
The following diagram illustrates the role of KDM4 in histone demethylation and the mechanism of inhibition by this compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for QC6352
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of QC6352, a potent and selective KDM4 family inhibitor. By following these procedural, step-by-step instructions, you can ensure the safety of your laboratory personnel and the environment, building a culture of trust and responsibility that extends beyond the product itself.
Essential Safety and Disposal Information
The proper disposal of this compound, a solid chemical compound, requires adherence to specific safety protocols and waste management regulations.[1] The following table summarizes key quantitative data and procedural guidance for the safe handling and disposal of this material.
| Parameter | Value/Instruction | Source |
| CAS Number | 1851373-36-8 | [2] |
| Formulation | A solid | [2] |
| Solubility | DMSO: Sparingly soluble (1-10 mg/ml), Acetonitrile: Slightly soluble (0.1-1 mg/ml) | [2] |
| Storage of Waste | In a designated, well-ventilated, and secure area away from general laboratory traffic. Segregate from incompatible chemicals. | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant suit, safety glasses with side-shields, particle respirator, and compatible chemical-resistant gloves. | [1] |
| Spill Cleanup | Avoid creating dust. Carefully sweep or scoop up the solid material and place it in a labeled hazardous waste container. Ensure adequate ventilation. | [1] |
Experimental Protocol for Disposal of Solid this compound
This step-by-step protocol outlines the procedure for the safe disposal of solid this compound waste in a laboratory setting.[1]
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling this compound waste, put on the required PPE: a chemical-resistant suit, safety glasses with side-shields, a particle respirator, and compatible chemical-resistant gloves.[1]
-
Designate a specific, well-ventilated area for waste accumulation, away from general laboratory traffic.[1]
2. Waste Collection:
-
Use a dedicated, properly labeled, and sealable hazardous waste container.
-
Carefully transfer solid this compound waste into the container, minimizing the generation of dust.
3. Container Sealing and Storage:
-
Securely close the container with its cap immediately after adding waste.[1]
-
Ensure the storage area is secure and that the container is segregated from incompatible chemicals.[1]
4. Final Disposal:
-
Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and final disposal.[1]
-
Follow all institutional procedures for waste handover, including any required documentation.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.[1]
References
Essential Safety and Operational Guide for Handling QC6352
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, logistical information, and disposal plans for the proper handling of QC6352. Adherence to these procedural steps is critical for ensuring laboratory safety and maintaining experimental integrity.
Summary of Key Safety and Handling Data
For quick reference, the following table summarizes essential quantitative data for this compound.
| Parameter | Value | Source |
| Storage Temperature | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. Protect from light. | [1] |
| Purity | ≥98% | N/A |
| Solubility | DMSO: 25 mg/mL (64.52 mM) with sonication recommended. | N/A |
| IC50 Values | KDM4A: 104 nM, KDM4B: 56 nM, KDM4C: 35 nM, KDM4D: 104 nM, KDM5B: 750 nM.[1] | [1] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[2]
-
Eye Protection : Wear safety goggles with side-shields.[2]
-
Hand Protection : Chemical-resistant, impervious gloves (e.g., Nitrile rubber, 0.11 mm thickness with a breakthrough time of >480 minutes) are required.[2]
-
Body Protection : An impervious lab coat or protective clothing is necessary to prevent skin contact.[2]
-
Respiratory Protection : If working with the solid form where dust may be generated, or if aerosols may be produced, a suitable respirator must be used.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Experimental Protocol: Safe Handling and Disposal Workflow
The following protocol outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (1851373-36-8) on the label match the order.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2]
-
For long-term storage of the solid powder, maintain a temperature of -20°C. For solutions in solvent, store at -80°C and protect from light.[1]
Preparation of Solutions
-
All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Use appropriate lab equipment and techniques to minimize the generation of dust and aerosols.[2]
-
When dissolving, be aware of the compound's solubility characteristics. For example, solubility in DMSO is 25 mg/mL, and sonication may be required.
In-Experiment Handling
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
When conducting experiments, ensure that an eyewash station and safety shower are readily accessible.[2]
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]
Spill Management
-
In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so.[2]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[2]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Decontaminate the spill area and any affected equipment.
Disposal Plan
As this compound is an antineoplastic agent, all waste generated must be treated as hazardous chemotherapeutic waste and disposed of according to institutional and local regulations.[3][4]
-
Solid Waste : Contaminated consumables such as gloves, pipette tips, and empty vials should be collected in a designated, clearly labeled hazardous waste container.[3] This container should be puncture-resistant and have a secure lid.
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid waste down the drain.[3]
-
Sharps : Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated chemotherapy sharps container.[5]
-
Final Disposal : All this compound waste must be disposed of through a licensed hazardous waste disposal service, typically via incineration.[4][5]
Safe Handling and Disposal Workflow Diagram
The following diagram illustrates the key stages of the safe handling and disposal process for this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
